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Foundational

synthesis and properties of 2,6-Dichlorobenzaldehyde oxime

An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dichlorobenzaldehyde Oxime For Researchers, Scientists, and Drug Development Professionals Abstract 2,6-Dichlorobenzaldehyde oxime (CAS No. 25185-95-9) i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Dichlorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzaldehyde oxime (CAS No. 25185-95-9) is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its strategic importance lies in its role as a precursor to high-value compounds, including certain benzoyl urea insecticides and diclofenac sodium penicillin.[1][3] This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis, methods for its characterization, and a discussion of its primary applications and safety considerations. The content herein is curated for professionals in chemical research and drug development, offering field-proven insights into the handling and utilization of this versatile compound.

Physicochemical and Structural Properties

2,6-Dichlorobenzaldehyde oxime is a white to off-white crystalline solid at room temperature and is notably insoluble in water.[1] Its molecular structure features a dichlorinated benzene ring bonded to an oxime functional group, which can exist as (E) and (Z) isomers. The compound's key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO[1][4]
Molecular Weight 190.03 g/mol [1][4]
CAS Number 25185-95-9[1]
Appearance White to off-white solid[1][3]
Melting Point 147-150 °C[1][3]
Boiling Point 280.4 ± 30.0 °C (Predicted)[1]
Density 1.38 ± 0.1 g/cm³ (Predicted)[1]
pKa 10.06 ± 0.10 (Predicted)[1]
XLogP3 2.9[3]
Crystal Structure Triclinic, Space Group P-1[2]

Synthesis of 2,6-Dichlorobenzaldehyde Oxime: Protocols and Mechanistic Insights

The synthesis of 2,6-Dichlorobenzaldehyde oxime is primarily achieved through the oximation of a corresponding benzaldehyde or benzal chloride derivative. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon. Two common and effective laboratory-scale methods are detailed below.

Core Reaction Principle: Oximation

Oximation is a condensation reaction between an aldehyde or ketone and hydroxylamine (NH₂OH) to form an oxime (R₂C=NOH). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a water molecule. Since hydroxylamine itself can be unstable and potentially explosive, it is most often used in the form of its hydrochloride salt (NH₂OH·HCl).[5] A base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile to initiate the reaction.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product start_material 2,6-Dichlorobenzaldehyde or 2,6-Dichlorobenzal Chloride nucleophilic_attack Nucleophilic Attack & Condensation start_material->nucleophilic_attack hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) liberation Liberation of Free Hydroxylamine hydroxylamine->liberation base Base (e.g., Na₂CO₃, NaOH) base->liberation liberation->nucleophilic_attack NH₂OH workup Aqueous Workup & Isolation nucleophilic_attack->workup Crude Product product 2,6-Dichlorobenzaldehyde Oxime workup->product Purified Solid

Caption: General workflow for the synthesis of 2,6-Dichlorobenzaldehyde oxime.

Method A: Synthesis from 2,6-Dichlorobenzaldehyde

This method is a straightforward and high-yielding approach starting from the corresponding aldehyde. The use of sodium carbonate as a mild base is effective in liberating hydroxylamine without promoting significant side reactions.

Protocol: [2]

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde (1 mmol, 175 mg) in anhydrous methanol (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol, 83 mg) and sodium carbonate (Na₂CO₃) (0.6 mmol, 64 mg).

    • Expert Insight: Sodium carbonate acts as the base to neutralize the HCl from the hydroxylamine salt. Using a slight excess of hydroxylamine ensures complete conversion of the aldehyde. Methanol is an excellent solvent as it dissolves the reactants and the intermediate adduct.

  • Reaction: Stir the mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue is then subjected to recrystallization. The original authors report successful recrystallization from dichloromethane to yield colorless single crystals.[2]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Method B: Synthesis from 2,6-Dichlorobenzal Chloride

This industrial method utilizes a more reactive starting material, 2,6-dichlorobenzal chloride, in the presence of a strong acid, which facilitates the reaction.[3][6]

Protocol: [6]

  • Reaction Setup: In a stirred reactor, add concentrated sulfuric acid (98%, ~10 parts by weight relative to the chloride).

  • Addition of Starting Material: Add 2,6-dichlorobenzal chloride (0.1 mol, 23 g) to the sulfuric acid at room temperature.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (0.2 mol, 14.0 g) in portions to the mixture.

    • Expert Insight: The use of concentrated sulfuric acid as both a solvent and a catalyst is a key feature of this process. It facilitates the hydrolysis of the benzal chloride and subsequent oximation. The portion-wise addition of hydroxylamine hydrochloride helps to control the reaction exotherm.

  • Heating: Heat the mixture and stir at 50-55 °C for three hours.

  • Precipitation: Slowly pour the reaction mixture into a vigorously stirred mixture of ice and water. This step quenches the reaction and precipitates the product, which is insoluble in water.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold water to remove residual acid and inorganic salts. Dry the product to obtain 2,6-dichlorobenzaldehyde oxime. A reported yield for this process is 87% before recrystallization.[6]

Characterization and Spectroscopic Data

Confirmation of the synthesis and purity of 2,6-Dichlorobenzaldehyde oxime is achieved through standard analytical techniques.

TechniqueObservation / DataSource(s)
Melting Point A sharp melting point in the range of 147-150 °C indicates high purity.[1][3]
Infrared (IR) Spectroscopy Data available on the NIST Chemistry WebBook. Expected peaks include O-H stretching (~3300 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-Cl stretching.[7]
Mass Spectrometry (MS) Electron ionization mass spectrum is available from NIST. The molecular ion peak [M]⁺ is expected at m/z 189/191/193 corresponding to the chlorine isotope pattern.[8]
X-ray Crystallography The compound crystallizes in a triclinic system. The oxime fragment is twisted with respect to the dichlorobenzene ring. Molecules are connected by O-H···N hydrogen bonds.[2][2]

Applications in Industry

2,6-Dichlorobenzaldehyde oxime is not an end-product but a crucial building block. Its utility stems from the reactivity of the oxime group and the specific substitution pattern on the aromatic ring.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals A 2,6-Dichlorobenzaldehyde Oxime B Diclofenac Penicillin Sodium Intermediate A->B Precursor to C Benzoyl Urea Insecticides A->C Intermediate for D Herbicides A->D Used in synthesis of

Caption: Key application pathways for 2,6-Dichlorobenzaldehyde oxime.

  • Agrochemicals: It is a well-established intermediate in the production of benzoyl urea insecticides.[1] These compounds act as insect growth regulators by inhibiting chitin synthesis. It has also been identified as a useful herbicide.[6]

  • Pharmaceuticals: The compound serves as a pharmaceutical intermediate, notably in the synthesis of diclofenac penicillin sodium.[1][3]

Safety and Handling

2,6-Dichlorobenzaldehyde oxime is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][9]

  • Signal Word: Warning.[4][9]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place, under nitrogen if possible, and away from incompatible materials.[1]

Conclusion

2,6-Dichlorobenzaldehyde oxime is a compound of significant industrial value, underpinned by its role as a versatile synthetic intermediate. The synthetic routes from either the corresponding aldehyde or benzal chloride are robust and high-yielding, making the compound readily accessible. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the development of new pharmaceuticals and agrochemicals.

References

  • Bao, F.-Y. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. [Diagram]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. [Diagram]. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2,6-dichloro-, oxime. PubChem Compound Database. Retrieved from [Link]

  • Yates, J., Willcox, T. J., Wood, D. A., & Haken, P. T. (1964). U.S. Patent No. 3,129,260. Washington, DC: U.S.
  • National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzaldoxime. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Dichlorobenzaldoxime: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,6-DICHLOROBENZALDEHYDE OXIME. Retrieved from [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Symposium Series No. 148. [Link]

  • Semon, W. L. (1923). Acetoxime. Organic Syntheses, 3, 1. [Link]

  • Kumar, V., et al. (2021). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Scientific Reports, 11(1), 18861. [Link]

  • Chemistry Stack Exchange. (2016, April 29). Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. [Link]

Sources

Exploratory

chemical structure of 2,6-Dichlorobenzaldehyde oxime

An In-Depth Technical Guide to 2,6-Dichlorobenzaldehyde Oxime: Structure, Synthesis, and Applications Introduction 2,6-Dichlorobenzaldehyde oxime is a significant chemical intermediate belonging to the oxime class of org...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,6-Dichlorobenzaldehyde Oxime: Structure, Synthesis, and Applications

Introduction

2,6-Dichlorobenzaldehyde oxime is a significant chemical intermediate belonging to the oxime class of organic compounds. Characterized by a dichlorinated benzene ring attached to an aldoxime functional group (—CH=NOH), this molecule serves as a critical building block in the synthesis of various high-value chemicals. Its structural features, particularly the steric and electronic effects of the two chlorine atoms, impart unique reactivity that is harnessed in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in drug development and pesticide manufacturing.

Chemical Identity and Molecular Structure

2,6-Dichlorobenzaldehyde oxime is systematically identified by its IUPAC name, N-[(2,6-dichlorophenyl)methylidene]hydroxylamine.[1][2] The core of the molecule consists of a benzene ring substituted with two chlorine atoms at the ortho positions relative to the oxime group. This substitution pattern creates significant steric hindrance around the carbon-nitrogen double bond, influencing its conformation and reactivity.

The presence of the C=N double bond in the oxime functional group gives rise to E/Z stereoisomerism. While both isomers, (E)-2,6-dichlorobenzaldehyde oxime and (Z)-2,6-dichlorobenzaldehyde oxime, are possible, the (E) isomer is commonly encountered and synthesized.[3]

Key Identifiers:

  • CAS Number: 25185-95-9[4][5]

  • Molecular Formula: C₇H₅Cl₂NO[3][4][5]

  • Molecular Weight: 190.03 g/mol [2][3][6]

X-ray crystallography studies have revealed that in the solid state, the oxime fragment is twisted with respect to the dichlorobenzene ring by approximately 43-54 degrees. This twisted conformation is a direct result of minimizing steric repulsion between the oxime's hydroxyl group and the bulky chlorine atoms. The molecules in the crystal lattice are connected by O-H···N hydrogen bonds, forming dimeric structures.

Physicochemical Properties

2,6-Dichlorobenzaldehyde oxime is a white to off-white crystalline solid at room temperature.[3][7] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Appearance White to off-white solid[3]
Melting Point 147-150 °C[3][7]
Boiling Point (Predicted) 280.4 ± 30.0 °C[3]
Density (Predicted) 1.38 ± 0.1 g/cm³[3]
Solubility Insoluble in water[3]
pKa (Predicted) 10.06 ± 0.10[3]
Storage Temperature 2-8°C, under nitrogen[3]

Synthesis and Reaction Mechanism

The primary method for synthesizing 2,6-Dichlorobenzaldehyde oxime is through the oximation of its corresponding aldehyde, 2,6-Dichlorobenzaldehyde. This reaction involves the condensation of the aldehyde with hydroxylamine, typically in the presence of a base.

General Synthesis Workflow

The synthesis is a straightforward and high-yielding process that can be performed under mild conditions. The workflow involves dissolving the starting aldehyde, adding a source of hydroxylamine, and facilitating the reaction, followed by isolation and purification of the oxime product.

SynthesisWorkflow Start Start: 2,6-Dichlorobenzaldehyde & Hydroxylamine Hydrochloride Solvent Dissolve in Solvent (e.g., Anhydrous Methanol) Start->Solvent Base Add Base (e.g., Sodium Carbonate) Solvent->Base Reaction Stir at Room Temperature (approx. 3 hours) Base->Reaction Isolation Isolate Crude Product (e.g., by Filtration) Reaction->Isolation Purification Recrystallize (e.g., from Dichloromethane) Isolation->Purification End Final Product: Pure 2,6-Dichlorobenzaldehyde Oxime Purification->End

Caption: General experimental workflow for the synthesis of 2,6-Dichlorobenzaldehyde oxime.

Detailed Experimental Protocol

Based on established laboratory procedures, the following protocol can be used for synthesis.

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde (1 mmol) in a suitable volume of anhydrous methanol in a round-bottom flask.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (a slight molar excess) and sodium carbonate (to neutralize the HCl released).

  • Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid is then collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and then purified by recrystallization from a suitable solvent, such as dichloromethane, to yield colorless crystals of 2,6-Dichlorobenzaldehyde oxime.

Reaction Mechanism: Oxime Formation

The formation of the oxime proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration A 2,6-Dichlorobenzaldehyde (Electrophile) C Tetrahedral Intermediate (Carbinolamine) A->C + NH2OH B Hydroxylamine (Nucleophile) D Protonated Intermediate C->D + H+ E 2,6-Dichlorobenzaldehyde Oxime D->E - H2O, -H+ D->E F Water

Caption: Mechanism for the formation of 2,6-Dichlorobenzaldehyde oxime.

Applications in Industry

The utility of 2,6-Dichlorobenzaldehyde oxime is primarily as a precursor in multi-step syntheses. The oxime functional group can be further modified, for example, through rearrangement (like the Beckmann rearrangement) or conversion to other functional groups, making it a versatile intermediate.[8]

Pharmaceutical Synthesis

In the pharmaceutical sector, this compound is a known intermediate for producing certain active pharmaceutical ingredients (APIs).[3][9]

  • Diclofenac Penicillin Sodium: It is used in the synthesis pathway for diclofenac sodium penicillin, a specialized pharmaceutical compound.[3][9]

Agrochemical Synthesis

A major application lies in the production of benzoylurea insecticides, a class of compounds that act as insect growth regulators by inhibiting chitin synthesis.[3]

  • Lufenuron, Hexaflumuron, and Diflubenzuron: 2,6-Dichlorobenzaldehyde is a key starting material that is converted to the oxime, which is then further processed to create the final pesticide molecules.[10]

The logical progression from the intermediate to final products highlights its central role in these manufacturing processes.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Intermediate 2,6-Dichlorobenzaldehyde Oxime Pharma_Product Diclofenac Penicillin Sodium Intermediate->Pharma_Product Further Synthesis Agro_Product Benzoylurea Insecticides (e.g., Lufenuron) Intermediate->Agro_Product Further Synthesis

Caption: Role of the oxime as an intermediate in pharmaceutical and agrochemical synthesis.

Safety and Handling

2,6-Dichlorobenzaldehyde oxime is classified as an irritant and is harmful if swallowed.[2][3][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: The compound should be stored in a cool, dry, well-ventilated area, typically between 2-8°C under a nitrogen atmosphere to ensure stability.[3]

Conclusion

2,6-Dichlorobenzaldehyde oxime is a compound of significant industrial importance, defined by its unique molecular structure. The presence of ortho-chloro substituents creates steric constraints that influence its conformation and reactivity, while the oxime group provides a handle for diverse chemical transformations. Its straightforward synthesis from the corresponding aldehyde and its established role as a key intermediate in the production of valuable pharmaceuticals and widely used benzoylurea insecticides underscore its critical position in applied organic synthesis. A thorough understanding of its properties and chemistry is essential for researchers and professionals in the fields of drug discovery and crop protection.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2,6-Dichlorobenzaldoxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2,6-Dichlorobenzaldoxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bao, F.-Y. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2134. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,6-DICHLOROBENZALDEHYDE OXIME. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023, November 1). Benzaldehyde, 2,6-dichloro-, oxime - Substance Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzaldehyde, 2,6-dichloro-, oxime. PubChem Compound Database. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,6-DICHLOROBENZALDEHYDE OXIME. Retrieved from [Link]

  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • CAS Common Chemistry. (n.d.). Benzaldehyde, 2,6-dichloro-, oxime. Retrieved from [Link]

  • WorldOfChemicals. (2026, March 26). The Crucial Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). 2,6-Dichloro-benzaldehyde oxime. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Structural Dynamics, and Application Profiling of 2,6-Dichlorobenzaldehyde Oxime (CAS 25185-95-9)

Executive Summary In modern synthetic chemistry and drug development, sterically hindered building blocks are highly valued for their ability to impart metabolic stability and unique conformational geometries to target m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic chemistry and drug development, sterically hindered building blocks are highly valued for their ability to impart metabolic stability and unique conformational geometries to target molecules. 2,6-Dichlorobenzaldehyde oxime (CAS: 25185-95-9) serves as a critical intermediate in this domain. Acting as a versatile precursor, it is foundational in the synthesis of complex heterocycles, isothiocyanates, and advanced agrochemicals[1][2][3]. This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, rational synthesis, and downstream applications of this essential compound.

Physicochemical Profiling & Structural Dynamics

The presence of two chlorine atoms at the ortho positions (2,6-substitution) imparts significant steric hindrance and electron-withdrawing character to the molecule. This spatial crowding dictates both its reactivity profile and its solid-state packing behavior.

Crystallographic analysis reveals that the oxime fragment is significantly twisted with respect to the dichlorobenzene ring, exhibiting dihedral angles between 42.99° and 53.83° [4]. In the solid state, the molecules self-assemble into highly ordered dimers. Each molecule connects to a symmetry-related counterpart via an inversion center, driven by strong O–H···N hydrogen bonds , which build a highly stable R22(6) graph-set motif [4].

Table 1: Key Physicochemical & Identification Parameters
ParameterValueReference
IUPAC Name (E/Z)-N-[(2,6-Dichlorophenyl)methylidene]hydroxylamine[5]
CAS Registry Number 25185-95-9[6]
Molecular Formula C7H5Cl2NO[7]
Molecular Weight 190.03 g/mol [6]
InChIKey YBSXDWIAUZOFFV-UHFFFAOYSA-N[7]
Crystal Motif R22(6) graph-set (O-H···N hydrogen bonding)[4]

Rational Synthesis & Purification Protocol

The synthesis of 2,6-dichlorobenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the sterically hindered aldehyde. As a Senior Application Scientist, I emphasize that standard oximation protocols must be carefully adapted to accommodate the ortho-chloro bulk.

Step-by-Step Methodology: Base-Mediated Oximation
  • Aldehyde Solvation: Dissolve 1.0 mmol of 2,6-dichlorobenzaldehyde in anhydrous methanol.

    • Causality: Methanol provides optimal solubility for the highly hydrophobic, sterically hindered aldehyde while remaining fully miscible with the aqueous reagents introduced in the next step[4].

  • Base-Mediated Oximation: Add stoichiometric amounts of hydroxylamine hydrochloride and sodium carbonate (Na₂CO₃).

    • Causality: Na₂CO₃ is strategically chosen as a mild base to deprotonate the hydrochloride salt, liberating nucleophilic free hydroxylamine. Avoiding stronger bases (like NaOH) is critical to prevent undesired side reactions, such as the base-catalyzed Cannizzaro disproportionation of the unreacted aldehyde[4].

  • Ambient Incubation: Stir the mixture for 3 hours at room temperature.

    • Causality: Ambient conditions provide sufficient kinetic energy for the addition-elimination mechanism while preserving the thermodynamic stability of the resulting oxime, preventing thermal degradation[4].

  • Targeted Crystallization: Isolate the crude product and recrystallize slowly from dichloromethane (DCM).

    • Causality: DCM allows for controlled, slow evaporation. This specific kinetic environment facilitates the highly ordered intermolecular O-H···N hydrogen bonding required to form the stable R22(6) graph-set crystal motif, yielding high-purity single crystals[4].

Downstream Synthetic Applications & Mechanistic Pathways

2,6-Dichlorobenzaldehyde oxime is not an end-product; it is a versatile node in several complex synthetic networks.

G A 2,6-Dichlorobenzaldehyde C 2,6-Dichlorobenzaldehyde oxime (CAS: 25185-95-9) A->C Oximation B Hydroxylamine Hydrochloride + Na2CO3 B->C D Triethylamine / Acetonitrile Tribromide Reagents C->D Derivatization F Hypervalent Iodine Reagent (Koser's Reagent) C->F Oxidative Heterocyclization H Agrochemical Precursors (Benzoylureas) C->H E 2,6-Dichlorophenyl isothiocyanate D->E Derivatization G Isoxazole Derivatives F->G Oxidative Heterocyclization

Synthetic pathways and downstream applications of 2,6-Dichlorobenzaldehyde oxime.
Oxidative Heterocyclization (Isoxazole Synthesis)

The oxime can be converted into complex 3-(2,6-dichlorophenyl)-isoxazole derivatives via hypervalent iodine-mediated oxidative heterocyclization[3].

Protocol:

  • Reagent Combination: Combine 0.125 mmol of 2,6-dichlorobenzaldehyde oxime and 0.625 mmol of the target sultone in 2 mL of THF. (Causality: THF acts as an aprotic polar solvent, stabilizing the highly reactive hypervalent iodine transition states without participating in unwanted side oxidations).

  • Oxidant Addition: Introduce 0.150 mmol of Koser's reagent. (Causality: Koser's reagent serves as a mild, stoichiometric hypervalent iodine oxidant, selectively driving the generation of a nitrile oxide intermediate despite the significant steric hindrance of the 2,6-dichloro substitution)[3].

  • Reaction & Quenching: Stir at room temperature for 24 hours. Quench with 5 mL of 5% aqueous Na₂S₂O₃ and 5 mL of saturated NaHCO₃. (Causality: Thiosulfate safely reduces unreacted hypervalent iodine species, while bicarbonate neutralizes acidic byproducts, preventing acid-catalyzed ring-opening of the newly formed heterocycle)[3].

Isothiocyanate Derivatization

The oxime is a critical starting material for synthesizing 2,6-dichlorophenyl isothiocyanate[2]. By converting the oxime to a dithiocarbamic acid triethylammonium salt intermediate, it can be reacted with bis-tribromo 1,3-dipyridinium salts in acetonitrile at strictly 0°C. The strict temperature control is required to manage the highly exothermic nature of the tribromide reagent, preventing over-oxidation[2].

Agrochemical Intermediates

In the agricultural sector, the oxime is further processed into benzoylurea insecticides (e.g., difenuron, fluifolide) and herbicides[1][8]. The 2,6-dichloro substitution is highly prized here, as it blocks enzymatic degradation pathways in pests, drastically increasing the metabolic half-life of the resulting agrochemicals.

Analytical Validation Framework

To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical workflow. Relying on a single technique is insufficient due to potential E/Z isomerization or incomplete aldehyde consumption.

Analytical Start Crude Oxime Product TLC TLC Monitoring (Complete Aldehyde Consumption) Start->TLC Cryst Recrystallization (DCM) R22(6) Motif Formation TLC->Cryst Rf Confirmation NMR 1H & 13C NMR Structural Confirmation Cryst->NMR MS HRMS (Electron Ionization) Mass Validation Cryst->MS Pure Validated Pure Compound NMR->Pure MS->Pure

Self-validating analytical workflow for oxime purity and structural confirmation.
Table 2: Key Analytical Signatures
TechniqueExpected Validation Signatures
Mass Spectrometry (EI) Validation of the exact mass. [M]⁺ molecular ion peak expected at m/z 190.03, with characteristic isotopic distribution for two chlorine atoms (M : M+2 : M+4 ratio of ~ 9:6:1)[9].
Infrared Spectroscopy (IR) Disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a broad O-H stretch (~3200-3400 cm⁻¹) and a distinct C=N stretch (~1600 cm⁻¹)[3].
Nuclear Magnetic Resonance ¹H NMR must show the disappearance of the aldehydic proton (~10 ppm) and the emergence of the oxime -CH=N proton (~8.0-8.5 ppm) alongside the broad N-OH peak.

References

  • [5] Title : Benzaldehyde, 2,6-dichloro-, oxime - Substance Details - SRS | Source : US EPA | URL : [Link]

  • [7] Title : 2,6-Dichlorobenzaldoxime | Source : NIST Chemistry WebBook | URL : [Link]

  • [9] Title : 2,6-Dichlorobenzaldoxime - Mass spectrum | Source : NIST Chemistry WebBook | URL :[Link]

  • [1] Title : 2,6-Dichlorobenzaldehyde | Source : ChemBK | URL : [Link]

  • [4] Title : 2,6-Dichlorobenzaldehyde oxime | Source : PMC - National Institutes of Health | URL :[Link]

  • [3] Title : Hypervalent Iodine Reagent Mediated Oxidative Heterocyclization of Aldoximes with Heterocyclic Alkenes | Source : The Journal of Organic Chemistry - ACS Publications | URL : [Link]

  • [8] Title : Method for preparing 2,6-dichlorotoluene from o-chlorotoluene under catalysis of ionic liquid | Source : PatSnap | URL :[Link]

Sources

Exploratory

Physical and Chemical Profiling of 2,6-Dichlorobenzaldehyde Oxime: A Technical Guide for Synthetic and Medicinal Chemistry

Executive Summary 2,6-Dichlorobenzaldehyde oxime (CAS: 25185-95-9) is a highly versatile organic intermediate characterized by its unique stereoelectronic properties and robust reactivity profile ()[1]. Widely utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dichlorobenzaldehyde oxime (CAS: 25185-95-9) is a highly versatile organic intermediate characterized by its unique stereoelectronic properties and robust reactivity profile ()[1]. Widely utilized in the synthesis of benzoyl urea insecticides (e.g., diflubenzuron) and pharmaceutical agents (e.g., diclofenac sodium derivatives and benzisoxazole analogs), this compound serves as a critical building block in advanced organic synthesis ()[2]. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-validated experimental protocols for its synthesis and downstream functionalization.

Physicochemical Profiling and Structural Logic

The physical and chemical properties of 2,6-dichlorobenzaldehyde oxime dictate its handling requirements and reactivity. The presence of two electron-withdrawing chlorine atoms at the ortho positions of the benzene ring significantly influences the electron density of the aromatic system and the attached oxime moiety ()[3].

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number 25185-95-9[1],[3]
Molecular Formula C7H5Cl2NO[3]
Molecular Weight 190.03 g/mol [4],[3]
Melting Point 149–150 °C[1]
Topological Polar Surface Area (TPSA) 32.6 Ų[3]
Partition Coefficient (XLogP3-AA) 2.9[3]
Hydrogen Bond Donors / Acceptors 1 / 2[3]
Crystallographic and Stereochemical Insights

The compound exists primarily as an oxime capable of E/Z isomerism. Crystallographic data reveals that the oxime fragment is sterically hindered by the ortho-chlorine atoms, forcing it to twist out of the plane of the dichlorobenzene ring by approximately 43° to 54° ()[5]. In the solid state, the molecules self-assemble into dimers through robust O–H···N hydrogen bonds, forming a characteristic R22(6) graph-set motif[5]. This strong intermolecular hydrogen bonding is responsible for its relatively high melting point (149–150 °C) compared to non-hydrogen-bonding analogs[1][5].

Chemical Reactivity and Synthetic Pathways

The oxime functional group is amphoteric, capable of acting as both a nucleophile (via the oxygen or nitrogen lone pairs) and an electrophile (at the carbon atom). In drug development, 2,6-dichlorobenzaldehyde oxime is frequently subjected to halogenation to form hydroximoyl chlorides. These chlorinated intermediates are direct precursors to highly bioactive 4-chlorobenzo[d]isoxazole ring systems via base-mediated intramolecular cyclization ()[6].

Pathway A 2,6-Dichlorobenzaldehyde (Precursor) B 2,6-Dichlorobenzaldehyde Oxime (Intermediate) A->B NH2OH·HCl, Base EtOH, 60-80°C C Hydroximoyl Chloride Derivative B->C NCS, DMA 45°C, 3h D 4-Chlorobenzo[d]isoxazole (Bioactive Core) C->D Base-mediated Cyclization

Synthetic pathway from 2,6-dichlorobenzaldehyde to benzisoxazole analogs.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the oxime and its subsequent chlorination. Every step is designed as a self-validating system, with explicit causality for the choice of reagents and conditions.

Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This multi-step synthesis relies on a nucleophilic addition-elimination mechanism[5][6].

Materials:

  • 2,6-Dichlorobenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (1.2 equiv)

  • Absolute Ethanol (Solvent)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde in absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is selected because it completely solvates the hydrophobic aromatic aldehyde while remaining fully miscible with the aqueous base added in the next step, ensuring a homogeneous reaction interface[6].

  • Reagent Preparation: In a separate vessel, prepare an aqueous solution of NH₂OH·HCl and NaOH.

    • Causality: The base is strictly required to deprotonate the hydrochloride salt, liberating the free, nucleophilic hydroxylamine in situ. Failure to neutralize the salt will stall the reaction[6].

  • Addition and Heating: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at 60–80 °C for 4 to 24 hours.

    • Causality: The elevated temperature provides the necessary activation energy to drive the dehydration step (loss of water) following the initial nucleophilic attack, irreversibly forming the C=N double bond[6].

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a more polar oxime spot confirm conversion[6].

  • Isolation: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Pour the aqueous residue into an ice bath.

    • Causality: Removing the organic solvent and lowering the temperature drastically reduces the solubility of the oxime, forcing quantitative precipitation[6].

  • Purification: Filter the solid, wash with cold water, and recrystallize from dichloromethane to yield colorless single crystals[5].

Workflow Step1 1. Dissolution Dissolve Aldehyde in EtOH Step2 2. Reagent Addition Add NH2OH·HCl + NaOH(aq) Step1->Step2 Step3 3. Reaction Stir at 60-80°C (4-24h) Step2->Step3 Step4 4. Workup Concentrate & Ice Bath Precipitation Step3->Step4 Step5 5. Purification Filter, Wash & Recrystallize (DCM) Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of the oxime.

Protocol B: Halogenation to Hydroximoyl Chloride

The oxime is frequently converted to a hydroximoyl chloride for further heterocyclic synthesis ()[7].

Step-by-Step Methodology:

  • Preparation: In a dry reaction flask, dissolve 2,6-dichlorobenzaldehyde oxime (e.g., 378.9 mmol) in 150 mL of N,N-Dimethylacetamide (DMA)[7].

    • Causality: DMA is a highly polar aprotic solvent that perfectly solvates both the oxime and the halogenating agent while stabilizing the polar transition state without participating in the reaction[7].

  • Halogenation: Add N-Chlorosuccinimide (NCS) (1.0 equiv) to the solution. Stir the reaction mixture at 45 °C for approximately 3 hours[6][7].

    • Causality: Maintaining the temperature strictly at 45 °C provides enough thermal energy to initiate the chlorination while preventing the thermal decomposition of the highly reactive hydroximoyl chloride intermediate[7].

  • Monitoring (Self-Validation): The completion of halogenation can be confirmed by the cessation of slight exothermicity and TLC analysis showing the complete consumption of the oxime precursor.

  • Extraction: Pour the system into water and extract the aqueous phase with methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen for extraction due to its excellent phase separation from water and low propensity for peroxide formation compared to diethyl ether[7].

  • Concentration: Dry the organic phase and concentrate under reduced pressure to obtain the chlorinated product as an oil (typical yield ~95.0%)[7].

Safety, Handling, and Environmental Considerations

According to the Globally Harmonized System (GHS), 2,6-dichlorobenzaldehyde oxime is classified under Hazard Statement H302 (Harmful if swallowed)[3]. It is also noted as an irritant to the eyes, respiratory system, and skin (R36/37/38)[2]. Standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a chemical fume hood, are mandatory. From a green chemistry perspective, modern methodologies are increasingly exploring biodegradable organocatalysts and solvent-free mechanochemical approaches to minimize the environmental footprint of oxime synthesis ()[8].

References

  • [4] Cheméo. "Chemical Properties of 2,6-Dichlorobenzaldoxime (CAS 25185-95-9)." Cheméo. URL:[Link]

  • [5] Xu & Jin et al. "2,6-Dichlorobenzaldehyde oxime." PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • [8] ResearchGate. "Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime." ResearchGate. URL: [Link]

  • [3] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91328, Benzaldehyde, 2,6-dichloro-, oxime." PubChem. URL:[Link]

  • [2] ChemBK. "2,6-Dichlorobenzaldehyde - Physical and Chemical Properties." ChemBK. URL:[Link]

  • [7] Google Patents. "CN116283810A - A kind of preparation method of isoxazole compound." Google Patents. URL:

Sources

Foundational

2,6-Dichlorobenzaldehyde oxime molecular weight and formula

An In-depth Technical Guide: 2,6-Dichlorobenzaldehyde Oxime Executive Summary 2,6-Dichlorobenzaldehyde oxime is a pivotal chemical intermediate with significant utility in the synthesis of high-value compounds within the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: 2,6-Dichlorobenzaldehyde Oxime

Executive Summary

2,6-Dichlorobenzaldehyde oxime is a pivotal chemical intermediate with significant utility in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance stems from the sterically hindered dichlorinated phenyl ring, which imparts specific chemical properties to its downstream derivatives. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, characterization data, key applications, and essential safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required for its effective utilization in a laboratory and process development setting.

Core Physicochemical Properties

The fundamental characteristics of 2,6-Dichlorobenzaldehyde oxime are summarized below. These data points are critical for reaction planning, stoichiometric calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₇H₅Cl₂NO[3][4][5][6]
Molecular Weight 190.027 g/mol (often cited as 190.03)[3][4]
CAS Number 25185-95-9[6][7]
Appearance White crystalline powder or solid[8]
Melting Point 147 °C[8]
Stereochemistry Contains one E/Z center[3]
Topological Polar Surface Area 32.6 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 2[8]

The presence of the oxime functional group allows for potential E/Z isomerism, a factor that can be significant in subsequent reaction stereoselectivity and the characterization of the final products.

Synthesis and Mechanistic Insights

The most prevalent and reliable laboratory-scale synthesis of 2,6-Dichlorobenzaldehyde oxime is the direct oximation of 2,6-Dichlorobenzaldehyde. This reaction is a classic example of condensation between a carbonyl compound and a hydroxylamine derivative.

Synthesis Pathway and Rationale

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. The addition is followed by a dehydration step to yield the C=N double bond of the oxime. A mild base, such as sodium carbonate or sodium acetate, is incorporated into the reaction mixture.

Causality of Reagent Choice:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This is the standard, stable source of hydroxylamine.

  • Sodium Carbonate (Na₂CO₃) or Sodium Acetate (CH₃COONa): The reaction requires free hydroxylamine (NH₂OH) to act as a nucleophile. The base deprotonates the hydroxylamine hydrochloride in situ to generate the free base needed for the reaction to proceed efficiently.

  • Methanol or Ethanol/Water: These protic solvents are ideal as they effectively dissolve the reactants and stabilize the charged intermediates formed during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for achieving a high-purity product.[1][9]

  • Reactor Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dichlorobenzaldehyde (1.0 eq) in anhydrous methanol.

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by sodium carbonate (2.5 eq). The excess of these reagents ensures the reaction goes to completion.

  • Reaction Execution: Stir the resulting mixture vigorously at room temperature for approximately 3-4 hours.[1]

  • Progress Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Product Isolation: Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the organic product to precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by suction filtration. Wash the solid thoroughly with cold water to remove any inorganic salts and residual reagents.

  • Drying and Recrystallization: Dry the crude product under a vacuum. For obtaining high-purity material suitable for single-crystal X-ray diffraction, recrystallization from a solvent such as dichloromethane or ethanol is recommended.[1]

Synthesis Workflow Diagram

Caption: Laboratory synthesis workflow for 2,6-Dichlorobenzaldehyde Oxime.

Spectroscopic and Structural Characterization

Confirmation of the product's identity and purity is paramount. Standard analytical techniques provide definitive structural information.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton (-OH), and the aldehydic proton (-CH=N). The aromatic protons will appear as a complex multiplet due to the dichloro-substitution pattern. The oxime hydroxyl proton is typically a broad singlet that is exchangeable with D₂O, while the imine proton will appear as a sharp singlet.

  • Infrared (IR) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups. Expected peaks include a broad O-H stretch (around 3300-3100 cm⁻¹), a C=N stretch (around 1650 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z ≈ 189/191/193, corresponding to the isotopic pattern of the two chlorine atoms.[4][7]

  • X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the molecular structure. In the solid state, the molecules form dimeric pairs through O-H···N hydrogen bonds, creating a stable R²₂(6) graph-set motif.[1] This structural detail is crucial for understanding its solid-state properties and potential polymorphism.

Applications in Research and Development

2,6-Dichlorobenzaldehyde oxime is not typically an end-product but rather a versatile building block for more complex molecules.

Pharmaceutical Intermediates

The compound serves as a key precursor in the synthesis of various pharmaceutical agents. A notable example is its use in the manufacturing pathway of certain antibiotic derivatives, such as those related to diclofenac penicillin sodium.[8] The 2,6-dichloro substitution pattern is often a desired feature in drug candidates to modulate lipophilicity and metabolic stability.

Agrochemical Synthesis

In the agrochemical sector, this oxime is an essential intermediate for producing a class of insecticides known as benzoylureas.[2] These compounds act as insect growth regulators. The synthesis involves converting the oxime to other intermediates which are then used to build the final pesticide molecules, including hexaflumuron, diflubenzuron, and lufenuron.[2]

Application Pathway Diagram

Application_Pathway cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Start 2,6-Dichlorobenzaldehyde Oxime Pharma_Int Further Functionalization Start->Pharma_Int Agro_Int Conversion to Isocyanates/Amines Start->Agro_Int Pharma_API Active Pharmaceutical Ingredients (APIs) Pharma_Int->Pharma_API Agro_Pest Benzoylurea Pesticides (e.g., Hexaflumuron) Agro_Int->Agro_Pest

Caption: Key application pathways for 2,6-Dichlorobenzaldehyde Oxime.

Safety, Handling, and Disposal

Proper handling of 2,6-Dichlorobenzaldehyde oxime is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.[8]

Hazard CategoryClassificationSource(s)
Acute Toxicity, Oral Category 4 (Warning: Harmful if swallowed)[6][8]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)
GHS Hazard Pictogram GHS07 (Exclamation Mark)[6]
Recommended Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-impermeable gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[10]

  • Dust Prevention: Avoid actions that generate dust.[10] If transferring solid material, do so carefully.

  • Spill Management: In case of a spill, sweep up the solid material using spark-proof tools and place it in a suitable, closed container for disposal.[8][10] Evacuate personnel from the immediate area if the spill is large.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal

Dispose of waste material in accordance with local, state, and federal environmental regulations. The material should be placed in a labeled, sealed container and handled by a licensed professional waste disposal service.

Conclusion

2,6-Dichlorobenzaldehyde oxime is a compound of significant industrial and research value. Its well-defined physicochemical properties and straightforward synthesis make it an accessible yet powerful intermediate. A thorough understanding of its chemistry, applications in synthesizing complex pharmaceuticals and agrochemicals, and strict adherence to safety protocols are essential for leveraging its full potential in chemical research and development.

References

  • Inxight Drugs. 2,6-DICHLOROBENZALDEHYDE OXIME. [Link]

  • NIST. 2,6-Dichlorobenzaldoxime - NIST Chemistry WebBook. [Link]

  • NIST. 2,6-Dichlorobenzaldoxime - Mass Spectrum. [Link]

  • NextSDS. 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. [Link]

  • PMC. 2,6-Dichlorobenzaldehyde oxime. [Link]

  • ResearchGate. Synthesis of 2,6‐dichlorobenzaldehyde oxime. [Link]

  • ResearchGate. Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,6-Dichlorobenzaldoxime. [Link]

  • Google Patents. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Cole-Parmer. Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. [Link]

  • The Royal Society of Chemistry. [Supporting Information] General Procedure for Preparation of Oximes. [Link]

  • PubMed. 2,6-Dichloro-benzaldehyde oxime. [Link]

Sources

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2,6-Dichlorobenzaldehyde Oxime: A Comprehensive Technical Guide

Executive Summary 2,6-Dichlorobenzaldehyde oxime is a highly versatile synthetic intermediate, widely utilized in the pharmaceutical and agrochemical industries. It serves as a critical precursor for the synthesis of bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dichlorobenzaldehyde oxime is a highly versatile synthetic intermediate, widely utilized in the pharmaceutical and agrochemical industries. It serves as a critical precursor for the synthesis of bioactive isoxazole scaffolds, mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, and steroidal antagonists such as BAR502.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the synthesis and spectroscopic characterization (NMR, FTIR, HRMS) of this compound. Rather than merely listing data, this guide elucidates the underlying physical chemistry and causality behind the experimental observations, ensuring a self-validating framework for researchers and drug development professionals.

Mechanistic Synthesis & Sample Preparation

The synthesis of 2,6-dichlorobenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde, followed by dehydration.

Stereochemical Causality

Oximes can theoretically exist as both (E) and (Z) geometric isomers. However, for 2,6-dichlorobenzaldehyde oxime, the (E)-isomer (anti-configuration) is overwhelmingly favored thermodynamically. The bulky ortho-chloro substituents create severe steric repulsion against the hydroxyl group if it were forced into the (Z)-configuration (syn to the aromatic ring)[1].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual and chromatographic changes inherently confirm the progression of the reaction.

  • Reagent Solubilization : Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in a polar protic solvent (e.g., ethanol). The solvent choice is critical as it facilitates the solubility of the hydrophobic aldehyde while remaining miscible with the aqueous base.

  • Nucleophile Activation : In a separate vessel, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of sodium hydroxide (NaOH).

    • Mechanistic Insight: Hydroxylamine is supplied as a stable hydrochloride salt. NaOH deprotonates the hydroxylammonium ion (pKₐ ~6.0) to liberate the free, nucleophilic amine. Maintaining a near-neutral to slightly basic pH is crucial; excessive acidity protonates the amine (rendering it non-nucleophilic), while excessive basicity reduces the electrophilicity of the carbonyl carbon.

  • Condensation : Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution at room temperature. Stir the mixture continuously for 5 hours.

  • In-Process Monitoring : Monitor the reaction via Thin Layer Chromatography (TLC). The conversion is validated by the disappearance of the non-polar aldehyde spot and the emergence of a highly polar oxime spot (due to hydrogen-bonding capabilities).

  • Workup & Extraction : Evaporate the ethanol under reduced pressure. Partition the remaining aqueous residue with ethyl acetate (3x). The organic layer selectively extracts the target oxime.

  • Purification : Wash the combined organic layers with brine to remove residual salts and unreacted hydroxylamine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (E)-2,6-dichlorobenzaldehyde oxime as a white solid (typically >95% yield).

Experimental Workflow Visualization

Workflow A 2,6-Dichlorobenzaldehyde (Starting Material) C Condensation & Dehydration (EtOH/H2O, 5h, RT) A->C B NH2OH·HCl + NaOH (Nucleophilic Source) B->C D (E)-2,6-Dichlorobenzaldehyde Oxime (Target Product) C->D E NMR Spectroscopy (1H: 8.37 ppm CH=N) D->E F FTIR Spectroscopy (O-H stretch ~3200 cm⁻¹) D->F G HRMS-ESI (m/z 189.9748, 9:6:1 ratio) D->G H Downstream Applications (Isoxazole Scaffolds, BAR502) D->H

Synthesis and spectroscopic characterization workflow of 2,6-Dichlorobenzaldehyde oxime.

Spectroscopic Data Analysis & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive proof of the oxime formation. The disappearance of the highly deshielded aldehyde proton (typically ~10.4 ppm) and the appearance of the imine proton confirm the transformation.

  • Causality of Chemical Shifts : The oxime proton (CH=N) is highly deshielded, appearing as a sharp singlet at δ 8.37 ppm. This profound deshielding is driven by the electron-withdrawing nature of the sp² hybridized nitrogen, the electronegative oxygen atom, and the magnetic anisotropy generated by the C=N π-bond.

  • Aromatic Splitting : The aromatic region displays a classic spin system for a 1,2,3-trisubstituted benzene ring. The two equivalent meta protons (H-3, H-5) couple with the para proton (H-4). While some primary literature reports the H-3/H-5 signal as a doublet with an unusually small coupling constant (J = 0.6 Hz), standard first-order mechanics dictate an ortho-coupling (J ≈ 8 Hz) to the H-4 proton. The reported 0.6 Hz may reflect long-range coupling superimposed on a poorly resolved multiplet.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Structural Assignment
¹H 8.37Singlet (s)-CH=N (Imine proton)
¹H 7.45Doublet (d)0.6Ar-H (Meta protons, H-3, H-5)
¹H 7.28Doublet of doublets (dd)8.8, 7.8Ar-H (Para proton, H-4)
¹³C 144.24--C=N (Imine carbon)
¹³C 132.82--Ar-C (C-2, C-6, C-Cl)
¹³C 130.12--Ar-C (C-1, ipso)
¹³C 129.99--Ar-C (C-4, para)
¹³C 128.32--Ar-C (C-3, C-5, meta)
Note: Literature value reported; theoretical ortho-coupling is typically ~8 Hz.
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to validate the functional group interconversion. The absence of the strong C=O stretching frequency (~1700 cm⁻¹) validates the consumption of the starting material.

  • Causality of Band Broadening : The O-H stretch appears as a distinctively broad band between 3200 and 3300 cm⁻¹[2]. This broadening is a direct consequence of intermolecular hydrogen bonding in the solid state (KBr matrix). Hydrogen bonding weakens the O-H covalent bond to varying degrees across the crystal lattice, resulting in a continuous distribution of vibrational frequencies rather than a single sharp peak.

Table 2: FTIR Spectral Data (KBr Pellet) [2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3200 - 3300O-H stretch (broad)Oxime hydroxyl group
~1600C=N stretch (medium)Oxime imine bond
~1560, 1430C=C stretchAromatic ring framework
~980N-O stretchOxime
~770 - 780C-Cl stretchAryl chloride bonds
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact molecular weight and isotopic confirmation. The presence of two chlorine atoms in the molecule (C₇H₅Cl₂NO) yields a highly diagnostic isotopic signature.

  • Isotopic Causality : Chlorine naturally exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule harboring two chlorine atoms will exhibit a molecular ion cluster with three distinct peaks spaced by 2 m/z units (M, M+2, M+4). The relative abundance of these peaks follows the binomial expansion (a+b)2 , resulting in a mathematically precise ratio of approximately 9:6:1 .

Table 3: HRMS-ESI Spectral Data (Positive Ion Mode)

Ion SpeciesExact Mass (m/z)Relative AbundanceIsotopic Assignment
[M+H]⁺189.9748100% (Base Peak)C₇H₅ ³⁵Cl₂NO
[M+H+2]⁺191.9719~65%C₇H₅ ³⁵Cl³⁷ClNO
[M+H+4]⁺193.9689~11%C₇H₅ ³⁷Cl₂NO

Conclusion

The conversion of 2,6-dichlorobenzaldehyde to its corresponding oxime is a robust, high-yielding process driven by nucleophilic addition and thermodynamically controlled to yield the (E)-isomer[1]. The orthogonal analytical techniques—NMR for connectivity and electronic environment, FTIR for functional group validation, and HRMS for isotopic mass confirmation—create a self-validating matrix that ensures absolute structural integrity before the compound is deployed in downstream heterocyclic synthesis[3].

Sources

Foundational

A Senior Application Scientist's Guide to the Solubility of 2,6-Dichlorobenzaldehyde Oxime

Introduction: The Critical Role of Solubility in the Application of 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldehyde oxime is a key intermediate in the synthesis of various chemical compounds, including benzoyl ur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in the Application of 2,6-Dichlorobenzaldehyde Oxime

2,6-Dichlorobenzaldehyde oxime is a key intermediate in the synthesis of various chemical compounds, including benzoyl urea insecticides and as a pharmaceutical intermediate.[1] Its effective use in these synthetic pathways is critically dependent on its solubility characteristics. The ability to dissolve this compound in an appropriate solvent is fundamental for achieving optimal reaction kinetics, simplifying purification processes, and ensuring the overall efficiency of the chemical manufacturing process.

In the broader context of drug development, solubility is a paramount parameter that dictates a compound's bioavailability and therapeutic efficacy.[2][3][4] Poor solubility can impede absorption and lead to inconsistent therapeutic outcomes.[4][5][6] While 2,6-Dichlorobenzaldehyde oxime is an intermediate, the principles of solubility that govern its behavior are the same as those for active pharmaceutical ingredients (APIs). Understanding and quantifying its solubility is, therefore, a non-trivial aspect of its application in research and development.

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-Dichlorobenzaldehyde oxime. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining and interpreting its solubility profile.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the cornerstone of solubility prediction.[7] This principle is governed by the polarity of both the solute (2,6-Dichlorobenzaldehyde oxime) and the solvent. A molecule's polarity is determined by the presence of polar bonds and its overall molecular geometry.

The Structure of 2,6-Dichlorobenzaldehyde Oxime:

  • Aromatic Ring: The benzene ring is inherently non-polar.

  • Dichloro-substitution: The two chlorine atoms are highly electronegative, inducing a dipole moment. However, their symmetrical placement at the 2 and 6 positions may lead to some cancellation of their dipole moments, influencing the overall polarity.

  • Oxime Functional Group (-CH=N-OH): This group is polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the nitrogen and oxygen atoms).

The presence of both non-polar (the dichlorinated benzene ring) and polar, hydrogen-bonding (the oxime) moieties suggests that 2,6-Dichlorobenzaldehyde oxime will exhibit a nuanced solubility profile. It is predicted to have limited solubility in water, a highly polar solvent, a fact supported by available data stating it is "insoluble in water".[1] Conversely, it is expected to be more soluble in organic solvents that can interact favorably with its different structural features.

The predicted XLogP3 value of 2.8 further indicates a degree of lipophilicity, suggesting a preference for less polar environments over highly aqueous ones.[8]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][9][10] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid solute at a specific temperature.

Protocol: Shake-Flask Method for 2,6-Dichlorobenzaldehyde Oxime

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium is reached and the analytical measurements are accurate.

Materials and Equipment:

  • 2,6-Dichlorobenzaldehyde oxime (solid)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2,6-Dichlorobenzaldehyde oxime to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.

    • Add a known volume of each solvent to the respective vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours. This extended time is necessary to ensure that thermodynamic equilibrium is achieved.[11]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of 2,6-Dichlorobenzaldehyde oxime of known concentrations.

    • Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

  • Data Analysis:

    • Calculate the solubility by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

    • Perform the experiment in triplicate for each solvent to ensure the precision of the results.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Dilution cluster_quant 5. Quantification prep1 Add excess solid solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge to remove suspended solids sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute sample for analysis sample2->sample3 quant2 Analyze samples via HPLC-UV sample3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Workflow for the shake-flask solubility determination method.

Solubility Profile of 2,6-Dichlorobenzaldehyde Oxime

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
WaterPolar ProticVery LowRecord experimental data here
MethanolPolar ProticModerateRecord experimental data here
EthanolPolar ProticModerateRecord experimental data here
AcetonePolar AproticHighRecord experimental data here
AcetonitrilePolar AproticModerate to HighRecord experimental data here
Ethyl AcetateModerately PolarHighRecord experimental data here
DichloromethaneNon-polarHighRecord experimental data here
TolueneNon-polarModerate to HighRecord experimental data here
HexaneNon-polarLowRecord experimental data here

Analysis and Interpretation of Solubility Data

The experimentally generated data can be interpreted by correlating the solubility of 2,6-Dichlorobenzaldehyde oxime with the physicochemical properties of the solvents.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the oxime group can interact with these solvents, the large, non-polar dichlorobenzene ring will likely limit solubility, especially in water.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups. High solubility is expected in these solvents.

  • Non-polar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents will primarily interact with the non-polar dichlorobenzene ring through van der Waals forces. Solubility is expected to be favorable in moderately non-polar to non-polar solvents, but may decrease in highly aliphatic solvents like hexane.

Relationship between Solvent Properties and Solubility

G Solute 2,6-Dichlorobenzaldehyde Oxime Oxime Oxime Group (-CH=N-OH) Solute->Oxime Ring Dichlorobenzene Ring Solute->Ring Polarity Solvent Polarity Polarity->Oxime Favorable Polarity->Ring Unfavorable HbondD H-Bond Donating HbondD->Oxime Favorable HbondA H-Bond Accepting HbondA->Oxime Favorable NonPolar Non-Polar (van der Waals) NonPolar->Ring Favorable

Caption: Factors influencing the solubility of 2,6-Dichlorobenzaldehyde oxime.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, determining, and interpreting the solubility of 2,6-Dichlorobenzaldehyde oxime. While readily available quantitative data is sparse, the principles outlined here, combined with the detailed experimental protocol, empower researchers to generate the high-quality data necessary for their work. A thorough characterization of its solubility in a diverse range of solvents is a crucial step in optimizing its use as a chemical intermediate and for any potential future applications. Further studies could explore the effect of pH on its aqueous solubility, given the presence of the weakly acidic oxime proton.

References

  • Vertex AI Search. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • BMG LABTECH. (2023, April 6).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Pharmaceutical Sciences. (2024, February 15).
  • ECHEMI. (2022, October 10).
  • ChemicalBook. (2026, January 13). 2,6-Dichlorobenzaldoxime Chemical Properties,Uses,Production.
  • Experiment 1 Determin
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Scribd. (n.d.). Solubility of Organic Compounds Experiment | PDF.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-benzaldehyde oxime | 25185-95-9.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Degradation of 2,6-Dichlorobenzaldehyde Oxime

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 2,6-Dichlorobenzaldehyde oxime. It is intended for researchers, scientists, and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the stability and potential degradation pathways of 2,6-Dichlorobenzaldehyde oxime. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document synthesizes fundamental chemical principles with established analytical strategies to provide a robust framework for assessing the stability of this molecule.

Introduction and Physicochemical Profile

2,6-Dichlorobenzaldehyde oxime is a key building block in organic synthesis, notably in the production of certain benzoyl urea insecticides and as a pharmaceutical intermediate.[1] A thorough understanding of its stability is paramount for ensuring the quality, safety, and efficacy of downstream products, as well as for defining appropriate storage conditions and shelf-life.

The stability of a chemical entity is intrinsically linked to its molecular structure and physical properties. The presence of the oxime functional group (-C=N-OH) and the dichlorinated benzene ring in 2,6-Dichlorobenzaldehyde oxime dictates its reactivity and susceptibility to various degradation mechanisms.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzaldehyde Oxime

PropertyValueSource(s)
Chemical Name 2,6-Dichlorobenzaldehyde oxime[2]
CAS Number 25185-95-9[2]
Molecular Formula C₇H₅Cl₂NO[3][4]
Molecular Weight 190.03 g/mol [3][4]
Appearance White to off-white solid/crystal powder[1][5]
Melting Point 147 - 150 °C[1][5]
Boiling Point 280.4 °C (Predicted)[1][5]
Solubility Insoluble in water[1]
pKa 10.06 (Predicted)[1]
Storage 2-8°C, stored under nitrogen[1]

Potential Degradation Pathways

While specific degradation studies on 2,6-Dichlorobenzaldehyde oxime are not extensively published, its chemical structure allows for the prediction of several likely degradation pathways based on established principles of organic chemistry. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

The oxime linkage is susceptible to hydrolysis, particularly under acidic conditions, which would cleave the C=N bond to regenerate the parent aldehyde and hydroxylamine.[6][7] This is a critical degradation pathway to consider, as the resulting 2,6-dichlorobenzaldehyde would be a significant impurity. While oximes are generally more resistant to hydrolysis than hydrazones, the reaction is catalyzed by acid.[8][9]

2,6-Dichlorobenzaldehyde_Oxime 2,6-Dichlorobenzaldehyde Oxime Protonation Protonation of Oxime Nitrogen 2,6-Dichlorobenzaldehyde_Oxime->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Hydroxylamine Intermediate->Elimination Products 2,6-Dichlorobenzaldehyde + Hydroxylamine Elimination->Products

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Oxidative Degradation

Oxidative conditions can present a significant threat to the stability of 2,6-Dichlorobenzaldehyde oxime. The oxime functional group can be susceptible to oxidation, potentially leading to the formation of various products, including the parent aldehyde or carboxylic acid.[10] The electron-rich aromatic ring, despite the presence of deactivating chloro-substituents, could also be a site for oxidative attack, leading to hydroxylated or ring-opened byproducts.

Photodegradation

Aromatic compounds, particularly those with heteroatoms and chromophores like the oxime group, can absorb UV light, leading to photodegradation.[11][12] The energy absorbed can lead to the formation of reactive intermediates and subsequent degradation.[13] For halogenated aromatic compounds, photodehalogenation can also be a potential degradation pathway.[14] Given its aromatic nature, 2,6-Dichlorobenzaldehyde oxime should be considered potentially photosensitive.

Thermal Degradation

While 2,6-Dichlorobenzaldehyde oxime has a relatively high melting point, exposure to elevated temperatures, especially for prolonged periods, can induce degradation.[15] Thermal decomposition of oximes can be complex and may lead to the formation of nitriles via dehydration, or other fragmentation products.[7][16] The presence of acidic or metallic impurities can potentially lower the decomposition temperature.[7]

Designing a Comprehensive Stability Study

To thoroughly evaluate the stability of 2,6-Dichlorobenzaldehyde oxime, a systematic study encompassing forced degradation and long-term stability testing is essential. The principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2) provide a robust framework for such studies.[17][18]

cluster_0 Stability Study Workflow Start Define Stability Indicating Method Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Identify_Degradants Identify & Characterize Degradation Products Forced_Degradation->Identify_Degradants Method_Validation Validate Stability- Indicating Method Identify_Degradants->Method_Validation Long_Term_Stability Long-Term & Accelerated Stability Studies Method_Validation->Long_Term_Stability End Establish Shelf-Life & Storage Conditions Long_Term_Stability->End

Caption: Workflow for a comprehensive stability study.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[19] The goal is to achieve a target degradation of 5-20%.[17][20]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionProtocolRationale
Acid Hydrolysis Dissolve in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize before analysis.[21]To assess susceptibility to acid-catalyzed hydrolysis of the oxime bond.
Base Hydrolysis Dissolve in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified period. Neutralize before analysis.[21]To evaluate stability in alkaline conditions.
Oxidation Treat with 3% hydrogen peroxide at room temperature. Protect from light.[19]To investigate susceptibility to oxidative degradation.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100°C) for an extended period (e.g., 24-48 hours).[21]To determine the impact of high temperatures on stability.
Photostability Expose the compound (solid and in solution) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV light.[19][22]To assess the potential for photodegradation.
Long-Term Stability Studies

Following forced degradation, long-term stability studies are conducted under controlled storage conditions to evaluate the compound's stability over its intended shelf-life. These studies should be performed on at least one batch of the material, stored at the recommended storage conditions (e.g., 2-8°C) and at accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).[22]

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of 2,6-Dichlorobenzaldehyde oxime and the increase in its degradation products over time.[19]

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility.[23] A reversed-phase HPLC method is generally suitable for a compound like 2,6-Dichlorobenzaldehyde oxime.[24][25]

Step-by-Step Protocol for Method Development:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a versatile choice for nonpolar to moderately polar compounds.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient, for instance, a mixture of water (or a buffer like phosphate buffer at a pH of 3.0) and an organic solvent such as acetonitrile or methanol.[24]

    • Run a broad gradient (e.g., 5% to 95% organic solvent) to elute all components, including the parent compound and any potential degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile across a range of wavelengths (e.g., 200-400 nm). This will help in selecting an optimal wavelength for the quantification of 2,6-Dichlorobenzaldehyde oxime and its impurities.

  • Method Optimization:

    • Inject samples from the forced degradation studies.

    • Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

    • The method is considered stability-indicating when it can resolve all potential degradation products from the parent compound and from each other.[24][26]

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products

For the structural elucidation of significant degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[27][28] LC-MS provides molecular weight information and fragmentation patterns of the unknown impurities, which are crucial for their identification.[29]

Conclusion

While 2,6-Dichlorobenzaldehyde oxime is a stable compound under recommended storage conditions, it possesses functional groups that are susceptible to degradation under stress conditions such as extreme pH, oxidation, heat, and light. A comprehensive understanding of these potential degradation pathways is critical for ensuring the quality and consistency of this important chemical intermediate. The implementation of a systematic stability testing program, guided by ICH principles and employing a validated stability-indicating HPLC method, is essential for defining appropriate storage, handling, and shelf-life parameters. This proactive approach to stability assessment will ultimately contribute to the quality and safety of the final pharmaceutical or agrochemical products.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc.[Link]

  • How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025, November 22). Pharmaceuticals & Regulatory Professionals Guide.[Link]

  • Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kayser, M. M., & Chen, G. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC, NIH.[Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 36(20), 4364-4369. [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.[Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7). Journal of Pharmaceutical Analysis.[Link]

  • Photocatalytic Degradation of Aromatic Pollutants: A Pivotal Role of Conduction Band Electron in Distribution of Hydroxylated Intermediates. (n.d.). ACS Publications.[Link]

  • Photodegradation of Polycyclic Aromatic Hydrocarbons Under Visible Light Using Modified g-C3N4 as Photocatalyst, Spectroscopic Studies. (2024, September 12). Taylor & Francis.[Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240. [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Aqueous photodegradation of polycyclic aromatic hydrocarbons. PubMed.[Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. (n.d.). American Chemical Society.[Link]

  • Sharma, A., et al. (2013). Oxidative Regeneration of Carbonyl Compounds from Oximes by Pyridinium Fluorochromate: A Kinetic and Mechanistic Study. Asian Journal of Chemistry, 25(5), 2792-2796. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. (2008, August 19). Raines Lab.[Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.[Link]

  • Wang, Y., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 399-413. [Link]

  • Product Class 15: Oximes. (n.d.). Science of Synthesis.[Link]

  • Goti, A., & Nencini, L. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13354-13421. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. (2021, February 18). ResearchGate.[Link]

  • Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. (n.d.). Modern Approaches in Chemical and Biological Sciences.[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. [Link]

  • Benzaldehyde, 2,6-dichloro-, oxime. (n.d.). PubChem.[Link]

  • Toranmal, S. S., et al. (2015). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Milbemycin Oxime and Praziquantel from Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Research, 6(9), 3846-3855. [Link]

  • Ishii, H., et al. (2013). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry, 78(6), 2554-2559. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.[Link]

  • Supsana, P., et al. (2007). DMF-Catalysed Thermal Dehydration of Oximes to Nitriles. ResearchGate.[Link]

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.[Link]

  • Pratt, D. A., et al. (2004). O-H bond dissociation enthalpies in oximes: order restored. PubMed.[Link]

  • 2,6-Dichlorobenzaldoxime. (n.d.). NIST WebBook.[Link]

  • 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. (n.d.). NextSDS.[Link]

  • 2,6-DICHLOROBENZALDEHYDE OXIME. (n.d.). Inxight Drugs.[Link]

  • Benzaldehyde, 2,6-dichloro-, oxime. (n.d.). CAS Common Chemistry.[Link]

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Foundational

An In-depth Technical Guide to the Health and Safety of 2,6-Dichlorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction 2,6-Dichlorobenzaldehyde oxime is a chemical intermediate of significant interest in synthetic chemistry and drug discovery. Its utility in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzaldehyde oxime is a chemical intermediate of significant interest in synthetic chemistry and drug discovery. Its utility in the synthesis of various biologically active molecules necessitates a thorough understanding of its health and safety profile. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound, compiled and synthesized from available safety data sheets and chemical databases. The information herein is intended to empower researchers to work safely and effectively with this versatile reagent.

Chemical Identification and Properties

A foundational aspect of chemical safety is the unambiguous identification of the substance and knowledge of its physical and chemical properties.

PropertyValueSource(s)
Chemical Name 2,6-Dichlorobenzaldehyde oxime[1][2]
Synonyms 2,6-Dichlorobenzaldoxime[1][2]
CAS Number 25185-95-9[1]
EC Number 246-720-0[1][2]
Molecular Formula C7H5Cl2NO[1][3]
Molecular Weight 190.03 g/mol [3]
Appearance White to slightly beige solid/powder[4]
Melting Point 147 °C[2]
Boiling Point 280.4 °C at 760 mmHg[2]
Flash Point 123.4 °C[2]
Solubility Insoluble in water.[5]

Hazard Identification and GHS Classification

2,6-Dichlorobenzaldehyde oxime is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon ingestion and its irritant effects on the skin, eyes, and respiratory system.[4]

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationGHS07

Causality of Hazards: The chlorinated aromatic structure and the oxime functional group contribute to the reactivity and biological activity of the molecule. The irritant properties are likely due to the chemical's ability to interact with and disrupt epithelial tissues upon contact. The oral toxicity, while classified as "harmful" rather than "fatal" or "toxic," indicates that ingestion of sufficient quantities can lead to significant adverse health effects.

Toxicological Profile

  • Acute Oral Toxicity: Classified as harmful if swallowed.[2][7] Ingestion can lead to symptoms such as nausea, vomiting, and headache.[5]

  • Dermal and Inhalation Toxicity: While not classified for acute dermal or inhalation toxicity, it is prudent to avoid skin contact and inhalation of dust or fumes due to its irritant nature.[5]

  • Skin Irritation: Causes skin irritation, which can manifest as redness, itching, and inflammation upon contact.[2]

  • Eye Irritation: Causes serious eye irritation.[2] Direct contact can result in pain, redness, and potential damage to the cornea.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2] Symptoms can include coughing, sneezing, and shortness of breath.[5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that 2,6-Dichlorobenzaldehyde oxime is carcinogenic, mutagenic, or a reproductive toxin.[6]

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with 2,6-Dichlorobenzaldehyde oxime to minimize exposure and ensure a safe research environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn at all times.

    • Additional Protection: For larger quantities or when there is a significant risk of splashing, consider wearing an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[6]

Safe Handling Workflow

The following workflow is recommended for handling 2,6-Dichlorobenzaldehyde oxime:

prep Preparation - Don appropriate PPE - Verify fume hood functionality - Assemble all necessary equipment weigh Weighing - Perform in a fume hood or ventilated balance enclosure - Use a spatula to transfer the solid - Minimize dust generation prep->weigh Proceed to reaction Reaction Setup - Add to the reaction vessel within the fume hood - Ensure the reaction is well-contained weigh->reaction Transfer to cleanup Cleanup - Decontaminate all equipment - Dispose of waste in a labeled, sealed container reaction->cleanup Post-reaction storage Storage - Return the stock container to a cool, dry, and well-ventilated area cleanup->storage Final step

Caption: Recommended workflow for safely handling 2,6-Dichlorobenzaldehyde oxime.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Store away from heat and sources of ignition.

Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

Emergency Response Decision Tree

exposure Exposure Occurs assess Assess the Situation - Is the area safe to enter? - What was the route of exposure? exposure->assess eye Eye Contact assess->eye Eye skin Skin Contact assess->skin Skin inhalation Inhalation assess->inhalation Inhalation ingestion Ingestion assess->ingestion Ingestion flush_eye Flush eyes with water for 15 mins Seek immediate medical attention eye->flush_eye flush_skin Flush skin with water for 15 mins Remove contaminated clothing Seek medical attention skin->flush_skin fresh_air Move to fresh air Provide oxygen or artificial respiration if needed Seek medical attention inhalation->fresh_air rinse_mouth Rinse mouth with water Do NOT induce vomiting Seek immediate medical attention ingestion->rinse_mouth

Caption: Decision tree for first aid response to exposure.

Fire-Fighting Measures
  • Extinguishing Media: Use an extinguishing agent most appropriate to extinguish the surrounding fire.[6]

  • Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

  • Hazardous Combustion Products: Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride.[6]

Accidental Release Measures
  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4.2.

  • Spill Cleanup: Sweep up or absorb the material, then place it into a suitable clean, dry, closed container for disposal.[6] Avoid generating dust.

Exposure Controls and Regulatory Information

Currently, there are no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, established for 2,6-Dichlorobenzaldehyde oxime.[6] Therefore, it is crucial to handle this substance with care and to keep airborne concentrations as low as reasonably achievable.

Conclusion

2,6-Dichlorobenzaldehyde oxime is a valuable chemical intermediate with a well-defined, though not fully quantified, hazard profile. It is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. By understanding these hazards and implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with its use. The absence of established occupational exposure limits underscores the importance of a conservative approach to safety, emphasizing the minimization of all potential routes of exposure.

References

  • Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Cole-Parmer. [Link]

  • 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. NextSDS. [Link]

  • Benzaldehyde, 2,6-dichloro-, oxime - Substance Details. US EPA. [Link]

  • Substance Information - 2,6-dichlorobenzaldehyde oxime. ECHA - European Chemicals Agency. [Link]

  • Benzaldehyde, 2,6-dichloro-, oxime | C7H5Cl2NO | CID 91328. PubChem. [Link]

Sources

Exploratory

A Researcher's Guide to Sourcing and Utilizing 2,6-Dichlorobenzaldehyde Oxime

An In-depth Technical Guide for Drug Development Professionals In the landscape of pharmaceutical research and development, the precise sourcing of chemical intermediates is a critical determinant of project success. 2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise sourcing of chemical intermediates is a critical determinant of project success. 2,6-Dichlorobenzaldehyde oxime (CAS No. 25185-95-9) serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the production of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth analysis of the commercial supplier landscape for this crucial intermediate, offers a detailed, field-proven synthesis protocol, and contextualizes its application within drug development workflows.

The Strategic Importance of 2,6-Dichlorobenzaldehyde Oxime in Synthesis

2,6-Dichlorobenzaldehyde oxime is a derivative of benzaldehyde, featuring two chlorine atoms at positions 2 and 6 of the phenyl ring. This substitution pattern imparts specific steric and electronic properties that are instrumental in directing subsequent chemical transformations. The oxime functional group is a versatile handle for a variety of reactions, including rearrangements and the formation of heterocyclic systems. Its most prominent application is as a key precursor in the industrial synthesis of Diclofenac, a widely prescribed NSAID.

Commercial Supplier Landscape: A Comparative Analysis

For researchers and procurement specialists, navigating the supplier landscape for specialized chemical intermediates requires careful consideration of purity, documentation, and cost. Below is a comparative table of prominent commercial suppliers of 2,6-Dichlorobenzaldehyde oxime.

SupplierProduct Name/NumberCAS NumberPurity/GradeAvailable QuantitiesKey Considerations
Sigma-Aldrich 2,6-DICHLOROBENZALDEHYDE OXIME AldrichCPR (S531391)25185-95-9Not Specified250 mgSold as a rare chemical for early discovery. Buyer assumes responsibility for confirming identity and purity as analytical data is not collected by the company.
Fluorochem (via Sigma-Aldrich) 2,6-Dichloro-benzaldehyde oxime (FLUH99C8C5ED)25185-95-998%InquireA preferred partner of Sigma-Aldrich, offering a specified purity level.
Biosynth (via Sapphire Bioscience) (E)-2,6-Dichlorobenzaldehyde oxime (GAA57528)6575-28-6Not Specified0.25 g, 2.5 gSpecifically lists the (E)-isomer, which may be critical for certain stereospecific syntheses.[1]
Thermo Fisher Scientific (Acros Organics) 2,6-Dichlorobenzaldoxime25185-95-997%VariousListed under their portfolio of oximes, providing a standard research-grade purity.[2]
Hangzhou Sulfuchem Material Technology Co., Ltd. (via ECHEMI) 2,6-Dichlorobenzaldehyde oxime25185-95-9Not SpecifiedBulkA China-based supplier listed on a chemical trading platform, suitable for larger quantity inquiries.[3]

Expert Insight: The "AldrichCPR" designation from Sigma-Aldrich underscores a critical principle for researchers: for novel or less common reagents, independent verification of identity and purity via analytical methods such as NMR or GC-MS is paramount to ensure the integrity of experimental results. For GMP or late-stage process development, sourcing from suppliers who provide a comprehensive Certificate of Analysis (CoA) with detailed analytical data is non-negotiable.

Synthesis and Quality Control: A Validated Laboratory Protocol

For research groups with the need to synthesize 2,6-Dichlorobenzaldehyde oxime in-house, or for the validation of commercial materials, the following protocol, adapted from established literature, provides a reliable method.[4]

Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

Objective: To synthesize 2,6-Dichlorobenzaldehyde oxime from 2,6-dichlorobenzaldehyde.

Materials:

  • 2,6-dichlorobenzaldehyde (1.0 mmol, 175.01 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83.4 mg)

  • Sodium carbonate (1.2 mmol, 127.2 mg)

  • Anhydrous methanol (10 mL)

  • Dichloromethane (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of 2,6-dichlorobenzaldehyde in 10 mL of anhydrous methanol.

  • To this solution, add 1.2 mmol of hydroxylamine hydrochloride and 1.2 mmol of sodium carbonate.

  • Stir the resulting mixture at room temperature for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then isolated and recrystallized from dichloromethane to yield colorless single crystals of 2,6-Dichlorobenzaldehyde oxime.[4]

Self-Validating System: The success of this protocol is contingent on the purity of the starting materials. The final product should be characterized by:

  • Melting Point: Compare with the literature value (approx. 147 °C).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of the aldehyde proton.

  • Mass Spectrometry: To verify the molecular weight (190.03 g/mol ).

Workflow for Synthesis and Quality Control

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_qc Quality Control Reagents 2,6-Dichlorobenzaldehyde Hydroxylamine HCl Sodium Carbonate Methanol Dissolve Dissolve Aldehyde in Methanol Reagents->Dissolve Add_Reagents Add Hydroxylamine HCl and Sodium Carbonate Dissolve->Add_Reagents Stir Stir at RT for 3h Add_Reagents->Stir Evaporation Solvent Removal Stir->Evaporation Recrystallization Recrystallize from Dichloromethane Evaporation->Recrystallization QC Characterization: - Melting Point - NMR (1H, 13C) - Mass Spectrometry Recrystallization->QC Final_Product Pure 2,6-Dichlorobenzaldehyde Oxime QC->Final_Product Verified Product

Caption: Workflow for the synthesis and quality control of 2,6-Dichlorobenzaldehyde oxime.

Application in Drug Development: The Synthesis of Diclofenac

A primary application of 2,6-Dichlorobenzaldehyde oxime in the pharmaceutical industry is as a key intermediate in the synthesis of Diclofenac. While multiple synthetic routes to Diclofenac exist, a common pathway involves the conversion of the oxime to the corresponding nitrile, followed by a series of reactions to construct the final phenylacetic acid derivative.

The transformation of an aldoxime to a nitrile is a classic dehydration reaction. This step is crucial as it sets the stage for the subsequent construction of the diclofenac core.

Conceptual Pathway from Oxime to NSAID

G Start 2,6-Dichlorobenzaldehyde Oxime Step1 Dehydration (e.g., Acetic Anhydride) Start->Step1 Intermediate1 2,6-Dichlorobenzonitrile Step1->Intermediate1 Step2 Multi-step Synthesis (e.g., Ullmann Condensation, Hydrolysis) Intermediate1->Step2 Final Diclofenac (NSAID) Step2->Final

Caption: Conceptual synthetic pathway from 2,6-Dichlorobenzaldehyde oxime to Diclofenac.

This simplified pathway illustrates the strategic importance of the oxime. The initial purity and isomeric form of the 2,6-Dichlorobenzaldehyde oxime can significantly impact the yield and purity of the subsequent 2,6-Dichlorobenzonitrile intermediate, and ultimately, the final API.

Conclusion

For researchers and drug development professionals, the procurement of 2,6-Dichlorobenzaldehyde oxime is a foundational step for the synthesis of important pharmaceutical compounds. A thorough understanding of the supplier landscape, coupled with robust in-house synthesis and validation capabilities, ensures the reliability and reproducibility of research outcomes. As with any critical raw material, a commitment to rigorous quality control is the bedrock of scientific integrity and successful drug development.

References

  • S. Z. Wang, Y. M. Zhang & X. M. Feng. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,6-Dichlorobenzaldehyde Oxime

For: Researchers, scientists, and drug development professionals Abstract This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2,6-Dichlorobenzaldehyde Oxime, a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2,6-Dichlorobenzaldehyde Oxime, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a reproducible and high-yield outcome. This guide includes a step-by-step experimental procedure, safety protocols, characterization data, and a discussion of the reaction mechanism, grounded in authoritative literature.

Introduction & Significance

2,6-Dichlorobenzaldehyde oxime is a valuable building block in organic synthesis. Its primary utility lies in its role as a precursor to 2,6-dichlorobenzonitrile, a key component in the synthesis of various herbicides and pesticides like hexaflumuron and diflubenzuron.[2][3] The conversion of the aldehyde functional group to an oxime is a fundamental transformation that not only serves as a reliable method for the purification and characterization of carbonyl compounds but also activates the molecule for further reactions, such as the Beckmann rearrangement.[4]

The synthesis described herein is a classic condensation reaction between 2,6-dichlorobenzaldehyde and hydroxylamine. This method is widely adopted for its efficiency, mild reaction conditions, and high product yields.

Chemical Principles & Reaction Mechanism

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. The overall transformation is the replacement of the carbonyl oxygen with a =N-OH group.

The Mechanism involves two key stages:

  • Nucleophilic Addition: Hydroxylamine (NH₂OH), acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. Since hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl), a mild base is required to neutralize the acid and liberate the free hydroxylamine for the reaction to proceed efficiently.[4]

  • Dehydration: The resulting carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

Below is a diagram illustrating the reaction mechanism.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_aldehyde 2,6-Dichlorobenzaldehyde I_carbinolamine Carbinolamine Intermediate R_aldehyde->I_carbinolamine Nucleophilic Addition R_hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) R_hydroxylamine->I_carbinolamine P_oxime 2,6-Dichlorobenzaldehyde Oxime I_carbinolamine->P_oxime Dehydration (-H₂O) P_water Water (H₂O) I_carbinolamine->P_water

Caption: Reaction mechanism for the synthesis of 2,6-Dichlorobenzaldehyde Oxime.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures, optimized for clarity and reproducibility.[1]

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Notes
2,6-Dichlorobenzaldehyde83-38-5C₇H₄Cl₂O175.01Purity ≥98%
Hydroxylamine Hydrochloride5470-11-1H₄ClNO69.49Purity ≥98%
Sodium Carbonate (Anhydrous)497-19-8Na₂CO₃105.99Fine powder
Methanol (Anhydrous)67-56-1CH₄O32.04ACS Grade or higher
Dichloromethane75-09-2CH₂Cl₂84.93ACS Grade or higher
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Rotary evaporator (optional)

  • Melting point apparatus

Step-by-Step Procedure

The entire workflow, from reaction setup to final product isolation, is outlined below.

Caption: Experimental workflow for the synthesis of 2,6-Dichlorobenzaldehyde Oxime.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (e.g., 1 mmol, 0.175 g) in approximately 15-20 mL of anhydrous methanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.0 mmol, 0.069 g) followed by anhydrous sodium carbonate (1.5 mmol, 0.159 g).

    • Expert Insight: Sodium carbonate acts as the base to neutralize the HCl released from hydroxylamine hydrochloride, generating the free hydroxylamine in situ. An excess of the base ensures the complete liberation of the nucleophile.[4]

  • Reaction: Stir the resulting mixture vigorously at room temperature for 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up): After 3 hours, the reaction is typically complete. The crude product can be isolated by filtering the mixture to remove inorganic salts and then removing the methanol solvent under reduced pressure using a rotary evaporator.

  • Purification: The isolated solid residue is then recrystallized to achieve high purity. Dissolve the crude product in a minimal amount of hot dichloromethane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Expert Insight: Recrystallization is a critical step for removing unreacted starting materials and by-products, yielding a product of high crystalline purity suitable for subsequent synthetic steps.[1][4]

  • Drying: Collect the colorless, crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Safety Precautions
  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,6-Dichlorobenzaldehyde oxime is harmful if swallowed (H302).[5][6] Avoid creating dust and handle the solid product with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Characterization and Data

The identity and purity of the synthesized 2,6-Dichlorobenzaldehyde oxime should be confirmed using standard analytical techniques.

Physical Properties
PropertyValueSource
Appearance White crystalline powder / Colorless single crystals[1][5]
Molecular Formula C₇H₅Cl₂NO[5][7]
Molecular Weight 190.03 g/mol [5][7]
Melting Point 147 °C[5]
CAS Number 25185-95-9[5][7]
Spectroscopic Analysis
  • ¹H NMR & ¹³C NMR: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, such as the O-H stretch of the oxime (~3300-3100 cm⁻¹) and the C=N stretch (~1680-1620 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight. The electron ionization mass spectrum is available in public databases like the NIST WebBook.[7]

Concluding Remarks

This application note provides a robust and reliable protocol for the synthesis of 2,6-Dichlorobenzaldehyde oxime. By understanding the causality behind each step—from the role of the base to the importance of purification—researchers can confidently reproduce this synthesis with high yield and purity. This foundational procedure opens the door to the subsequent synthesis of more complex and valuable molecules for the pharmaceutical and agrochemical industries.

References

  • Bao, F-Y. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2134. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. Retrieved from ResearchGate. [Link]

  • Anonymous. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF OXIMES FROM ALKYNES AND HYDROXYLAMINE. Organic Syntheses Procedure. [Link]

  • Yates, J., et al. (1964). Preparation of a benzaldoxime. U.S. Patent 3,129,260.
  • NIST. (n.d.). 2,6-Dichlorobenzaldoxime. NIST Chemistry WebBook, SRD 69. [Link]

  • Zhang, X. (2013). Preparation method of 2, 6-dichlorobenzaldehyde. Chinese Patent CN103396301A.
  • Haken, P. T., et al. (1969). Process for preparing 2,6-dichlorobenzonitrile. U.S. Patent 3,458,560.
  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Retrieved from ResearchGate. [Link]

Sources

Application

Application Note: Mechanistic Insights and Synthesis Protocol for 2,6-Dichlorobenzaldehyde Oxime

Introduction and Chemical Context 2,6-Dichlorobenzaldehyde oxime is a high-value synthetic intermediate utilized extensively in the pharmaceutical and agrochemical industries. It serves as a foundational building block f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2,6-Dichlorobenzaldehyde oxime is a high-value synthetic intermediate utilized extensively in the pharmaceutical and agrochemical industries. It serves as a foundational building block for complex active pharmaceutical ingredients (APIs), including antihypertensive agents like guanfacine, and various isoxazole derivatives.

The synthesis of this specific oxime presents unique kinetic challenges. The presence of two electron-withdrawing and sterically bulky chlorine atoms at the ortho positions (2,6-substitution) significantly shields the carbonyl carbon. Understanding the thermodynamic and kinetic parameters of this reaction is essential for optimizing yield, understanding stereoisomerism, and ensuring reproducible scale-up.

Reaction Mechanism: The Causality of Oxime Formation

The conversion of 2,6-dichlorobenzaldehyde to its corresponding oxime follows a classic nucleophilic addition-elimination pathway. However, the exact rate-determining step is highly dependent on the pH of the reaction medium .

Mechanistic Steps
  • Carbonyl Activation: In mildly acidic conditions (pH 4.0–5.0), the carbonyl oxygen is protonated. This enhances the electrophilicity of the sterically hindered carbon, priming it for attack.

  • Nucleophilic Attack: Hydroxylamine ( NH2​OH ) attacks the activated carbonyl. Hydroxylamine is exceptionally reactive due to the α -effect —the repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the nitrogen's HOMO, making it a "super-nucleophile" capable of overcoming the severe steric bulk of the 2,6-dichloro groups .

  • Tetrahedral Intermediate: The initial attack forms a zwitterionic intermediate, which rapidly undergoes proton transfer to form a neutral carbinolamine (hemiaminal) .

  • Dehydration (Rate-Determining): The hydroxyl group of the hemiaminal is protonated and eliminated as water, yielding the C=N double bond. At pH > 4, this acid-catalyzed dehydration is the rate-determining step .

The reaction yields two geometric stereoisomers (E and Z configurations). The steric repulsion from the ortho-chlorines heavily influences the thermodynamic equilibrium, often favoring the isomer that minimizes steric clash with the hydroxyl group .

Mechanism A 2,6-Dichlorobenzaldehyde + H+ B Protonated Carbonyl (Activated) A->B pH 4-5 C Nucleophilic Attack by NH2OH B->C Fast (α-effect) D Tetrahedral Hemiaminal Intermediate C->D Proton Transfer E Dehydration (-H2O) D->E Acid Catalyzed F 2,6-Dichlorobenzaldehyde Oxime (E/Z) E->F Rate Determining

Logical flow of the pH-dependent nucleophilic addition-elimination mechanism for oxime formation.

Experimental Design: Causality Behind Reagent Selection

To create a self-validating and robust protocol, every reagent choice must be justified:

  • Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ): Free hydroxylamine is volatile, unstable, and potentially explosive. The hydrochloride salt is utilized as a stable, safe source for benchtop synthesis .

  • Sodium Carbonate ( Na2​CO3​ ): A base is strictly required to deprotonate the hydrochloride salt and liberate the free nucleophile in situ. Na2​CO3​ is preferred over strong bases (like NaOH) because it effectively buffers the solution near the optimal pH (4.0–5.0). This ensures the rate-determining dehydration step proceeds efficiently without hydrolyzing the final product .

  • Anhydrous Methanol: Serves as an excellent polar protic solvent that dissolves both the organic aldehyde and the inorganic salts sufficiently to facilitate a homogenous reaction environment.

Step-by-Step Synthesis Protocol

The following protocol outlines the synthesis of 2,6-dichlorobenzaldehyde oxime, optimized for high atom economy and analytical purity .

Reagents and Equipment
  • 2,6-Dichlorobenzaldehyde (10.0 mmol, 1.75 g)

  • Hydroxylamine hydrochloride (12.0 mmol, 0.83 g)

  • Sodium carbonate (6.0 mmol, 0.64 g)

  • Anhydrous Methanol (15 mL)

  • Dichloromethane (DCM) for recrystallization

  • Magnetic stirrer, 50 mL round-bottom flask, vacuum filtration setup.

Methodology
  • Substrate Dissolution: Add 1.75 g of 2,6-dichlorobenzaldehyde to a 50 mL round-bottom flask. Add 15 mL of anhydrous methanol and stir until the solid is completely dissolved.

  • Nucleophile Introduction: Slowly add 0.83 g of hydroxylamine hydrochloride to the solution. Note: The reaction will not proceed significantly at this stage, as the nitrogen lone pair is tied up in the hydrochloride salt.

  • In Situ Activation: Carefully add 0.64 g of sodium carbonate in small portions to manage the evolution of CO2​ gas. This step liberates the free hydroxylamine and establishes the necessary buffering conditions.

  • Reaction Incubation: Stir the mixture at room temperature ( 20−25∘C ) for 3 hours. The reaction can be monitored via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the aldehyde spot completely disappears.

  • Quenching and Precipitation: Pour the reaction mixture into 50 mL of ice-cold distilled water under vigorous stirring. The sudden change in solvent polarity causes the hydrophobic oxime to precipitate out of solution, leaving the unreacted inorganic salts dissolved in the aqueous phase.

  • Isolation: Collect the white precipitate via vacuum filtration. Wash the filter cake with two 10 mL portions of cold water to remove any trace salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot dichloromethane (DCM) to obtain pure, colorless single crystals. Dry under vacuum for 24 hours.

Workflow Step1 1. Dissolve 2,6-Dichlorobenzaldehyde in Anhydrous Methanol Step2 2. Add NH2OH·HCl (Hydroxylamine Hydrochloride) Step1->Step2 Step3 3. Add Na2CO3 Base (Liberates free NH2OH) Step2->Step3 Step4 4. Stir at Room Temp (3 Hours) Step3->Step4 Step5 5. Quench in Ice Water & Vacuum Filter Step4->Step5 Step6 6. Recrystallize (DCM or Ethanol) Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the oxime.

Data Presentation and Characterization

The following tables summarize the expected quantitative data, physical properties, and kinetic parameters associated with the synthesized 2,6-dichlorobenzaldehyde oxime.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzaldehyde Oxime

ParameterValue / Description
Molecular Formula C7​H5​Cl2​NO
Molecular Weight 190.03 g/mol
Appearance Colorless / White crystalline powder
Melting Point 147 °C
Expected Yield 92% – 95%
IR Spectroscopy (Key Bands) 3600 cm−1 (O-H), 1665 cm−1 (C=N), 945 cm−1 (N-O)

Table 2: Kinetic & Thermodynamic Parameters

ParameterCondition / Observation
Optimal pH Range 4.0 – 5.0 (Maximizes dehydration rate without protonating the nucleophile)
Rate-Determining Step (pH > 4) Acid-catalyzed dehydration of the tetrahedral hemiaminal intermediate
Rate-Determining Step (pH < 4) Nucleophilic attack (due to excessive protonation of NH2​OH )
Stereochemistry E/Z isomers form; solid-state packing often forms dimers via O-H···N hydrogen bonds

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - National Institutes of Health (NIH PMC). Available at:[Link]

  • Oxime formation from hydroxylamine and ketone: a reality check - Henry Rzepa's Blog, Imperial College London. Available at:[Link]

  • Oxime Formation + Beckmann Rearrangement - Orgosolver. Available at: [Link]

  • Oxime (Structure and Properties) - Wikipedia. Available at:[Link]

  • 2,6-Dichlorobenzaldehyde oxime (Experimental Crystal Data) - National Institutes of Health (NIH PMC). Available at:[Link]

Method

The Versatile Role of 2,6-Dichlorobenzaldehyde Oxime in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Key Building Block In the landscape of organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 2,6-Dichlorobenzaldehyde oxime, a crystalline solid derived from its parent aldehyde, has emerged as a pivotal building block in the synthesis of a diverse array of valuable compounds, ranging from pharmaceuticals to agrochemicals. Its utility stems from the reactive oxime functionality, which can be strategically manipulated to forge new carbon-nitrogen and carbon-oxygen bonds, and the presence of the sterically demanding and electronically influential 2,6-dichloro-substituted phenyl ring. This guide provides an in-depth exploration of the applications of 2,6-Dichlorobenzaldehyde oxime, offering detailed protocols and mechanistic insights to empower researchers in harnessing its full synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 25185-95-9[1]
Molecular Formula C₇H₅Cl₂NO[1]
Molecular Weight 190.02 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 148-152 °C[1]
Solubility Soluble in methanol, ethanol, and dichloromethane.[1]

Safety Profile: 2,6-Dichlorobenzaldehyde oxime is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Core Applications in Organic Synthesis

The synthetic utility of 2,6-Dichlorobenzaldehyde oxime is primarily centered on two key transformations: the Beckmann rearrangement to form 2,6-dichlorobenzonitrile and its conversion to 2,6-dichlorobenzonitrile oxide for 1,3-dipolar cycloaddition reactions. These transformations open gateways to a variety of important molecular scaffolds.

Beckmann Rearrangement: A Gateway to Nitriles

The Beckmann rearrangement of aldoximes provides a classical and efficient method for the synthesis of nitriles.[2][3] In the case of 2,6-Dichlorobenzaldehyde oxime, this reaction yields 2,6-dichlorobenzonitrile, a crucial intermediate in the synthesis of various agrochemicals.

Mechanism of the Beckmann Rearrangement:

The reaction proceeds through the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). A subsequent 1,2-rearrangement of the hydrogen atom from the oxime carbon to the nitrogen atom, with the concurrent departure of water, leads to the formation of a nitrilium ion. Deprotonation of this intermediate furnishes the final nitrile product.[4][5]

Beckmann_Rearrangement cluster_reactants cluster_intermediates cluster_product start 2,6-Dichlorobenzaldehyde Oxime protonated Protonated Oxime start->protonated + H⁺ intermediate Nitrilium Ion Intermediate protonated->intermediate - H₂O (Rearrangement) product 2,6-Dichlorobenzonitrile intermediate->product - H⁺

Caption: Mechanism of the Beckmann Rearrangement of 2,6-Dichlorobenzaldehyde Oxime.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzonitrile via Beckmann Rearrangement

This protocol describes a general procedure for the Beckmann rearrangement of 2,6-Dichlorobenzaldehyde oxime using phosphorus pentachloride as the dehydrating agent.

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser with a drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Dichlorobenzaldehyde oxime (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2,6-dichlorobenzonitrile can be purified by recrystallization or column chromatography.

Generation of 2,6-Dichlorobenzonitrile Oxide for 1,3-Dipolar Cycloadditions

2,6-Dichlorobenzaldehyde oxime serves as a stable precursor to the highly reactive 2,6-dichlorobenzonitrile oxide, a 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to construct five-membered heterocyclic rings, such as isoxazolines and isoxazoles.[6][7] These heterocycles are prevalent motifs in many biologically active molecules.

In-situ Generation and Cycloaddition Mechanism:

2,6-Dichlorobenzonitrile oxide is typically generated in situ from the oxime by treatment with an oxidizing agent, such as sodium hypochlorite or N-chlorosuccinimide, in the presence of a base. The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with a dipolarophile.[6]

Nitrile_Oxide_Cycloaddition cluster_cycloaddition cluster_reactants oxime 2,6-Dichlorobenzaldehyde Oxime nitrile_oxide 2,6-Dichlorobenzonitrile Oxide (1,3-Dipole) oxime->nitrile_oxide [O], Base - H₂O isoxazoline 3-(2,6-Dichlorophenyl)-5-phenylisoxazoline nitrile_oxide->isoxazoline dipolarophile Dipolarophile (e.g., Styrene) dipolarophile->isoxazoline

Caption: In-situ generation of 2,6-dichlorobenzonitrile oxide and subsequent 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of 3-(2,6-Dichlorophenyl)-5-phenylisoxazoline

This protocol details the in-situ generation of 2,6-dichlorobenzonitrile oxide and its subsequent cycloaddition with styrene.

Materials:

  • 2,6-Dichlorobenzaldehyde oxime

  • Styrene

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,6-Dichlorobenzaldehyde oxime (1 equivalent) and styrene (1.2 equivalents) in dichloromethane (DCM) at room temperature, add N-Chlorosuccinimide (1.1 equivalents) in one portion.

  • Add triethylamine (1.5 equivalents) dropwise to the reaction mixture over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by adding saturated aqueous sodium sulfite solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 3-(2,6-dichlorophenyl)-5-phenylisoxazoline.

Applications in Pharmaceutical and Agrochemical Synthesis

The synthetic versatility of 2,6-Dichlorobenzaldehyde oxime has been leveraged in the industrial production of important pharmaceutical and agrochemical agents.

Pharmaceutical Intermediate: Synthesis of a Diclofenac Precursor

2,6-Dichlorobenzaldehyde is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[8] The oxime can be envisioned as a key intermediate in a synthetic route to 1-(2,6-dichlorophenyl)indolin-2-one, a direct precursor to Diclofenac.

Synthetic Pathway to 1-(2,6-Dichlorophenyl)indolin-2-one:

Diclofenac_Intermediate_Synthesis cluster_starting_material cluster_intermediate1 cluster_intermediates cluster_product start 2,6-Dichlorobenzaldehyde oxime 2,6-Dichlorobenzaldehyde Oxime start->oxime NH₂OH·HCl nitrile 2,6-Dichlorobenzonitrile oxime->nitrile Beckmann Rearrangement amino_acid N-(2,6-Dichlorophenyl)anthranilic acid nitrile->amino_acid 1. Hydrolysis to Amide 2. Hofmann Rearrangement 3. Reaction with 2-chlorobenzoic acid indolinone 1-(2,6-Dichlorophenyl)indolin-2-one amino_acid->indolinone Intramolecular Cyclization Benzoylurea_Synthesis cluster_starting_material cluster_intermediates cluster_product oxime 2,6-Dichlorobenzaldehyde Oxime nitrile 2,6-Dichlorobenzonitrile oxime->nitrile Beckmann Rearrangement benzamide 2,6-Dichlorobenzamide nitrile->benzamide Hydrolysis benzoyl_isocyanate 2,6-Dichlorobenzoyl isocyanate benzamide->benzoyl_isocyanate Reaction with Phosgene or equivalent benzoylurea 1-(4-Chlorophenyl)-3-(2,6-dichlorobenzoyl)urea benzoyl_isocyanate->benzoylurea chloroaniline 4-Chloroaniline chloroaniline->benzoylurea

Caption: Synthetic pathway to a benzoylurea insecticide from 2,6-Dichlorobenzaldehyde Oxime.

Spectroscopic Characterization

The structural elucidation of 2,6-Dichlorobenzaldehyde oxime and its derivatives relies on standard spectroscopic techniques.

¹H NMR (300 MHz, CDCl₃):

  • δ 8.11 (s, 1H): CH=N proton

  • δ 7.52-7.47 (m, 3H): Aromatic protons

  • δ 9.0 (br s, 1H): OH proton (exchangeable with D₂O)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy (KBr pellet):

  • ~3300 cm⁻¹ (broad): O-H stretching vibration

  • ~1640 cm⁻¹: C=N stretching vibration

  • ~1560, 1430 cm⁻¹: Aromatic C=C stretching vibrations

  • ~950 cm⁻¹: N-O stretching vibration

  • ~780 cm⁻¹: C-Cl stretching vibration

Conclusion

2,6-Dichlorobenzaldehyde oxime is a synthetically valuable and versatile intermediate. Its ability to undergo clean and efficient transformations into nitriles and nitrile oxides provides access to a wide range of important molecular scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in both academic research and industrial drug development, paving the way for the discovery and synthesis of novel bioactive compounds.

References

  • Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform
  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. (2009). Molecules, 14(9), 3295-3307. [Link]

  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • Beckmann rearrangement. (2023, November 29). In Wikipedia. [Link]

  • Beckmann Rearrangement. (n.d.). Chemistry Steps. [Link]

  • CN105037241B - The synthesis technique of 1 (2,6 dichlorophenyl) 2 indolones. (n.d.).
  • 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea. (n.d.). AERU. [Link]

  • 2,6-Dichlorobenzaldehyde oxime. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2134. [Link]

  • Synthesis of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives and in vitro anticancer evaluation against SW620 colon cancer cell line. (2009). European Journal of Medicinal Chemistry, 44(3), 1355-1362. [Link]

  • Advancements in Synthesis: Efficient Production of 1-(2,6-Dichlorophenyl)indolin-2-one. (2026, March 26). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. (2002). The Journal of Organic Chemistry, 67(18), 6272–6274. [Link]

  • CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone. (n.d.).
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025, November 5). European Journal of Medicinal Chemistry, 205, 112658. [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. (2019). Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]

  • [Supporting Information] Table of Contents. (2013). RSC Advances. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 119. [Link]

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[3][8][9]riazolo[3,4-b]t[2][3][9]hiadiazine-7-carboxylic acid and its salts. (2023). ScienceRise: Pharmaceutical Science, (3(43)), 4-12. [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (2019). CORE. [Link]

  • 1,3-Dipolar cycloaddition of 2,6-dichlorobenzonitrile oxide to 2-methyl-N-confused porphyrin. Regio- and stereoselective synthesis and structural characterization of 2-aza-21-carbabacteriochlorin and resolution of 2-aza-21-carbachlorin enantiomers. (2012). The Journal of Organic Chemistry, 77(5), 2431-2440. [Link]

  • The formation of 2-chlorobenzamide upon hydrolysis of the benzoylphenylurea insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea in different water systems. (2001). Journal of Agricultural and Food Chemistry, 49(4), 1887-1891. [Link]

  • (PDF) Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[3][8][9]riazolo[3,4-b]t[2][3][9]hiadiazine-7-. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. (2024). Molecules, 29(17), 4053. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Molecules, 29(19), 4567. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 119. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]

  • Figure S9. 1 H NMR (300 MHz, CDCl 3 ) of 3-aminobenzaldehyde oxime (19). (2020). ResearchGate. [Link]

  • Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2023). Molecules, 28(13), 5221. [Link]

  • Theoretical calculations of infrared, NMR and electronic spectra of 2-nitroso-1, naphthol or 1-2 naphthoquinine-2 oxime and comp. (2012). Research in Pharmacy, 2(1), 18-25. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, November 20). Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2,6-Dichlorobenzaldehyde Oxime as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides an in-depth exploration of 2,6-Dichlorobenzaldehyde Oxime, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will dissect the synthesis of the oxime...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of 2,6-Dichlorobenzaldehyde Oxime, a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will dissect the synthesis of the oxime itself and detail its subsequent conversion into therapeutically relevant molecules, with a focus on the anticonvulsant and muscle relaxant, Clorazepate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Significance of the 2,6-Dichlorophenyl Moiety in Medicinal Chemistry

The 2,6-dichlorophenyl group is a recurring structural motif in a variety of bioactive molecules, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms in the ortho positions of the phenyl ring imparts unique steric and electronic properties. These properties can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. 2,6-Dichlorobenzaldehyde oxime serves as a readily accessible and highly reactive starting material for introducing this valuable moiety into more complex molecular architectures. While it has established applications in the synthesis of herbicides like isoxaben, its utility in the pharmaceutical arena, particularly in the creation of benzodiazepines, highlights its importance for medicinal chemists.

Synthesis of 2,6-Dichlorobenzaldehyde Oxime: A Foundational Protocol

The conversion of an aldehyde to an oxime is a fundamental and high-yielding reaction in organic chemistry. The following protocol details the synthesis of 2,6-Dichlorobenzaldehyde oxime from its corresponding aldehyde.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2,6-Dichlorobenzaldehyde, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in a protic solvent, and the pH is often adjusted to be mildly acidic to facilitate the dehydration step.

Experimental Protocol

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2,6-Dichlorobenzaldehyde (1 equivalent) in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents).

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.

  • Attach a condenser and heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to precipitate the 2,6-Dichlorobenzaldehyde oxime.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification cluster_product Final Product A 2,6-Dichlorobenzaldehyde P1 Dissolve Aldehyde in Ethanol A->P1 B Hydroxylamine Hydrochloride P2 Prepare Aqueous Hydroxylamine Solution B->P2 C Sodium Acetate C->P2 D Ethanol/Water D->P1 D->P2 P3 Combine Solutions & Reflux P1->P3 P2->P3 P4 Precipitation with Water P3->P4 P5 Filtration & Washing P4->P5 P6 Recrystallization P5->P6 FP 2,6-Dichlorobenzaldehyde Oxime P6->FP

Caption: Workflow for the synthesis of 2,6-Dichlorobenzaldehyde Oxime.

Application in Pharmaceutical Synthesis: The Case of Clorazepate

2,6-Dichlorobenzaldehyde oxime is a key precursor in the synthesis of Clorazepate, a benzodiazepine drug that possesses anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The following section outlines the synthetic pathway from the oxime to this important pharmaceutical agent.

Synthetic Pathway Overview

The synthesis of Clorazepate from 2,6-Dichlorobenzaldehyde oxime involves a multi-step process. A crucial step is the Beckmann rearrangement of the oxime to form the corresponding amide, 2,6-dichlorobenzamide. This amide is then incorporated into the benzodiazepine ring system.

Step 1: Beckmann Rearrangement of 2,6-Dichlorobenzaldehyde Oxime

Principle:

The Beckmann rearrangement is a reaction to convert an oxime to an amide. The reaction is acid-catalyzed and involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. For aldoximes, this is the aromatic ring, which migrates to the nitrogen atom, followed by hydrolysis to yield the primary amide.

Protocol:

  • Place 2,6-Dichlorobenzaldehyde oxime (1 equivalent) in a reaction vessel.

  • Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with cooling.

  • Heat the mixture, for example, to 120-140 °C, for a specified period. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The solid 2,6-dichlorobenzamide will precipitate.

  • Collect the product by filtration, wash thoroughly with water to remove the acid, and dry.

  • Recrystallization from a suitable solvent may be performed for further purification.

Subsequent Steps to Clorazepate

The resulting 2,6-dichlorobenzamide can then be converted through a series of reactions, including condensation with a glycine derivative, to form the benzodiazepine core structure of Clorazepate. The specifics of these subsequent steps are often proprietary but generally follow established methods for benzodiazepine synthesis.

Synthetic Pathway Diagram

G Start 2,6-Dichlorobenzaldehyde Oxime Intermediate1 2,6-Dichlorobenzamide Start->Intermediate1 Beckmann Rearrangement (e.g., PPA, heat) Intermediate2 N-(2,6-Dichlorobenzoyl)glycine derivative Intermediate1->Intermediate2 Condensation with Glycine derivative Final Clorazepate Intermediate2->Final Ring Closure/ Cyclization

Method

Application Note: 2,6-Dichlorobenzaldehyde Oxime as a Precursor for Advanced Insecticides

Introduction & Mechanistic Rationale In modern agrochemical development, the strategic selection of synthetic intermediates dictates both the scalability and environmental footprint of the final active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern agrochemical development, the strategic selection of synthetic intermediates dictates both the scalability and environmental footprint of the final active pharmaceutical ingredient (API). 2,6-Dichlorobenzaldehyde oxime (CAS 25185-95-9) has emerged as a highly versatile, privileged building block in the synthesis of next-generation insecticides[1].

The mechanistic value of this oxime lies in its bifunctional reactivity. The ortho-chlorine atoms provide essential steric shielding and metabolic stability required for insecticidal efficacy, while the oxime moiety (-C=N-OH) serves as a flexible synthetic handle. Direct cyanation of 1,3-dichlorobenzene is thermodynamically unfavorable and sterically hindered. By utilizing 2,6-dichlorobenzaldehyde oxime, chemists bypass these steric penalties. The oxime can be cleanly dehydrated to yield 2,6-dichlorobenzonitrile (Dichlobenil), a direct precursor to the benzoylurea class of chitin synthesis inhibitors (e.g., Diflubenzuron, Hexaflumuron)[2]. Alternatively, electrophilic chlorination of the oxime yields a hydroximoyl chloride, an essential dipole precursor for synthesizing isoxazole-based insecticides via [3+2] cycloadditions[3].

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of the oxime is critical for optimizing biphasic reactions and downstream crystallizations. According to the [4] and verified chemical databases[1], the quantitative data is summarized below.

Table 1: Physicochemical Profile of 2,6-Dichlorobenzaldehyde Oxime

PropertyValueOperational Implication
CAS Number 25185-95-9Regulatory tracking and inventory.
Molecular Formula C₇H₅Cl₂NON/A
Molecular Weight 190.03 g/mol Stoichiometric calculations.
Melting Point 149–151 °CEnables purification via recrystallization.
Solubility Soluble in EtOH, DMF, EtOAc; Insoluble in H₂OIdeal for precipitation-driven reaction workups.
XLogP3 2.9Indicates high lipophilicity, requiring organic solvents for extraction.

Key Synthetic Workflows

The following diagram illustrates the divergent synthetic utility of 2,6-dichlorobenzaldehyde oxime in agrochemical manufacturing.

Pathway A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldehyde Oxime (CAS 25185-95-9) A->B NH2OH·HCl NaOH, EtOH C 2,6-Dichlorobenzonitrile (Herbicide/Intermediate) B->C Dehydration (-H2O) F N-Hydroxybenzimidoyl Chloride B->F Chlorination (NCS, DMF) D 2,6-Dichlorobenzamide C->D Hydrolysis E Benzoylurea Insecticides (e.g., Diflubenzuron) D->E Isocyanate Coupling G Isoxazole Insecticides F->G [3+2] Cycloaddition

Figure 1: Divergent synthetic pathways of 2,6-dichlorobenzaldehyde oxime in agrochemicals.

Validated Experimental Protocols

As a self-validating system, each protocol below includes the underlying causality for reagent selection and the analytical checkpoints required to confirm reaction success without relying solely on downstream yields.

Protocol A: Synthesis of (E)-2,6-Dichlorobenzaldehyde Oxime

Reference standard adapted from [3] and [5].

Causality: Hydroxylamine is susceptible to thermal degradation and air oxidation. Using a 1.15 to 1.5 molar excess of hydroxylamine hydrochloride ensures complete consumption of the sterically hindered 2,6-dichlorobenzaldehyde. Sodium hydroxide is utilized to deprotonate the hydrochloride salt, liberating the nucleophilic amine in a biphasic ethanol/water system.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-dichlorobenzaldehyde (1.00 equiv, e.g., 5.00 g, 28.6 mmol) in 45 mL of absolute ethanol in a round-bottom flask.

  • Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (1.15 equiv, 2.29 g) and NaOH (1.15 equiv, 1.32 g) in 20 mL of distilled water.

  • Addition: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution under continuous magnetic stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C for 5 to 12 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove the ethanol. The reduction in solvent polarity will force the oxime to precipitate as a white solid. Extract the remaining aqueous phase with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃ or DMSO-d₆). The reaction is successful if the characteristic aldehyde proton peak (~10.4 ppm) has completely disappeared, replaced by the imine C-H proton (~8.3 ppm) and the broad N-OH proton (~11.5 ppm).

Protocol B: Dehydration to 2,6-Dichlorobenzonitrile (Dichlobenil)

Causality: Direct cyanation of aromatic rings is difficult. Dehydrating the oxime using agents like thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O) facilitates a rapid E2 elimination of the hydroxyl group, yielding the nitrile[2]. This nitrile is subsequently hydrolyzed to 2,6-dichlorobenzamide, the direct precursor for benzoylurea insecticides.

Step-by-Step Methodology:

  • Setup: Suspend 2,6-dichlorobenzaldehyde oxime (1.00 equiv) in toluene or neat acetic anhydride, depending on the chosen dehydrating agent.

  • Dehydration: If using SOCl₂, add 1.2 equiv dropwise at 0 °C, then reflux at 80 °C for 3 hours.

  • Quenching: Carefully pour the cooled mixture over crushed ice to quench unreacted dehydrating agents.

  • Isolation: Filter the resulting crystalline precipitate, wash with cold water, and dry under vacuum to obtain 2,6-dichlorobenzonitrile.

  • Self-Validation Checkpoint: Utilize IR Spectroscopy. The broad O-H stretch of the oxime (3200–3300 cm⁻¹) must be completely absent. The appearance of a sharp, distinct C≡N stretching band at ~2220 cm⁻¹ confirms quantitative dehydration.

Protocol C: Synthesis of (Z)-2,6-Dichloro-N-hydroxybenzimidoyl Chloride

Reference standard adapted from [3].

Causality: To synthesize isoxazole-based insecticides, the oxime must be converted into a reactive nitrile oxide. This is achieved by first chlorinating the oxime using N-chlorosuccinimide (NCS). DMF is chosen as the solvent because it stabilizes the intermediate ionic species, preventing the highly reactive hydroximoyl chloride from degrading or dimerizing.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,6-dichlorobenzaldehyde oxime (1.00 equiv, e.g., 5.43 g, 28.6 mmol) in 80 mL of anhydrous DMF.

  • Chlorination: Cool the solution to 0 °C. Slowly add N-chlorosuccinimide (1.00 equiv, 3.82 g) in small portions to control the exotherm.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extraction: Quench the reaction with distilled water (150 mL). Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers thoroughly with water and brine to remove residual DMF. Dry over MgSO₄ and evaporate in vacuo to yield a yellow solid/oil (yields typically >95%).

  • Self-Validation Checkpoint: Perform ¹H NMR. The imine C-H proton (~8.3 ppm) observed in the starting oxime must be completely absent, confirming the electrophilic substitution of chlorine at the carbon center.

Table 2: Comparative Yields and Validation Markers for Key Transformations

TransformationReagentsTemp (°C)Time (h)Expected Yield (%)Primary Validation Marker
Oximation NH₂OH·HCl, NaOH, EtOH/H₂O905–1288–98Disappearance of ~10.4 ppm (¹H NMR)
Dehydration SOCl₂ or Ac₂O802–4>90Appearance of 2220 cm⁻¹ (IR)
Chlorination NCS, DMF0 to 251295–98Disappearance of ~8.3 ppm (¹H NMR)

References

  • US Environmental Protection Agency (EPA). "Benzaldehyde, 2,6-dichloro-, oxime - Substance Details". Substance Registry Services. URL: [Link]

  • Merk, D., et al. "Design and Structural Optimization of Dual FXR/PPARδ Activators". Journal of Medicinal Chemistry (ACS Publications), 2020. URL: [Link]

  • Sepe, V., et al. "Discovery of BAR502, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma". PLoS One (PMC), 2013. URL: [Link]

  • ChemBK. "2,6-Dichlorobenzonitrile - Physico-chemical Properties, Risk and Safety, Production Method". ChemBK Database. URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 2,6-Dichlorobenzaldehyde Oxime using High-Performance Liquid Chromatography (HPLC)

Abstract This application note presents a detailed and robust analytical method for the quantification of 2,6-Dichlorobenzaldehyde oxime, a key intermediate in the synthesis of various pharmaceutical and agrochemical com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust analytical method for the quantification of 2,6-Dichlorobenzaldehyde oxime, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A precise and accurate High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and validated. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

2,6-Dichlorobenzaldehyde oxime (C₇H₅Cl₂NO, MW: 190.03 g/mol ) is a critical building block in organic synthesis.[1][2] Its purity and concentration are crucial for the quality and yield of final products. Therefore, a reliable analytical method for its quantification is essential for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for the quantification of 2,6-Dichlorobenzaldehyde oxime.[3] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and linear over a defined concentration range. The principles of method validation outlined by the International Council for Harmonisation (ICH) are central to the protocol described herein.[4][5]

Principle of the Method

The method employs reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase of acetonitrile and water, with the pH adjusted to ensure the analyte is in a non-ionized state for optimal retention and peak shape. Quantification is performed by UV detection at a wavelength where 2,6-Dichlorobenzaldehyde oxime exhibits significant absorbance. The concentration of the analyte in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.

Materials and Reagents

  • 3.1. Chemicals and Solvents

    • 2,6-Dichlorobenzaldehyde oxime reference standard (Purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (85%, analytical grade)

    • Methanol (HPLC grade)

  • 3.2. Equipment

    • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System or equivalent)

    • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Data acquisition and processing software (e.g., OpenLab CDS)

    • Analytical balance (4-decimal place)

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Syringe filters (0.45 µm, PTFE or nylon)

    • pH meter

Experimental Protocol

Preparation of Mobile Phase
  • Prepare a mobile phase consisting of Acetonitrile and Water in a 60:40 (v/v) ratio.

  • To the aqueous portion, add phosphoric acid to adjust the pH to 3.0.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of 2,6-Dichlorobenzaldehyde oxime reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3]

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 5, 10, and 20 µg/mL).

Preparation of Sample Solutions
  • Accurately weigh a sample containing 2,6-Dichlorobenzaldehyde oxime.

  • Dissolve the sample in a known volume of mobile phase.

  • Dilute the solution as necessary with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v), pH 3.0 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quantification Quantification Mobile_Phase Mobile Phase (ACN:H2O, 60:40, pH 3.0) HPLC_System HPLC System (C18, 1.0 mL/min, 30°C, 254 nm) Mobile_Phase->HPLC_System Standard_Stock Standard Stock Solution (100 µg/mL) Working_Standards Working Standards (0.1-20 µg/mL) Standard_Stock->Working_Standards Working_Standards->HPLC_System Sample_Solution Sample Solution (in calibration range) Sample_Solution->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Data_Acquisition->Calibration_Curve Quantify_Sample Quantify Sample Concentration Calibration_Curve->Quantify_Sample

Figure 1: A schematic representation of the experimental workflow for the quantification of 2,6-Dichlorobenzaldehyde oxime.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5]

System Suitability

System suitability parameters were evaluated by injecting the standard solution six times. The acceptance criteria were:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Linearity

The linearity of the method was established by analyzing five standard solutions over the concentration range of 0.1 to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of known amounts of 2,6-Dichlorobenzaldehyde oxime spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[3]

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The RSD should be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days by two different analysts. The RSD should be ≤ 2.0%.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the 2,6-Dichlorobenzaldehyde oxime standard.[6] The sample was subjected to acidic, basic, oxidative, and thermal stress conditions. The chromatograms of the stressed samples were compared with that of the unstressed sample to ensure that the degradation products did not interfere with the quantification of the parent compound.

  • Acidic degradation: 1 N HCl at 60°C for 24 hours.

  • Basic degradation: 1 N NaOH at 60°C for 24 hours.

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal degradation: Dry heat at 105°C for 24 hours.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[7][8]

Results and Discussion

The developed HPLC method provided a well-resolved peak for 2,6-Dichlorobenzaldehyde oxime with a retention time of approximately 6.5 minutes. The system suitability results met the acceptance criteria, indicating the reliability of the chromatographic system.

Method Validation Summary

The following table summarizes the representative validation parameters for the quantification of 2,6-Dichlorobenzaldehyde oxime.

Validation ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.5%
Precision (% RSD) < 1.0% (Repeatability) < 2.0% (Intermediate)
Specificity No interference from degradation products
LOD ~0.02 µg/mL
LOQ ~0.06 µg/mL
Forced Degradation Results

Significant degradation was observed under acidic, basic, and oxidative conditions, while thermal stress showed minimal degradation. In all cases, the degradation products were well-separated from the main analyte peak, confirming the stability-indicating nature of the method.

Logical Relationship of Method Development and Validation

logical_relationship Method_Development Method Development (Column, Mobile Phase, Detection) Method_Optimization Method Optimization (Flow Rate, Temperature, pH) Method_Development->Method_Optimization Method_Validation Method Validation (ICH Guidelines) Method_Optimization->Method_Validation System_Suitability System Suitability Method_Validation->System_Suitability Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity (Forced Degradation) Method_Validation->Specificity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Routine_Analysis Routine Analysis (QC, Stability) Method_Validation->Routine_Analysis

Figure 2: The logical progression from method development to validation and routine application.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of 2,6-Dichlorobenzaldehyde oxime. The method has been validated in accordance with ICH guidelines and is demonstrated to be linear, accurate, precise, and specific. This application note provides a valuable resource for quality control and research laboratories involved in the synthesis and analysis of this important chemical intermediate.

References

  • Zhang, Y., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2134.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, May 5). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (2008, October 18). 2,6-Dichloro-benzaldehyde oxime. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzaldoxime. In NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Lösungsfabrik. (2017, August 4). Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Chromatography Forum. (2012, November 16). Determination of LOD, LOQ of HPLC method. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

  • PubMed. (2006, September 29). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. Retrieved from [Link]

  • ResearchGate. (2021, February 18). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Retrieved from [Link]

  • PMC. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

  • REAL-J. (n.d.). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZALDEHYDES BY QUINOLINIUM FLUOROCHROMATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

Sources

Method

Application Note: Reversed-Phase HPLC Analysis and Method Development for 2,6-Dichlorobenzaldehyde Oxime

Introduction & Chemical Context 2,6-Dichlorobenzaldehyde oxime is a highly valuable synthetic intermediate utilized extensively in the development of agrochemicals and active pharmaceutical ingredients (APIs). It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2,6-Dichlorobenzaldehyde oxime is a highly valuable synthetic intermediate utilized extensively in the development of agrochemicals and active pharmaceutical ingredients (APIs). It serves as a primary building block in the synthesis of 4-chlorobenzo[d]isoxazole analogs and novel dual FXR/PPARδ activators targeted for metabolic diseases (1[1], 2[2]).

From an analytical perspective, this compound presents unique chromatographic challenges. Crystallographic data reveals that the massive steric hindrance from the two ortho-chlorine atoms forces the oxime fragment to twist out of the dichlorobenzene ring plane by approximately 43° to 54° (3[3]). This structural distortion affects its UV absorption profile and interaction dynamics with reversed-phase stationary phases. Furthermore, the compound can exist as E (anti) and Z (syn) geometric isomers, which may require baseline resolution during purity assessments.

This Application Note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve sharp peak shapes, high sensitivity, and isomeric resolution for 2,6-dichlorobenzaldehyde oxime.

Physicochemical Properties

Understanding the analyte's physical properties is the first step in rational method development. The data below informs our selection of diluents and mobile phase pH.

Table 1: Quantitative and Physicochemical Data

ParameterValueReference / Implication
Chemical Formula C₇H₅Cl₂NO4[4]
Molecular Weight 190.02 g/mol 4[4]
Melting Point 133°C - 135°C5[5]
Solubility Soluble in EtOH, MeCN, DMF; Insoluble in H₂ODictates the use of organic-rich diluents for sample prep.
UV Absorbance Maxima ~220 nm and 245-254 nm6[6]

Mechanistic Insights & Chromatographic Strategy

Causality Behind Experimental Choices
  • Stationary Phase Selection : A high-carbon-load C18 column (e.g., 5 µm, 150 mm × 4.6 mm) provides the necessary hydrophobic retention for the dichlorobenzene ring. Alternatively, a Phenyl-hexyl column can be utilized to exploit π-π interactions with the electron-deficient aromatic ring, which often enhances the separation of the E and Z isomers (2[2]).

  • Mobile Phase pH Control : The oxime group (-C=N-OH) is polar and weakly acidic. If analyzed in a neutral, unbuffered mobile phase, it can undergo secondary interactions with residual silanols on the silica support, leading to severe peak tailing. By incorporating 0.06% to 0.1% Trifluoroacetic acid (TFA) into the mobile phase, the pH is lowered to ~2.0. This fully protonates the oxime and suppresses silanol ionization, ensuring sharp, symmetrical peaks (7[7]).

  • Detection Wavelength : Due to the steric twist disrupting full planarity, the molar absorptivity at higher wavelengths is slightly reduced compared to unhindered benzaldehydes. Therefore, 220 nm is selected for maximum sensitivity (monitoring the primary π-π* transitions), while 254 nm is used for specific identification of the aromatic system (8[8]).

HPLC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_det Detection & Analysis N1 Weigh 10 mg 2,6-Dichlorobenzaldehyde Oxime N2 Dissolve in Diluent (MeCN:Water 50:50 v/v) N1->N2 N3 Filter through 0.22 µm PTFE N2->N3 N4 Inject 10 µL into HPLC System N3->N4 N5 C18 / Phenyl Column (Hydrophobic & π-π Interactions) N4->N5 N6 Elution: 0.1% TFA in MeCN / H2O Gradient N5->N6 N7 UV Detection (220 nm & 254 nm) N6->N7 N8 Chromatogram Integration N7->N8 N9 E/Z Isomer Quantification N8->N9

Figure 1: RP-HPLC analytical workflow for 2,6-dichlorobenzaldehyde oxime.

Step-by-Step Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Mobile Phase A (0.1% TFA in Water) : Measure 1000 mL of HPLC-grade ultrapure water (18.2 MΩ·cm) into a clean mobile phase bottle. Carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile) : Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly and degas.

  • Diluent : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 2,6-dichlorobenzaldehyde oxime reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the crystalline powder, then make up to the mark with Water.

  • Working Sample Solution (0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Filtration : Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

Chromatographic Conditions

Table 2: HPLC Instrument Parameters

ParameterSetting
Column C18 or Phenyl-hexyl, 5 µm, 150 mm × 4.6 mm
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 220 nm (Primary) and 254 nm (Secondary)
Autosampler Temp 15°C

Table 3: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.09010Initial
10.01090Linear
13.01090Hold
13.19010Linear
18.09010Re-equilibration

System Suitability and Validation (Self-Validating System)

To ensure the trustworthiness of the analytical run, the method must validate itself prior to sample analysis. Inject the Working Sample Solution in replicates of five (n=5). The system is deemed suitable only if the following criteria are met:

Table 4: System Suitability Acceptance Criteria

ParameterTarget ValueJustification
Retention Time (tR) ~8.5 - 9.5 minEnsures proper hydrophobic retention and gradient accuracy.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of silanol interactions by TFA.
Theoretical Plates (N) ≥ 10,000Verifies column efficiency and packing integrity.
E/Z Isomer Resolution (Rs) ≥ 1.5Ensures baseline separation if both isomers are present in the synthetic batch.
Area % RSD (n=5) ≤ 2.0%Guarantees injection precision and detector stability.

Synthetic Context & Workflow Integration

The analytical quantification of 2,6-dichlorobenzaldehyde oxime is rarely performed in isolation; it is usually a critical quality control step monitoring the conversion of 2,6-dichlorobenzaldehyde before subsequent halogenation and cyclization steps (1[1]).

Synthesis_Pathway A 2,6-Dichlorobenzaldehyde C 2,6-Dichlorobenzaldehyde Oxime (Target Analyte) A->C Condensation (90°C, 12h) B Hydroxylamine HCl + NaOH B->C E Pharmaceutical APIs (e.g., FXR Activators) C->E Cyclization / Derivatization D Halogenation (e.g., NCS) D->E

Figure 2: Synthetic pathway utilizing 2,6-dichlorobenzaldehyde oxime as a key intermediate.

Sources

Application

Application Note: GC-MS Analysis of 2,6-Dichlorobenzaldehyde Oxime – Overcoming Thermal Dehydration via TMS Derivatization

Executive Summary The accurate quantitative and qualitative analysis of 2,6-Dichlorobenzaldehyde oxime (2,6-DCBAO) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantitative and qualitative analysis of 2,6-Dichlorobenzaldehyde oxime (2,6-DCBAO) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. Due to the thermal lability of the oxime functional group, direct injection into a standard heated GC inlet results in rapid thermal dehydration, yielding 2,6-dichlorobenzonitrile. This application note provides an in-depth mechanistic understanding of this degradation pathway and outlines a self-validating, step-by-step protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization to stabilize the analyte, ensuring high-fidelity MS data.

Chemical Context & Analyte Profiling

2,6-Dichlorobenzaldehyde oxime is a critical synthetic intermediate widely utilized in the development of complex pharmaceuticals (e.g., alpha-2A adrenergic receptor agonists) and specialized agrochemicals. Structurally, it possesses an active hydroxylamine proton (-NOH) that dictates its physicochemical behavior and analytical limitations.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzaldehyde Oxime

PropertyValueAnalytical Implication
CAS Number 25185-95-9Standardizes reference material sourcing.
Molecular Weight 190.03 g/mol Base peak target for intact MS analysis.
Melting Point ~147 °C [4]Solid at room temperature; requires solvent dissolution.
Boiling Point ~280 °C (at 760 mmHg) [4]Requires high oven temperatures for elution, increasing thermal stress.

The Mechanistic Challenge: Inlet-Induced Dehydration

The core challenge in analyzing aldoximes via GC-MS is their inherent thermal instability. When an underivatized sample of 2,6-DCBAO is introduced into a standard GC injection port (typically set between 250 °C and 280 °C to ensure rapid volatilization), the thermal energy catalyzes an Appel-type or purely thermal dehydration [1, 5].

Causality of Degradation: The heat induces the elimination of a water molecule ( H2​O ) from the −CH=N−OH moiety, converting the aldoxime into a nitrile (2,6-dichlorobenzonitrile). Consequently, the mass spectrometer detects the degradant (m/z 171) rather than the intact oxime (m/z 190). This phenomenon leads to split peaks, poor reproducibility, and catastrophic failures in quantitative purity assays.

Pathway A 2,6-Dichlorobenzaldehyde Oxime (m/z 190) B Thermal Dehydration (Hot GC Inlet >200°C) A->B Unprotected -H2O D BSTFA + 1% TMCS Derivatization (60°C) A->D Protected +TMS C 2,6-Dichlorobenzonitrile (m/z 171) B->C E TMS-Oxime Ether (m/z 262) D->E

Fig 1. Thermal degradation of 2,6-DCBAO to nitrile vs. stabilization via TMS derivatization.

Strategic Mitigation: TMS Derivatization

To circumvent inlet-induced degradation, the active hydrogen on the oxime must be chemically protected prior to volatilization. Silylation using BSTFA combined with 1% Trimethylchlorosilane (TMCS) is the optimal strategy [2, 3].

Mechanistic Rationale: BSTFA specifically targets the polar, active hydrogen of the hydroxyl group, replacing it with a non-polar trimethylsilyl (TMS) group. The addition of 1% TMCS acts as a catalyst, significantly increasing the silylation power and driving the reaction to completion [2]. The resulting TMS-oxime ether is highly volatile, thermally stable, and immune to dehydration, allowing it to traverse the hot inlet and capillary column intact.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, this protocol incorporates a self-validating control mechanism. By running an underivatized control alongside the derivatized sample, analysts can definitively prove that the derivatization successfully arrested thermal degradation.

Materials Required
  • Reagents: BSTFA + 1% TMCS (GC Grade), Anhydrous Pyridine (acts as both solvent and acid scavenger).

  • Hardware: 2 mL amber GC vials with PTFE-lined caps, heating block.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 1.0 mg of 2,6-Dichlorobenzaldehyde oxime and dissolve it in 1.0 mL of anhydrous pyridine in a 2 mL GC vial. Vortex until completely dissolved.

  • Control Aliquot (Validation Step): Transfer 100 µL of this solution to a separate vial. Add 900 µL of pyridine. Label as Underivatized Control.

  • Derivatization Reaction: To the remaining 900 µL of the original solution, add 100 µL of BSTFA + 1% TMCS reagent [2].

  • Incubation: Tightly cap the vial to prevent moisture ingress (silylation reagents are highly moisture-sensitive). Incubate in a heating block at 60 °C for 30 minutes to ensure complete conversion [2].

  • Cooling & Injection: Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes). The sample is now ready for direct GC-MS injection.

Workflow Step1 1. Sample Preparation Dissolve 1 mg sample in 1 mL Anhydrous Pyridine Step2 2. Silylation Reaction Add 100 µL BSTFA + 1% TMCS, incubate at 60°C for 30 min Step1->Step2 Step3 3. GC Injection Inject 1 µL (Splitless, Inlet at 250°C) Step2->Step3 Step4 4. Capillary GC Separation 5% Phenyl-methylpolysiloxane column, Temp Program Step3->Step4 Step5 5. MS Detection Electron Ionization (70 eV), Scan/SIM Mode Step4->Step5

Fig 2. Step-by-step GC-MS analytical workflow for oxime derivatization and analysis.

GC-MS Method Parameters & Data Interpretation

The following parameters are optimized for the separation and detection of the TMS-derivatized oxime.

Table 2: Optimized GC-MS Instrument Parameters

ParameterSettingCausality / Rationale
Column HP-5MS (30 m × 0.25 mm × 0.25 µm)Non-polar stationary phase provides optimal retention for TMS ethers.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains uniform chromatographic resolution across the temperature gradient.
Injection Volume 1.0 µLPrevents column overloading and peak fronting.
Inlet Temperature 250 °CEnsures rapid, complete volatilization of the stable TMS-oxime.
Split Mode Splitless (Purge valve on at 1.0 min)Maximizes sensitivity for trace impurity profiling.
Oven Program 80 °C (1 min) → 15 °C/min → 280 °C (5 min)Ramps quickly through solvent elution, providing sharp peaks for high-boilers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Diagnostic Data Interpretation

When evaluating the chromatograms, the self-validating nature of the protocol becomes evident. The Underivatized Control will predominantly show a peak corresponding to the nitrile degradant, proving the thermal hostility of the inlet. The Derivatized Sample will show a later-eluting peak corresponding to the intact TMS-oxime.

Table 3: Diagnostic Mass Fragments (m/z) for Structural Confirmation

Analyte StatePrimary Peak (m/z)Key Fragment Ions (m/z)Interpretation
Underivatized (Degradant) 171 (M+)136 (M-Cl), 100Confirms thermal dehydration to 2,6-dichlorobenzonitrile.
TMS-Oxime (Target) 262 (M+)246 (M-CH3), 172, 73 (TMS+)Confirms successful silylation. m/z 73 is the diagnostic TMS cation.

Conclusion

The direct GC-MS analysis of 2,6-Dichlorobenzaldehyde oxime is fundamentally flawed due to heat-induced dehydration in the injection port. By implementing a systematic BSTFA-TMCS derivatization protocol, analytical scientists can effectively neutralize the active hydroxylamine proton, preventing degradation. This self-validating approach ensures high-fidelity data, safeguarding the integrity of quantitative assays in critical drug development and chemical manufacturing pipelines.

References

  • Dehydration of oxime to nitriles.
  • The Principle of Silylation: An In-depth Technical Guide to Derivatiz
  • Derivatization Methods in GC and GC/MS. IntechOpen.
  • Buy 2,6-Dichlorobenzaldehyde oxime. ECHEMI.
  • A Simple Synthesis of Nitriles
Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of 2,6-Dichlorobenzaldehyde Oxime and Its Derivatives

Abstract This document provides a detailed technical guide for the synthesis of 2,6-dichlorobenzaldehyde oxime and its subsequent derivatization. 2,6-Dichlorobenzaldehyde is a pivotal intermediate in the synthesis of var...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2,6-dichlorobenzaldehyde oxime and its subsequent derivatization. 2,6-Dichlorobenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and specialized penicillins.[1][2] Its conversion to an oxime is a critical step that introduces a versatile functional group, enabling further molecular elaboration. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering expert insights into reaction optimization, and providing robust methods for purification and characterization. The protocols are designed for researchers, medicinal chemists, and process development scientists, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 2,6-Dichlorobenzaldehyde Oximes

2,6-Dichlorobenzaldehyde is a valuable aromatic aldehyde whose utility in complex organic synthesis is well-established.[3] The transformation of its aldehyde moiety into an oxime functional group is a foundational reaction in synthetic chemistry.[4] Oximes are not merely crystalline derivatives used for the purification and characterization of carbonyl compounds; they are highly versatile synthetic intermediates.[5][6]

The oxime group can be:

  • Reduced to form primary amines.

  • Rearranged via the Beckmann rearrangement to yield amides.[7]

  • Dehydrated to produce nitriles.[8][9]

  • Alkylated or Acylated at the oxygen atom to create a diverse library of derivatives with potential biological activity, such as aldose reductase inhibitors.[10]

The protocol detailed herein provides a reliable method for accessing the parent 2,6-dichlorobenzaldehyde oxime, which serves as the primary building block for these subsequent transformations.

The Oximation Reaction: A Mechanistic Overview

The formation of an oxime from an aldehyde or ketone is a classic condensation reaction involving nucleophilic addition followed by elimination (dehydration). The process is typically catalyzed by acid, but for the reaction with hydroxylamine hydrochloride, the key is to liberate the free hydroxylamine base.

The Mechanism Unveiled:

  • Liberation of the Nucleophile : Hydroxylamine is commonly supplied as its hydrochloride salt (NH₂OH·HCl) for stability. A base (e.g., sodium carbonate, sodium hydroxide, or pyridine) is added to neutralize the HCl, releasing the free hydroxylamine (NH₂OH), which is a more potent nucleophile.

  • Nucleophilic Attack : The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Proton Transfer : A proton is transferred from the newly attached nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

  • Dehydration : The nitrogen's lone pair of electrons forms a double bond with the carbon, expelling a water molecule and forming the C=N double bond characteristic of an oxime.

The overall reaction can be visualized as follows:

Oximation_Mechanism Figure 1: General Mechanism of Oxime Formation RCHO R-CHO (Aldehyde) Intermediate R-CH(OH)-NH-OH (Carbinolamine Intermediate) RCHO->Intermediate + H₂N-OH NH2OH H₂N-OH (Hydroxylamine) Oxime R-CH=N-OH (Aldoxime) Intermediate->Oxime - H₂O H2O H₂O

Caption: Figure 1: General Mechanism of Oxime Formation

Core Protocol: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This protocol is adapted from established laboratory procedures and provides a reliable method for producing high-purity 2,6-dichlorobenzaldehyde oxime.[11]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,6-Dichlorobenzaldehyde>98%Sigma-Aldrich
Hydroxylamine HydrochlorideACS Reagent, >96%Fisher Scientific
Sodium Carbonate (Anhydrous)ACS Reagent, >99.5%VWR
Methanol (Anhydrous)ACS GradeJ.T. Baker
DichloromethaneACS GradeMacron Fine Chem
Deionized WaterN/AIn-house
Magnetic Stirrer with HotplateN/AIKA, Corning
Round-Bottom FlasksN/AKimble, Pyrex
CondenserN/AAce Glass
Buchner Funnel and Filter FlaskN/ACoorsTek
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 2,6-Dichlorobenzaldehyde in anhydrous Methanol B 2. Add Hydroxylamine HCl and Sodium Carbonate A->B C 3. Stir at Room Temperature for 3-4 hours B->C D 4. Monitor by TLC C->D E 5. Concentrate Reaction Mixture D->E Reaction Complete F 6. Precipitate with Water E->F G 7. Filter Solid Product F->G H 8. Recrystallize from Dichloromethane/Hexane G->H I 9. Dry and Characterize H->I

Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Protocol
  • Reactant Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichlorobenzaldehyde (1.75 g, 10 mmol) in 30 mL of anhydrous methanol. Stir until a clear solution is obtained.

    • Expert Insight : Using anhydrous methanol is preferable as excess water can unfavorably shift the reaction equilibrium, potentially slowing down the reaction.[12]

  • Reagent Addition : To the stirred solution, add hydroxylamine hydrochloride (0.83 g, 12 mmol, 1.2 eq) followed by anhydrous sodium carbonate (1.27 g, 12 mmol, 1.2 eq) in one portion.

    • Causality Check : Sodium carbonate is the base used to neutralize the HCl liberated from hydroxylamine hydrochloride.[5][11] This is critical, as the free hydroxylamine base is the active nucleophile. An excess of both reagents helps drive the reaction to completion.

  • Reaction Execution : Seal the flask and stir the resulting suspension vigorously at room temperature (20-25 °C).

    • Expert Insight : The reaction is typically complete within 3-4 hours. For some sterically hindered aldehydes, gentle heating (40-50 °C) might be required, but for 2,6-dichlorobenzaldehyde, room temperature is usually sufficient.

  • Monitoring : Track the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting aldehyde spot (visualized under UV light) should disappear and be replaced by a new, typically more polar, product spot.

  • Work-up and Isolation : Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the resulting solid residue, add 50 mL of deionized water and stir for 15 minutes. This will dissolve the inorganic salts (NaCl, excess Na₂CO₃) and precipitate the organic oxime product.

  • Filtration : Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts.

  • Purification : The crude product is often of high purity. For analytical purposes, it can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of hot dichloromethane and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[11] Filter the pure, colorless crystals.

  • Drying and Yield : Dry the purified product under vacuum. The expected yield is typically in the range of 85-95%. The melting point should be 69-71 °C.[3]

Protocol for Oxime Derivatives: O-Alkylation

This section details a general procedure for the synthesis of O-alkylated derivatives, which are valuable in medicinal chemistry.[10]

Reagents and Materials
Reagent/MaterialRationale
2,6-Dichlorobenzaldehyde OximeStarting material from the core protocol.
Sodium Hydride (NaH), 60% in oilStrong, non-nucleophilic base for deprotonation.
Alkylating Agent (e.g., Benzyl Bromide)Provides the R-group for the ether linkage.
Anhydrous Tetrahydrofuran (THF)Aprotic solvent to prevent quenching the base.
Saturated Ammonium Chloride (aq.)Used to quench the excess NaH safely.
Ethyl Acetate & BrineFor extraction and washing.
Anhydrous Sodium SulfateFor drying the organic layer.
Silica GelFor column chromatography purification.
Example Alkylating Agents for Derivatization
Alkylating AgentResulting Derivative R-GroupApplication Area
Methyl Iodide-CH₃General intermediate
Benzyl Bromide-CH₂PhMedicinal chemistry
Ethyl Bromoacetate-CH₂COOEtBioactive esters
Propargyl Bromide-CH₂C≡CHClick chemistry handle
Step-by-Step Protocol for O-Benzylation
  • Setup : To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichlorobenzaldehyde oxime (1.90 g, 10 mmol) and 40 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation : Carefully add sodium hydride (0.44 g of 60% dispersion, 11 mmol, 1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

    • Safety First : NaH reacts violently with water. Ensure all glassware is dry and additions are made slowly to control hydrogen gas evolution.

  • Alkylation : Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 eq) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Quenching : Once the reaction is complete (monitored by TLC), cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride (~10 mL) to quench the excess NaH.

  • Extraction : Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and wash with water (2 x 30 mL) and then brine (30 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product will be an oil or solid. Purify via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure O-benzyl oxime derivative.

Product Characterization

Confirming the identity and purity of the synthesized compounds is a non-negotiable step.

  • ¹H NMR :

    • Parent Oxime : Expect a singlet for the oxime proton (-N-OH ) around 11-12 ppm (can be broad and exchangeable with D₂O), a singlet for the imine proton (-CH =N) around 8.0-8.5 ppm, and multiplets in the aromatic region (7.0-7.5 ppm).

    • O-Benzyl Derivative : The oxime OH proton will disappear. A new singlet for the benzylic protons (-O-CH₂ -Ph) will appear around 5.0-5.5 ppm.

  • ¹³C NMR : The imine carbon (C=N) typically appears around 145-155 ppm.

  • FT-IR : Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=N stretch (~1640-1680 cm⁻¹) and a broad O-H stretch (~3100-3400 cm⁻¹) for the parent oxime.

  • Mass Spectrometry : To confirm the molecular weight of the parent compound (C₇H₅Cl₂NO, MW: 190.03) and its derivatives.

References

  • Maltby, B. J. G., & Primavesi, G. R. (n.d.). The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing.
  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry.
  • PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

  • (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. [Link]

  • (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding.
  • (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. ResearchGate. [Link]

  • (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules. [Link]

  • (n.d.). Purification method of cyclohexanone-oxime.
  • (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • (2025, October 16). 2,6-Dichlorobenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in.... ResearchGate. [Link]

  • (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. ResearchGate. [Link]

  • (2002, June 24). Purification method of cyclohexanone-oxime. European Patent Office - EP 1270548 A1. [Link]

  • (2010, October 14). Catalytic Acylation of Amines with Aldehydes or Aldoximes. Organic Letters. [Link]

  • (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]

  • (2025, October 16). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. ResearchGate. [Link]

  • (2026, March 27). The Crucial Role of 2,6-Dichlorobenzaldehyde in Pharmaceutical Synthesis. [Link]

  • (n.d.). Process for preparation of oximes and resulting products.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

  • (n.d.). Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
  • (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. MDPI. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 2,6-Dichlorobenzaldehyde Oxime in the Synthesis of Bio-active Heterocyclic Compounds

Introduction: The Versatility of a Sterically Hindered Oxime In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of a Sterically Hindered Oxime

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2,6-Dichlorobenzaldehyde oxime emerges as a particularly valuable intermediate. Its true potential is unlocked upon its transformation into 2,6-dichlorobenzonitrile oxide, a reactive 1,3-dipole. The steric hindrance provided by the ortho-chloro substituents imparts unusual stability to this nitrile oxide, making it a predictable and reliable reagent in [3+2] cycloaddition reactions.[1] This unique feature allows for the controlled and regioselective construction of isoxazole and isoxazoline rings, which are core structures in numerous pharmacologically active agents, exhibiting antimicrobial, anticancer, and antioxidant properties.[2][3]

This guide provides an in-depth exploration of the synthetic utility of 2,6-Dichlorobenzaldehyde oxime. We will detail the protocols for its preparation and its subsequent application in the synthesis of 3-(2,6-dichlorophenyl)-substituted isoxazoles and isoxazolines, crucial intermediates for further pharmaceutical development.

Core Synthetic Strategy: From Oxime to Heterocycle via 1,3-Dipolar Cycloaddition

The primary synthetic application of 2,6-Dichlorobenzaldehyde oxime is its role as a stable precursor to 2,6-dichlorobenzonitrile oxide. This transformation is typically achieved in situ, immediately followed by a Huisgen 1,3-dipolar cycloaddition with a selected dipolarophile (an alkene or alkyne).[4] The unstable nitrile oxide is generated and consumed in the same pot, which is a crucial strategy to maximize yield and minimize side reactions, such as the dimerization of the nitrile oxide.

The general workflow involves two key stages:

  • Oxidation/Halogenation of the Oxime: The oxime is converted into a hydroximoyl halide or another activated intermediate.

  • In Situ Elimination and Cycloaddition: A base promotes the elimination of HCl (or other leaving group) to form the nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture.

Visualizing the Workflow: General Synthesis Pathway

The following diagram illustrates the overall synthetic strategy from the starting aldehyde to the final heterocyclic products.

synthesis_workflow cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reaction Core Reaction: In Situ Generation & Cycloaddition cluster_products Heterocyclic Products start_aldehyde 2,6-Dichlorobenzaldehyde oxime 2,6-Dichlorobenzaldehyde Oxime start_aldehyde->oxime Oximation (Base) hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->oxime nitrile_oxide 2,6-Dichlorobenzonitrile Oxide (In Situ) oxime->nitrile_oxide Oxidation/Halogenation (e.g., NCS, Base) isoxazoline Isoxazoline Derivative nitrile_oxide->isoxazoline [3+2] Cycloaddition isoxazole Isoxazole Derivative nitrile_oxide->isoxazole [3+2] Cycloaddition dipolarophile Dipolarophile (Alkene or Alkyne) dipolarophile->isoxazoline Alkene dipolarophile->isoxazole Alkyne

Caption: General workflow for heterocyclic synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material, (E)-2,6-Dichlorobenzaldehyde Oxime

This protocol details the straightforward synthesis of the key oxime intermediate from its corresponding aldehyde. The use of a base like sodium carbonate is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

Materials:

  • 2,6-Dichlorobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Methanol

  • Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol, 1.0 equiv) in 100 mL of anhydrous methanol.

  • To this solution, add hydroxylamine hydrochloride (4.37 g, 62.9 mmol, 1.1 equiv) and sodium carbonate (6.67 g, 62.9 mmol, 1.1 equiv).[5]

  • Equip the flask with a magnetic stirrer and stir the resulting suspension at room temperature for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Once complete, pour the reaction mixture into 300 mL of ice-cold deionized water with stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

  • Dry the crude product under vacuum. For further purification, recrystallize the solid from a minimal amount of hot dichloromethane to obtain colorless crystals of (E)-2,6-Dichlorobenzaldehyde oxime.[5]

Expected Outcome:

  • Yield: Typically >90%

  • Appearance: Colorless to white crystalline solid.

  • Purity: Verify by melting point and NMR spectroscopy.

Protocol 2: Synthesis of 3-(2,6-Dichlorophenyl)-5-phenylisoxazole via [3+2] Cycloaddition

This protocol demonstrates the synthesis of an isoxazole derivative using an in-situ generation of the nitrile oxide with N-Chlorosuccinimide (NCS) followed by cycloaddition with an alkyne. The choice of a deep eutectic solvent (DES) like Choline Chloride:Urea is a green chemistry approach, though traditional aprotic solvents like THF or Dioxane can also be used.[6]

Materials:

  • 2,6-Dichlorobenzaldehyde oxime (from Protocol 1)

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Sodium hydroxide (NaOH)

  • Choline chloride

  • Urea

  • Ethyl acetate (EtOAc)

  • Deionized Water

Procedure:

  • Prepare the Deep Eutectic Solvent (DES): In a round-bottom flask, combine choline chloride (1 part by mole) and urea (2 parts by mole). Heat the mixture to 75-80°C with stirring until a clear, homogeneous liquid forms. Cool to 50°C for the reaction.

  • To 5 mL of the prepared DES, add 2,6-Dichlorobenzaldehyde oxime (380 mg, 2.0 mmol, 1.0 equiv) and sodium hydroxide (80 mg, 2.0 mmol, 1.0 equiv). Stir the mixture at 50°C for 1 hour.[6]

  • Nitrile Oxide Generation: Carefully add N-Chlorosuccinimide (NCS) (400 mg, 3.0 mmol, 1.5 equiv) to the mixture. Continue stirring at 50°C for 3 hours. The NCS acts as a chlorinating agent, forming an intermediate N-hydroxy-2,6-dichlorobenzimidoyl chloride, which then eliminates HCl in the presence of NaOH to form the nitrile oxide.[7]

  • Cycloaddition: Add phenylacetylene (204 mg, 2.0 mmol, 1.0 equiv) to the reaction mixture. Continue stirring at 50°C for an additional 4-6 hours.[6]

  • Work-up and Purification: After cooling to room temperature, quench the reaction by adding 20 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(2,6-Dichlorophenyl)-5-phenylisoxazole.

Mechanism: The Journey from Oxime to Isoxazole

The following diagram details the key mechanistic steps involved in the NCS-mediated synthesis of isoxazoles.

mechanism_isoxazole cluster_step1 Step 1: Chlorination of Oxime cluster_step2 Step 2: Base-mediated Elimination cluster_step3 Step 3: [3+2] Cycloaddition oxime 2,6-Dichlorobenzaldehyde Oxime hydroximoyl_chloride N-Hydroxy-2,6-dichlorobenzimidoyl chloride (Intermediate) oxime->hydroximoyl_chloride + Succinimide ncs NCS ncs->hydroximoyl_chloride hydroximoyl_chloride_2 N-Hydroxy-2,6-dichlorobenzimidoyl chloride nitrile_oxide 2,6-Dichlorobenzonitrile Oxide (1,3-Dipole) nitrile_oxide_2 2,6-Dichlorobenzonitrile Oxide hydroximoyl_chloride_2->nitrile_oxide - H2O - Cl- base Base (e.g., NaOH) base->nitrile_oxide isoxazole Substituted Isoxazole nitrile_oxide_2->isoxazole alkyne Alkyne (Dipolarophile) alkyne->isoxazole Concerted Pericyclic Reaction

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,6-Dichlorobenzaldehyde Oxime Synthesis

Welcome to the technical support guide for the synthesis of 2,6-Dichlorobenzaldehyde oxime. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,6-Dichlorobenzaldehyde oxime. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and may encounter challenges in achieving optimal yields. As a key building block in the synthesis of pharmaceuticals and agrochemicals, consistent and high-yield production of this oxime is paramount.[1] This guide provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural lists to explain the chemical principles behind each recommendation.

Section 1: Fundamental Reaction Principles

The synthesis of 2,6-Dichlorobenzaldehyde oxime is a classic condensation reaction between an aldehyde and hydroxylamine.[2][3] The process involves two primary steps:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (a potent nucleophile) attacks the electrophilic carbonyl carbon of 2,6-Dichlorobenzaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.

  • Dehydration: The intermediate readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

This reaction is reversible and highly pH-dependent. The rate of reaction is typically fastest in a weakly acidic medium, which serves to protonate the carbonyl oxygen, making the carbon more electrophilic, while ensuring a sufficient concentration of the unprotonated, nucleophilic hydroxylamine remains.[2]

G cluster_0 Reaction Mechanism Aldehyde 2,6-Dichlorobenzaldehyde Intermediate Tetrahedral Intermediate (Hemiaminal) Aldehyde->Intermediate + NH₂OH Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Intermediate Oxime 2,6-Dichlorobenzaldehyde Oxime Intermediate->Oxime - H₂O Water H₂O

Caption: General reaction scheme for oxime formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is a base, such as sodium carbonate, required when using hydroxylamine hydrochloride?

Hydroxylamine is often supplied as a more stable hydrochloride salt (NH₂OH·HCl). In this form, the nitrogen's lone pair is protonated (as ⁺NH₃OH Cl⁻), rendering it non-nucleophilic. A weak base, like sodium carbonate or sodium acetate, is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which can then act as the nucleophile to initiate the reaction.[4] Using an incorrect amount of base can lead to a suboptimal pH, hindering the reaction.

Q2: My 2,6-Dichlorobenzaldehyde starting material is clumpy and off-white. Can I still use it?

The quality of the starting aldehyde is critical. 2,6-Dichlorobenzaldehyde is known to be sensitive to moisture, air, and light.[5] Clumping or discoloration suggests potential hydration or oxidation, which will lower the effective concentration of the aldehyde and introduce impurities. For best results, use a high-purity aldehyde that has been stored under an inert atmosphere.[1] If purity is in doubt, it is advisable to purify the aldehyde by recrystallization or sublimation before use.

Q3: What are common side products, and how can I detect them?

The two most common side products are unreacted 2,6-Dichlorobenzaldehyde and 2,6-Dichlorobenzonitrile.

  • Unreacted Aldehyde: Easily detected by Thin-Layer Chromatography (TLC) by comparing to a spot of the starting material.

  • Nitrile Formation: The oxime can undergo dehydration to form the corresponding nitrile, especially at elevated temperatures or under strongly acidic conditions.[6][7] This can be detected by Infrared (IR) spectroscopy, where the nitrile C≡N stretch appears as a sharp band around 2220-2260 cm⁻¹.

Q4: Is it possible to obtain both syn and anti isomers of the oxime?

Yes, because the C=N bond does not allow for free rotation, aldoximes can exist as geometric isomers (E/Z or syn/anti). For 2,6-Dichlorobenzaldehyde oxime, these two forms are stable and may be separable.[3] The specific reaction conditions can influence the ratio of isomers formed. For most applications as a synthetic intermediate, the mixture of isomers is used directly.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental issues, providing causal analysis and validated solutions.

Symptom A: Low or No Product Formation

If your reaction results in a high recovery of starting material, consult the following potential causes.

Potential Cause Underlying Rationale & Verification Recommended Solution
1. Incorrect pH The reaction requires a delicate pH balance. If too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If too basic, the aldehyde may undergo side reactions, and hydroxylamine itself can become unstable.[8] Verify by checking the pH of the reaction mixture with pH paper.When using hydroxylamine hydrochloride, ensure an equivalent of a weak base (e.g., sodium carbonate[4]) is added to liberate the free nucleophile. The optimal pH range is typically 4-5.
2. Inactive Reagents Hydroxylamine solutions can degrade over time. The aldehyde starting material is sensitive to air and moisture, and its degradation will directly impact the yield.[5]Use a fresh, unopened container of hydroxylamine hydrochloride. Verify the purity of the 2,6-Dichlorobenzaldehyde via melting point (should be sharp around 70-71°C) or NMR analysis before starting the reaction.
3. Insufficient Reaction Time or Temperature Oximation can be slow at room temperature, especially with sterically hindered aldehydes like the 2,6-dichloro substituted variant.[9]Monitor the reaction progress diligently using TLC. If the reaction stalls at room temperature after several hours, gentle heating (e.g., to 40-50°C) can increase the rate. One reported method involves stirring for 3 hours at room temperature.[4]
Symptom B: Significant Impurities in the Crude Product

If the reaction proceeds but yields a product contaminated with significant byproducts, consider these points.

Potential Cause Underlying Rationale & Verification Recommended Solution
1. Nitrile Formation Excessive heat or the presence of a dehydrating agent can promote the elimination of water from the oxime to form 2,6-dichlorobenzonitrile.[6] This is often irreversible. Check for the characteristic C≡N stretch in the IR spectrum.Avoid high reaction temperatures (>60-70°C) unless specifically required. Ensure that any acid catalyst used is weak and not a strong dehydrating agent like concentrated sulfuric acid.
2. Aldehyde Self-Condensation In the presence of a strong base, aldehydes lacking an alpha-hydrogen cannot undergo standard aldol condensation, but other base-catalyzed side reactions can occur.[8][9] This is less common but possible if the pH is too high.Use a weak base like sodium carbonate or sodium acetate rather than strong bases like NaOH or KOH. Ensure the stoichiometry of the base is correct to avoid creating a highly alkaline environment.
Symptom C: Difficulty in Product Isolation

Challenges during the workup and purification phase can drastically reduce the final isolated yield.

Potential Cause Underlying Rationale & Verification Recommended Solution
1. Product Oiling Out The product may fail to crystallize from the reaction or purification solvent if impurities are present that depress the melting point, or if the solvent system is inappropriate.If direct crystallization fails, concentrate the crude material and purify by silica gel column chromatography. For recrystallization, dichloromethane has been reported to yield colorless single crystals.[4] A solvent/anti-solvent system like DCM/hexane can also be effective.[10]
2. Mechanical Losses On a small scale (<1 g), significant product can be lost during transfers, filtration, and other handling steps.[11]Rinse all glassware with the mother liquor or a small amount of fresh, cold solvent to recover adhered product. Ensure the filter paper is properly seated and wetted before filtration to prevent loss. Minimize the number of transfer steps.

Section 4: Recommended Protocols & Workflows

Protocol: Synthesis of 2,6-Dichlorobenzaldehyde Oxime

This protocol is adapted from established literature procedures.[4]

Materials:

  • 2,6-Dichlorobenzaldehyde (1.0 mmol, 175 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83 mg)

  • Sodium carbonate (0.6 mmol, 64 mg)

  • Anhydrous Methanol (5 mL)

  • Dichloromethane (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dichlorobenzaldehyde in anhydrous methanol (5 mL).

  • To this solution, add hydroxylamine hydrochloride and sodium carbonate.

  • Stir the resulting mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has been consumed (typically 3-4 hours).

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (20 mL) to precipitate the product.

  • Stir for 15 minutes, then collect the white solid by vacuum filtration.

  • Wash the solid with a small amount of cold water and allow it to air-dry.

  • For further purification, recrystallize the crude product from dichloromethane to obtain colorless crystals of 2,6-Dichlorobenzaldehyde oxime.[4]

G cluster_workflow Experimental Workflow start Dissolve Aldehyde in Methanol add_reagents Add NH₂OH·HCl and Na₂CO₃ start->add_reagents react Stir at Room Temp (3-4 hours) add_reagents->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete precipitate Quench in Ice Water monitor->precipitate Complete filtrate Filter and Wash Solid precipitate->filtrate dry Dry Crude Product filtrate->dry purify Recrystallize from DCM dry->purify end Pure Oxime Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Flowchart

G decision decision issue issue solution solution start Reaction Complete, Low Yield Observed check_sm Starting Material (SM) remaining? start->check_sm check_impurities Impurities Present in Crude Product? check_sm->check_impurities No issue_reaction Issue: Incomplete Reaction check_sm->issue_reaction Yes issue_side_products Issue: Side Reactions check_impurities->issue_side_products Yes issue_isolation Issue: Isolation Loss check_impurities->issue_isolation No solution_reaction 1. Check Reagent Purity 2. Verify pH (add base) 3. Increase Time/Temp issue_reaction->solution_reaction Troubleshoot solution_side_products 1. Reduce Temperature 2. Check for Nitrile (IR) 3. Avoid Strong Base/Acid issue_side_products->solution_side_products Troubleshoot solution_isolation 1. Optimize Recrystallization 2. Minimize Transfers 3. Purify by Chromatography issue_isolation->solution_isolation Troubleshoot

Caption: A logical flowchart for troubleshooting yield issues.

References

  • 2,6-Dichlorobenzaldehyde oxime - PMC. National Center for Biotechnology Information.[Link]

  • Synthesis of 2,6‐dichlorobenzaldehyde oxime. - ResearchGate. ResearchGate.[Link]

  • US3808275A - Process for producing oximes - Google Patents.
  • Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime - ResearchGate. ResearchGate.[Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. ACS Publications.[Link]

  • Oximes - BYJU'S. BYJU'S.[Link]

  • US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google Patents.
  • Oxime - Wikipedia. Wikipedia.[Link]

  • Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride - Organic Chemistry Research. Organic Chemistry Research.[Link]

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Preparation of 2,6-dichlorobenzaldehyde - PrepChem.com. PrepChem.com.[Link]

  • Help with Low Yield Synthesis : r/Chempros - Reddit. Reddit.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichlorobenzaldehyde Oxime Synthesis

Welcome to the technical support center for the synthesis of 2,6-Dichlorobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,6-Dichlorobenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2,6-Dichlorobenzaldehyde oxime, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Suboptimal pH: The reaction of an aldehyde with hydroxylamine hydrochloride is pH-sensitive. The hydrochloride salt needs to be neutralized by a base to generate the free hydroxylamine nucleophile. However, a too basic environment can lead to side reactions.

    • Solution: Ensure the addition of a suitable base, such as sodium carbonate or potassium carbonate, in a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the hydroxylamine hydrochloride.[1][2] The optimal pH for oxime formation is typically in the slightly acidic to neutral range (around 5-7) to minimize side reactions like the Cannizzaro reaction.[3]

  • Poor Reagent Quality: Hydroxylamine hydrochloride can degrade over time. The purity of the starting 2,6-Dichlorobenzaldehyde is also crucial.

    • Solution: Use freshly opened or properly stored hydroxylamine hydrochloride. Ensure the aldehyde is pure; if necessary, purify it by distillation or recrystallization before use.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1][3] A common mobile phase for this would be a mixture of ethyl acetate and hexane. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be applied, but be cautious as higher temperatures can promote side reactions.[3][4]

  • Moisture Contamination: The presence of excessive water can sometimes hinder the reaction.

    • Solution: Use an anhydrous solvent like anhydrous methanol and ensure all glassware is thoroughly dried before starting the experiment.[1][5]

Problem 2: Formation of an Oily or Sticky Product Instead of a Crystalline Solid

Possible Causes & Solutions

  • Impurities: The presence of unreacted starting materials, side products, or residual solvent can prevent the crystallization of the desired oxime.

    • Solution:

      • Purification: If direct crystallization from the reaction mixture fails, purify the crude product. Column chromatography using silica gel is a common method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the product from impurities.[1]

      • Recrystallization: Once a relatively pure solid is obtained, recrystallization can be performed to get sharp-melting crystals. A suitable solvent system might be a polar solvent like ethanol or methanol mixed with a less polar one such as diethyl ether or water.[1] A reported method for recrystallization of 2,6-Dichlorobenzaldehyde oxime is using dichloromethane.[5]

Problem 3: Presence of Significant Side Products

Possible Causes & Solutions

  • Nitrile Formation: Aldoximes can dehydrate to form the corresponding nitrile, especially under acidic conditions or at elevated temperatures.[1]

    • Solution: Maintain a controlled temperature, preferably room temperature, and avoid strongly acidic conditions during the reaction and work-up.[1] If an acid catalyst is deemed necessary, a mild one like acetic acid is preferable to strong mineral acids.[3]

  • Beckmann Rearrangement: In the presence of strong acids, the oxime product can undergo a Beckmann rearrangement to form an amide-like impurity.[3]

    • Solution: Avoid the use of strong acids. The standard procedure for 2,6-Dichlorobenzaldehyde oxime synthesis generally does not require an acid catalyst.[5]

  • Cannizzaro-type Disproportionation: Under neutral to alkaline conditions, aldehydes lacking an alpha-hydrogen, such as 2,6-Dichlorobenzaldehyde, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.[3]

    • Solution: Careful control of the pH to a slightly acidic or neutral range is crucial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for the synthesis of 2,6-Dichlorobenzaldehyde oxime?

A1: A widely cited and effective method involves the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in a suitable solvent.[5]

Experimental Protocol:

  • Dissolve 2,6-Dichlorobenzaldehyde (1 equivalent) in anhydrous methanol.

  • Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1 equivalents).

  • Add sodium carbonate (a slight excess, e.g., 1.1-1.5 equivalents) to the mixture.[2][5]

  • Stir the reaction mixture vigorously at room temperature for approximately 3 hours.[5]

  • Monitor the reaction to completion by TLC.

  • Upon completion, the product can be isolated. This may involve filtering off any inorganic salts and evaporating the solvent. The crude product can then be purified, for example, by recrystallization from dichloromethane.[5]

Q2: What are the optimal molar ratios of the reactants?

A2: To ensure the complete conversion of the aldehyde, it is recommended to use a slight molar excess of hydroxylamine hydrochloride (e.g., 1.1 equivalents) and the base (e.g., 1.1-1.5 equivalents) relative to the 2,6-Dichlorobenzaldehyde.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system, such as a mixture of ethyl acetate and hexane. Spot the starting aldehyde, the reaction mixture, and a co-spot (starting material and reaction mixture) to track the consumption of the aldehyde and the formation of the product.

Q4: Are there any alternative, "greener" synthesis methods?

A4: Yes, solvent-free methods using grinding have been shown to be effective for the synthesis of various oximes.[2] This involves grinding the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate in a mortar at room temperature.[2] This method is environmentally friendly, often requires shorter reaction times, and can result in high yields.[2] Another approach involves using water as a solvent, which is also considered a green chemistry practice.[6][7]

Q5: How should the final product, 2,6-Dichlorobenzaldehyde oxime, be stored?

A5: Oximes are generally stable compounds. For long-term storage, it is advisable to keep the purified product in a cool, dry, and dark place in a well-sealed container, preferably under an inert atmosphere like nitrogen or argon to prevent any potential degradation.[1]

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Aldehyde Dissolve 2,6-Dichlorobenzaldehyde in anhydrous methanol Start->Dissolve Aldehyde Add Reagents Add Hydroxylamine HCl and Sodium Carbonate Dissolve Aldehyde->Add Reagents Stir Stir at Room Temperature (approx. 3 hours) Add Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Isolate Crude Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Crude Reaction Complete Purify Purify by Recrystallization (e.g., Dichloromethane) Isolate Crude->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 2,6-Dichlorobenzaldehyde oxime.

Troubleshooting Logic

G Low_Yield Low Yield? Check_TLC Check TLC for Starting Material Low_Yield->Check_TLC Check_pH Check Reaction pH Low_Yield->Check_pH Check_Reagents Verify Reagent Quality Low_Yield->Check_Reagents SM_Present Starting Material Still Present? Check_TLC->SM_Present pH_Suboptimal pH Suboptimal? Check_pH->pH_Suboptimal Reagents_Old Reagents Old or Impure? Check_Reagents->Reagents_Old Optimize_Time_Temp Increase Reaction Time or Gently Heat SM_Present->Optimize_Time_Temp Yes Adjust_Base Adjust Base Amount pH_Suboptimal->Adjust_Base Yes Use_Fresh_Reagents Use Fresh/Purified Reagents Reagents_Old->Use_Fresh_Reagents Yes

Caption: Troubleshooting decision tree for low product yield.

Quantitative Data Summary

ParameterRecommended ConditionReference
Reactant Ratio Aldehyde : NH₂OH·HCl : Base
1 : 1.1 : 1.1-1.5[1][2]
Solvent Anhydrous Methanol[5]
Base Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)[2][5]
Temperature Room Temperature[5]
Reaction Time ~3 hours (monitor by TLC)[5]
Purification Recrystallization from Dichloromethane[5]

References

  • Benchchem. (n.d.). Identifying and minimizing side reactions in glyoxylic acid oxime synthesis.
  • Benchchem. (n.d.). Optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
  • Loiseau, F., & Beauchemin, A. M. (n.d.). Organic Syntheses Procedure.
  • 2,6-Dichlorobenzaldehyde oxime. (n.d.). PMC.
  • Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. (n.d.). ResearchGate.
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry.
  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2021, July 27). Indian Academy of Sciences.
  • ECHEMI. (n.d.). Benzaldehyde, 2,6-dichloro-, oxime.
  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. (n.d.). PMC.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,6-Dichlorobenzaldehyde Oxime

Welcome to the technical support guide for the purification of crude 2,6-Dichlorobenzaldehyde oxime (CAS No: 25185-95-9). This document is designed for researchers, scientists, and drug development professionals who hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 2,6-Dichlorobenzaldehyde oxime (CAS No: 25185-95-9). This document is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate.[1][2] Achieving high purity is paramount for successful downstream applications, and this guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses preliminary questions that form the foundation of a successful purification strategy.

Q1: What are the typical impurities I should expect in my crude 2,6-Dichlorobenzaldehyde oxime?

A1: The impurity profile of your crude product is directly linked to the synthesis reaction, which typically involves the condensation of 2,6-dichlorobenzaldehyde with a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in the presence of a base.[1]

Common Impurities Include:

  • Unreacted Starting Materials:

    • 2,6-Dichlorobenzaldehyde

    • Hydroxylamine hydrochloride

  • Reaction Byproducts:

    • Inorganic salts (e.g., NaCl if using NaOH or Na2CO3 as a base)

  • Side Products:

    • Over-oxidation or degradation products, although generally minor under controlled conditions.

Understanding these potential contaminants is the first step in selecting an appropriate purification method.

Q2: How do I choose the most effective purification method for my scale and purity requirements?

A2: The choice of method depends on the nature of the impurities, the quantity of material, and the desired final purity. A logical workflow can guide your decision.

G start Crude Product (Oxime + Impurities) inorganic_check Are inorganic salts a major impurity? start->inorganic_check aldehyde_check Is unreacted aldehyde present? inorganic_check->aldehyde_check No extraction Perform Aqueous Workup (Liquid-Liquid Extraction) to remove salts. inorganic_check->extraction Yes scale_check Scale of Purification? aldehyde_check->scale_check Yes aldehyde_check->scale_check No recrystallization Recrystallization (High-yielding, good for crystalline solids). scale_check->recrystallization Large (>5g) chromatography Column Chromatography (Highest purity, good for removing closely-related impurities). scale_check->chromatography Small (<5g) or Very High Purity Needed extraction->aldehyde_check final_product High-Purity 2,6-Dichlorobenzaldehyde Oxime recrystallization->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Q3: What is the best way to monitor the progress and success of my purification?

A3: Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. It allows you to visualize the separation of your desired product from impurities.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically effective. Start with a 4:1 or 3:1 ratio and optimize.

  • Visualization: UV light (254 nm). The aromatic rings in the oxime and unreacted aldehyde will be visible.

TLC System ComponentRecommended SolventsRationale
Non-Polar Solvent Hexanes or HeptaneMoves non-polar impurities (like residual aldehyde) further up the plate.
Polar Solvent Ethyl Acetate or DichloromethaneMoves the more polar oxime product up the plate. The oxime is more polar than the aldehyde due to the hydroxyl group.

A successful purification will result in a single spot for the collected fractions/final product on the TLC plate.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like 2,6-Dichlorobenzaldehyde oxime, which has a melting point of 147°C.[3][4] It relies on the differential solubility of the compound and impurities in a solvent at different temperatures. A specific protocol has shown success using dichloromethane.[1]

Q4: My product will not crystallize out of the solution upon cooling. What should I do?

A4: This is a common issue, often related to supersaturation or incorrect solvent concentration.

  • Causality: The solution may be too dilute, or there are no nucleation sites for crystals to begin forming.

  • Solutions:

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: Slowly evaporate some of the solvent using a gentle stream of nitrogen or air to increase the concentration of the oxime. Be careful not to evaporate too much, as this can cause impurities to crash out as well.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a freezer for a short period.

Q5: I obtained an oil instead of solid crystals ("oiling out"). How can I resolve this?

A5: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when impurities significantly depress the melting point of your product.

  • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid lattice.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely, then add slightly more solvent to lower the saturation point. Allow it to cool much more slowly.

    • Lower the Cooling Temperature: Before cooling, ensure the solution is at a temperature below the product's melting point (147°C).

    • Change the Solvent System: Use a solvent with a lower boiling point or a co-solvent system (e.g., Dichloromethane/Hexane).[5] Dissolve the crude product in a minimum amount of the "good" solvent (DCM) and slowly add the "poor" solvent (Hexane) until the solution becomes slightly cloudy (turbid), then heat to clarify and cool slowly.

Q6: After recrystallization, my product purity has not improved significantly. Why?

A6: This suggests that the chosen solvent is not ideal for separating the specific impurities present.

  • Causality: The impurities may have very similar solubility properties to the oxime in the chosen solvent, leading to co-crystallization. Alternatively, the crystals were not washed properly after filtration.

  • Solutions:

    • Select a Different Solvent: Refer to solubility data. The ideal solvent should dissolve the oxime well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • Perform a Hot Filtration: If impurities are insoluble in the hot solvent, they should be removed by filtering the hot solution before the cooling and crystallization step.

    • Wash the Crystals: After filtering the cold crystal slurry, wash the collected solid (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor that contains the dissolved impurities.

Section 3: Troubleshooting Guide - Column Chromatography

Column chromatography is a highly effective method for achieving excellent separation and purity, especially for removing impurities with similar polarities.[5][6]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Prepare Column (Slurry pack silica gel in non-polar solvent) prep_sample 2. Prepare Sample (Dissolve crude product in min. solvent, adsorb onto silica gel) prep_column->prep_sample load_sample 3. Load Sample (Carefully add sample silica to top of column) elute 4. Elute with Mobile Phase (Start with low polarity, gradually increase) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate final_product High-Purity Oxime evaporate->final_product Yields Purified Product

Caption: General workflow for column chromatography purification.

Q7: My compound and an impurity are not separating well on the column.

A7: This indicates that the chosen mobile phase does not have the right selectivity.

  • Causality: The polarity of the eluent is too high, causing both compounds to move too quickly down the column, or it is too low, causing them to move too slowly and broaden. The polarity difference between the compounds may also be too small for the chosen solvent system.

  • Solutions:

    • Use a Shallower Gradient: If using gradient elution, make the increase in polarity more gradual.

    • Optimize the Solvent System: Use TLC to test different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate). The ideal system should give your product an Rf value of ~0.3 and show good separation from the impurity spots.

    • Change Solvents: Try a different solvent system entirely. For example, replace Ethyl Acetate with Dichloromethane to alter the selectivity of the separation.

Q8: My product is streaking or tailing on the TLC plate and column.

A8: Streaking is often caused by overloading the sample or by interactions with the stationary phase.

  • Causality: Too much sample has been loaded onto the column or TLC plate, exceeding the capacity of the stationary phase. Alternatively, the weakly acidic nature of the oxime[7] may be causing unwanted interactions with the slightly acidic silica gel.

  • Solutions:

    • Reduce Sample Load: Use a smaller amount of crude material for the given column size.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel.

    • Add a Modifier: Add a very small amount (~0.5%) of a modifier like triethylamine or acetic acid to the eluent. Triethylamine will neutralize active acidic sites on the silica, while acetic acid can improve the chromatography of acidic compounds. Test this on TLC first.

Section 4: Troubleshooting Guide - Aqueous Workup & Extraction

Liquid-liquid extraction is a fundamental first step to remove water-soluble impurities like inorganic salts and unreacted hydroxylamine.[8][9]

G start Crude Reaction Mixture (Oxime, Unreacted Aldehyde, Salts) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve wash1 Wash with sat. NaHCO₃ (aq) (Removes acidic impurities) dissolve->wash1 wash2 Wash with Brine (sat. NaCl) (Breaks emulsions, removes water) wash1->wash2 sep_funnel1 wash1->sep_funnel1 Aqueous Layer: Acidic Impurities separate Separate Organic Layer wash2->separate sep_funnel2 wash2->sep_funnel2 Aqueous Layer: Salts, Water dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) separate->dry evaporate Evaporate Solvent dry->evaporate product Crude Oxime ready for Recrystallization or Chromatography evaporate->product

Caption: Workflow for a standard acid-base aqueous extraction.

Q9: I have formed a persistent emulsion during extraction that will not separate.

A9: Emulsions are common when fine particulates are present or when solutions are shaken too vigorously.

  • Causality: A stable colloidal suspension of one liquid phase within the other has formed, preventing clear layer separation.

  • Solutions:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to force the organic solvent out of suspension.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking it vigorously.

    • Filter: Filter the entire emulsion through a pad of Celite® or glass wool. This can physically break up the droplets.

    • Wait: Sometimes, simply letting the funnel stand undisturbed for an extended period (15-30 minutes) is sufficient for the layers to separate.

Q10: How do I effectively remove unreacted 2,6-dichlorobenzaldehyde?

A10: While chromatography and recrystallization are effective, a chemical method can also be used during the workup.

  • Causality: The aldehyde is a neutral organic compound with polarity similar to the oxime, making simple extraction difficult.

  • Solution:

    • Bisulfite Wash: Aldehydes react with sodium bisulfite to form a water-soluble adduct. Wash the organic layer with a saturated solution of sodium bisulfite (NaHSO₃). The aldehyde will be pulled into the aqueous phase, while the oxime remains in the organic layer. This should be followed by a water or brine wash to remove any residual bisulfite.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • BenchChem. (n.d.). Common challenges in the synthesis of O-isopropyl oximes and their solutions.
  • Chen, J., et al. (2022). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules, 27(15), 4992.
  • Fun, H. K., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. _
  • US Patent 4,868,334. (1989). Process for the production of anhydrous oxime from an aqueous solution.
  • McCarroll, A. J., & Walton, J. C. (2001). DCC mediated coupling of oximes and carboxylic acids. ChemSpider Synthetic Pages, 132.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Paatero, E., et al. (2016). Liquid–liquid synthesis of oximes from carbonyl compounds: formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Journal of Chemical Technology & Biotechnology, 91(10), 2749-2757.
  • Seizinger, D. E., & Dimitriades, B. (1971). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 43(12), 1618-1622.
  • ResearchGate. (n.d.). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. Retrieved from [Link]

  • Georg, G. I. (Ed.). (2014).
  • Sharghi, H., & Hosseini, M. (2002). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthesis, 2002(08), 1057-1059.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Ghorbani‐Vaghei, R., & Malaekehpoor, S. M. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 717-720.
  • Chemical Synthesis. (2025). 2,6-dichlorobenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2,6-Dichlorobenzaldoxime. NIST WebBook. Retrieved from [Link]

  • US Patent Application US20020123650A1. (2002). Process for preparation of oximes and resulting products.
  • BenchChem. (n.d.). A Comparative Analysis of Oxime Stability with Varied Hydroxylamines.
  • Mondal, J., & Khan, A. T. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-8.
  • ACS Publications. (2025). Research Progress on Sustainable and Green Production of Oxime. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,6-Dichlorobenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chinese Patent CN103396301A. (2013). Preparation method of 2, 6-dichlorobenzaldehyde.
  • NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information. Retrieved from [Link]

  • US EPA. (2023). Benzaldehyde, 2,6-dichloro-, oxime. Substance Registry Services. Retrieved from [Link]

  • US EPA. (n.d.). Analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. Retrieved from [Link]

  • Chinese Patent CN103396301B. (2015). One prepares the method for 2,6-dichlorobenzaldehyde.
  • Chinese Patent CN1223249A. (1999). Process for preparing 2,3-dichlorobenzaldehyde.
  • Korean Patent KR20230169208A. (2023). Method for chlorination of benzaldehyde oxime.

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dichlorobenzaldehyde Oxime Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the oximation of 2,6-dichlorobenza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals optimize the oximation of 2,6-dichlorobenzaldehyde.

2,6-Dichlorobenzaldehyde oxime is a highly valuable synthetic intermediate used in the development of agrochemicals and critical pharmaceutical active ingredients (APIs), including dicloxacillin (dichlorophenylthiazolyl penicillin) and various antihypertensive agents [3]. However, due to the severe steric hindrance imposed by the ortho-chloro groups, the synthesis is prone to stalling and generating specific impurities. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to resolve them.

I. Reaction Pathway & Impurity Profiling

To successfully troubleshoot this synthesis, we must first map the thermodynamic and kinetic pathways that lead to our target and its associated impurities.

SynthesisPathway SM 2,6-Dichlorobenzaldehyde (Starting Material) Reagents NH₂OH·HCl + K₂CO₃ (EtOH/H₂O, 90°C) SM->Reagents Nucleophilic Addition Target (E)-2,6-Dichlorobenzaldehyde oxime (Target Product) Reagents->Target Optimal pH (6.5-7.5) Thermodynamic Control ImpZ (Z)-oxime Isomer (Stereo Impurity) Reagents->ImpZ Kinetic Trapping ImpSM Unreacted Aldehyde (Residual SM) Reagents->ImpSM Incomplete Conversion (Low Base/Poor Solubility) ImpNitrile 2,6-Dichlorobenzonitrile (Dehydration Impurity) Target->ImpNitrile Acidic pH / Excess Heat (-H₂O) ImpZ->Target Equilibration (Heat)

Reaction pathway of 2,6-Dichlorobenzaldehyde oximation and primary impurity formation mechanisms.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction stalling with high levels of unreacted 2,6-dichlorobenzaldehyde?

  • Causality: The oximation reaction relies heavily on precise pH control and phase homogeneity. Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is an inactive salt; it must be neutralized to release free hydroxylamine, which acts as the nucleophile. If your base equivalent is too low, nucleophilic attack on the carbonyl carbon cannot occur. Furthermore, 2,6-dichlorobenzaldehyde is highly lipophilic and sterically hindered. If run in purely aqueous conditions, the substrate precipitates out of the reactive zone.

  • Solution: Ensure the aqueous hydroxylamine solution is buffered to a pH of ~6.5–7.5 using Potassium Carbonate ( K2​CO3​ ) before adding the aldehyde. Always use an ethanol/water co-solvent system to keep the lipophilic starting material fully solvated [1].

Q2: I am detecting 2,6-dichlorobenzonitrile in my final product. How is this forming and how do I prevent it?

  • Causality: 2,6-Dichlorobenzonitrile is a classic over-reaction impurity. Aldoximes are highly susceptible to dehydration, losing a molecule of water to form nitriles when exposed to excess heat in acidic environments [2]. If your initial neutralization of NH2​OH⋅HCl was incomplete, the residual acidity at reflux temperatures (90°C) will catalyze this elimination reaction.

  • Solution: Strictly control the molar ratio of base to hydroxylamine (typically 1:1 molar ratio for K2​CO3​ to yield the free base). Avoid prolonged refluxing beyond the point of starting material consumption.

Q3: My NMR shows a mixture of signals for the oxime CH=N proton. How do I control the E/Z (syn/anti) isomer ratio?

  • Causality: The reaction yields both (E) and (Z) isomers. The (E)-isomer is the thermodynamic product because it minimizes the severe steric clash between the hydroxyl group and the bulky 2,6-dichlorophenyl ring. However, rapid, unheated reactions often lead to kinetic trapping, elevating (Z)-isomer levels.

  • Solution: Refluxing the reaction mixture at 90°C for 2 hours provides the activation energy necessary for thermodynamic equilibration, heavily favoring the (E)-isomer [1]. If the (Z)-isomer persists, recrystallization from cold ethanol/water will enrich the (E)-isomer due to its differential crystalline packing and solubility.

III. Quantitative Analytical Signatures

To assist your analytical team in tracking these impurities during in-process control (IPC), use the following standardized metrics:

CompoundRoleMW ( g/mol )HPLC Relative Retention Time (RRT)*Primary ¹H-NMR Diagnostic Peak (CDCl₃)
2,6-Dichlorobenzaldehyde Starting Material175.011.25~10.4 ppm (s, 1H, CHO)
(E)-2,6-Dichlorobenzaldehyde oxime Target Product190.031.00~8.3 ppm (s, 1H, CH=N)
(Z)-2,6-Dichlorobenzaldehyde oxime Stereo Impurity190.030.92~7.8 ppm (s, 1H, CH=N)
2,6-Dichlorobenzonitrile Dehydration Impurity172.011.45N/A (Absence of CH=N or CHO)

*Note: RRT values are approximate and depend on specific reverse-phase C18 gradient methods.

IV. Self-Validating Experimental Protocol

To eliminate the impurities discussed above, implement the following optimized, step-by-step methodology. Every step contains a built-in validation check to ensure process integrity.

Step 1: Nucleophile Activation (Free-Basing)

  • Action: In a round-bottom flask, dissolve 1.6 equivalents of NH2​OH⋅HCl in a minimal volume of deionized water. Cool the solution to 0°C. Dropwise, add an aqueous solution of 3N K2​CO3​ under continuous stirring.

  • Causality: K2​CO3​ acts as a mild base to deprotonate the salt, generating the active hydroxylamine nucleophile without causing the harsh alkaline conditions that trigger side reactions.

  • Self-Validation Check: Measure the pH. It must stabilize between 6.5 and 7.5. If the pH drops below 6.0, nucleophilicity is compromised; if it exceeds 8.0, adjust with dilute HCl to prevent base-catalyzed degradation.

Step 2: Substrate Addition

  • Action: Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in absolute ethanol (approx. 5 volumes relative to substrate weight). Add this ethanolic solution dropwise to the aqueous hydroxylamine mixture while maintaining the temperature at 0°C [1].

  • Causality: Ethanol acts as a critical co-solvent. Adding the substrate at 0°C controls the exothermic nature of the initial nucleophilic attack, preventing premature, thermally-driven dehydration.

Step 3: Thermodynamic Equilibration

  • Action: Attach a reflux condenser and gradually heat the biphasic mixture to 90°C for exactly 2 hours [1].

  • Causality: Heating overcomes the steric hindrance of the ortho-chloro groups and provides the thermodynamic conditions necessary to convert the kinetic (Z)-oxime into the stable (E)-oxime.

  • Self-Validation Check: Sample the reaction at 90 minutes. Quench in ethyl acetate/water and run HPLC. Proceed to Step 4 only when the Starting Material peak (RRT 1.25) is < 0.5%.

Step 4: Isolation and Desalting

  • Action: Cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Add excess cold water to the remaining aqueous slurry to fully precipitate the oxime. Filter the solid and wash with copious amounts of ice-cold water.

  • Causality: Removing the ethanol forces the organic oxime out of solution. Washing with cold water removes residual inorganic salts ( KCl , unreacted NH2​OH ) without dissolving the final product.

  • Self-Validation Check: Dry the solid under vacuum at 50°C overnight. Perform a Karl Fischer titration (must yield < 0.5% water). Conduct a Silver Nitrate ( AgNO3​ ) test on the final wash filtrate; the absence of white AgCl precipitation confirms complete inorganic salt removal.

V. References
  • Title: One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment Source: NIH / PMC URL: [Link]

Troubleshooting

preventing degradation of 2,6-Dichlorobenzaldehyde oxime during storage

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage Welcome to the Technical Support Center for 2,6-Dichlorobenzaldehyde Oxime. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation During Storage

Welcome to the Technical Support Center for 2,6-Dichlorobenzaldehyde Oxime. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your chemical reagents. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and reliability of your 2,6-Dichlorobenzaldehyde Oxime during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,6-Dichlorobenzaldehyde Oxime?

A1: The two main degradation pathways of concern for 2,6-Dichlorobenzaldehyde Oxime, and oximes in general, are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common degradation route. In the presence of moisture, the oxime can revert to its parent aldehyde (2,6-Dichlorobenzaldehyde) and hydroxylamine.[1][2] This reaction is catalyzed by acids.[3]

  • Thermal Decomposition: At elevated temperatures, aldoximes can undergo decomposition to form nitriles.[4] In the case of 2,6-Dichlorobenzaldehyde Oxime, this would yield 2,6-Dichlorobenzonitrile.

Q2: What is the recommended procedure for storing 2,6-Dichlorobenzaldehyde Oxime?

A2: To minimize degradation, 2,6-Dichlorobenzaldehyde Oxime should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Protection from light is also recommended, especially for long-term storage.[7][8] Some suppliers also suggest storing under an inert gas.[9]

Q3: Is 2,6-Dichlorobenzaldehyde Oxime sensitive to light?

A3: While specific photostability data for 2,6-Dichlorobenzaldehyde Oxime is not extensively documented in the provided results, chlorinated benzaldehydes, the parent compounds, are known to undergo photoinduced degradation.[10] Therefore, as a precautionary measure, it is best to protect the oxime from light.[7][8] The International Council for Harmonisation (ICH) guidelines on photostability testing recommend evaluating the light sensitivity of new drug substances.[11]

Q4: How does humidity affect the stability of 2,6-Dichlorobenzaldehyde Oxime?

A4: Humidity is a significant concern as it provides the moisture necessary for hydrolysis.[7] Storing the compound in a desiccator or a controlled low-humidity environment is highly advisable to prevent the reverse reaction back to 2,6-Dichlorobenzaldehyde and hydroxylamine.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Encountered Potential Cause Recommended Solution & Explanation
Inconsistent analytical results (e.g., varying peak areas in HPLC). Compound Degradation. The oxime may be degrading over time due to improper storage, leading to a decrease in the concentration of the active compound.1. Verify Storage Conditions: Ensure the compound is stored according to the recommendations in the table below. 2. Re-analyze a Fresh Sample: If possible, compare the results with a newly opened or freshly synthesized batch. 3. Perform a Purity Check: Use techniques like HPLC or NMR to assess the purity of your current stock and identify any degradation products.
Appearance of new peaks in chromatograms (HPLC, GC). Formation of Degradation Products. The new peaks likely correspond to 2,6-Dichlorobenzaldehyde (from hydrolysis) or 2,6-Dichlorobenzonitrile (from thermal decomposition).1. Co-injection/Spiking: If authentic standards are available, co-inject them with your sample to confirm the identity of the new peaks. 2. Mass Spectrometry (MS): Couple your chromatography to a mass spectrometer to determine the molecular weight of the impurities, which can help in their identification.
Physical changes in the material (e.g., change in color, clumping). Decomposition or Moisture Absorption. A change in the physical appearance is a strong indicator of chemical degradation or contamination.1. Discontinue Use: It is highly recommended to discard the material as its purity is compromised. 2. Procure a New Batch: Obtain a fresh supply of 2,6-Dichlorobenzaldehyde Oxime to ensure the reliability of your experiments.
Low yields in reactions where the oxime is a starting material. Degraded Starting Material. If the oxime has degraded, the actual concentration of the reactant is lower than anticipated, leading to reduced product formation.1. Quantify Purity: Before use, determine the purity of the oxime using a validated analytical method like HPLC with a reference standard.[12][13] 2. Adjust Stoichiometry: Based on the purity assessment, adjust the amount of oxime used in the reaction to account for any degradation.

Data Presentation: Recommended Storage Conditions

Parameter Condition Rationale
Temperature Cool (typically 2-8 °C)Reduces the rate of thermal decomposition and other potential degradation reactions.[6][14]
Atmosphere Dry / Inert Gas (e.g., Argon, Nitrogen)Minimizes exposure to moisture, thereby preventing hydrolysis.[5][7] An inert atmosphere also protects against potential oxidation.
Light Protected from Light (Amber Vial/Dark Location)Prevents potential photodegradation.[7][8]
Container Tightly SealedPrevents the ingress of moisture and atmospheric oxygen.[5][14]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Degradation Monitoring

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A good starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength that provides a good response for both the oxime and its potential degradation products (e.g., 254 nm).

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve a sample of 2,6-Dichlorobenzaldehyde Oxime in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation (Stress Testing): To confirm the method is "stability-indicating," you can intentionally degrade the oxime under various conditions (acidic, basic, oxidative, thermal) and ensure that the degradation product peaks are well-separated from the main compound peak.[12]

Visualizations

Degradation Pathway of 2,6-Dichlorobenzaldehyde Oxime

Degradation_Pathway A 2,6-Dichlorobenzaldehyde Oxime B 2,6-Dichlorobenzaldehyde A->B Hydrolysis (+H2O) (Acid Catalyzed) C Hydroxylamine A->C Hydrolysis (+H2O) (Acid Catalyzed) D 2,6-Dichlorobenzonitrile A->D Thermal Decomposition (Heat)

Sources

Optimization

Technical Support Center: Oximation of 2,6-Dichlorobenzaldehyde

Welcome to the technical support center for the oximation of 2,6-dichlorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oximation of 2,6-dichlorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. The unique electronic and steric properties of 2,6-dichlorobenzaldehyde, imparted by the ortho-chloro substituents, can present specific challenges not commonly encountered with simpler benzaldehydes. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the synthesis of high-purity 2,6-dichlorobenzaldoxime.

Troubleshooting Guide: Navigating Common Side Reactions

The oximation of 2,6-dichlorobenzaldehyde is generally a straightforward condensation reaction. However, the desired product, 2,6-dichlorobenzaldoxime, can be diverted into several side products depending on the reaction and workup conditions. This guide addresses the most common issues encountered during this synthesis.

Issue 1: Low Yield of 2,6-Dichlorobenzaldoxime and Presence of Unreacted Aldehyde

Question: I am seeing a low yield of my desired oxime, and analytical data (TLC, LC-MS, 1H NMR) shows a significant amount of the starting 2,6-dichlorobenzaldehyde remaining. What is causing the incomplete reaction?

Answer:

An incomplete reaction is one of the most frequent challenges in the oximation of 2,6-dichlorobenzaldehyde. The primary causes are often related to suboptimal reaction conditions that fail to overcome the steric hindrance presented by the two ortho-chloro groups, or issues with reagent stoichiometry and quality.

Root Cause Analysis:

  • Steric Hindrance: The two chlorine atoms flanking the aldehyde group on the benzene ring create significant steric bulk. This can impede the approach of the hydroxylamine nucleophile to the carbonyl carbon, thus slowing down the reaction rate compared to less substituted aldehydes[1][2].

  • Insufficient Basicity (Incorrect pH): The standard oximation procedure uses hydroxylamine hydrochloride (NH2OH·HCl). A base is required to liberate the free hydroxylamine (NH2OH), which is the active nucleophile. If the amount or strength of the base is insufficient, the concentration of free hydroxylamine will be too low for the reaction to proceed to completion. A typical procedure uses a mild base like sodium carbonate[3].

  • Reaction Time and Temperature: Due to steric hindrance, this reaction may require longer reaction times or slightly elevated, but controlled, temperatures to achieve full conversion. Room temperature reactions may be sluggish[3].

  • Reagent Quality: Hydroxylamine and its salts can degrade over time. Ensure that the hydroxylamine hydrochloride is of high purity and has been stored correctly.

Troubleshooting Protocol:

  • Verify Reagent Stoichiometry and Base Equivalents:

    • Use at least 1.0 to 1.2 equivalents of hydroxylamine hydrochloride relative to the 2,6-dichlorobenzaldehyde.

    • Ensure at least 1.5 equivalents of a mild base like sodium carbonate (Na2CO3) or sodium acetate are used to neutralize the HCl and drive the equilibrium towards the free hydroxylamine.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture to 30-40°C. Monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products at higher temperatures.

    • Reaction Time: Extend the reaction time. For this sterically hindered aldehyde, reactions may require several hours (e.g., 3-6 hours) to reach completion[3].

  • Solvent Choice:

    • Protic solvents like methanol or ethanol are generally effective as they can solvate the ionic reagents. A typical successful synthesis dissolves the aldehyde in methanol before adding the hydroxylamine hydrochloride and sodium carbonate[3].

  • Confirm Reagent Quality:

    • If problems persist, consider using a fresh bottle of hydroxylamine hydrochloride.

Issue 2: Identification of 2,6-Dichlorobenzonitrile as a Major Byproduct

Question: My reaction is producing a significant amount of a non-polar byproduct which I've identified as 2,6-dichlorobenzonitrile. How can I prevent its formation?

Answer:

The formation of 2,6-dichlorobenzonitrile is a classic side reaction for aldoximes, resulting from the dehydration of the initially formed 2,6-dichlorobenzaldoxime. This process is often promoted by certain reaction conditions, particularly the presence of dehydrating agents or heat.

Root Cause Analysis:

  • Acidic Conditions: The dehydration of aldoximes to nitriles can be catalyzed by acid[4]. If the reaction medium becomes too acidic (e.g., insufficient base to neutralize all the hydroxylamine hydrochloride), this side reaction can be favored.

  • High Temperatures: Excessive heating can promote the elimination of water from the oxime, leading to nitrile formation.

  • Dehydrating Agents: Certain reagents used in workup or carried over from previous steps can act as dehydrating agents (e.g., strong acids, acetic anhydride)[5].

Troubleshooting Protocol:

  • Maintain Optimal pH:

    • Ensure that the reaction is run under neutral to slightly basic conditions. The use of a sufficient excess of a base like sodium carbonate is crucial[3].

    • Avoid any acidic quench or workup steps if the nitrile is observed as a byproduct. A simple aqueous workup followed by extraction is often sufficient.

  • Control Reaction Temperature:

    • Avoid high reaction temperatures. If heating is necessary to drive the oximation to completion, use the lowest effective temperature and monitor the reaction progress to stop it once the starting material is consumed.

  • Choose Reagents Carefully:

    • Avoid the use of any strong dehydrating agents in the reaction mixture. If modifying the oxime for a subsequent step (e.g., for a Beckmann rearrangement), be aware that the reagents used (like SOCl2, PCl5) can readily convert the aldoxime to the nitrile[4][5].

Issue 3: Formation of 2,6-Dichlorobenzamide as an Impurity

Question: I have isolated my product, but it is contaminated with 2,6-dichlorobenzamide. What is the source of this impurity and how can I avoid it?

Answer:

The presence of 2,6-dichlorobenzamide indicates that the 2,6-dichlorobenzaldoxime has undergone a Beckmann rearrangement. This is a well-known acid-catalyzed isomerization of oximes to amides. For an aldoxime, the migrating group is the hydrogen atom.

Root Cause Analysis:

  • Strongly Acidic Conditions: The Beckmann rearrangement is most commonly catalyzed by strong acids such as sulfuric acid, hydrochloric acid, or Lewis acids[4][5]. These conditions can arise from an improper quench, workup, or purification (e.g., silica gel chromatography with an acidic mobile phase).

  • Certain Reagents: Reagents that can convert the oxime's hydroxyl group into a good leaving group, such as thionyl chloride, phosphorus pentachloride, or tosyl chloride, will facilitate the rearrangement[4].

Troubleshooting Protocol:

  • Strict pH Control:

    • Ensure the reaction and workup are not conducted under strongly acidic conditions. After the reaction is complete, quenching with water and neutralizing with a mild base (e.g., sodium bicarbonate solution) before extraction can prevent acid-catalyzed rearrangement.

  • Purification Method:

    • Be mindful that standard silica gel can be slightly acidic. If the oxime is sensitive to rearrangement, consider neutralizing the silica gel by running a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%) through the column before loading your sample.

    • Alternatively, recrystallization is often a good method for purifying oximes and can avoid the potential for rearrangement on silica gel[3].

Reaction Pathways Overview

The following diagram illustrates the desired oximation reaction and the key side reactions discussed.

Oximation_Side_Reactions Aldehyde 2,6-Dichlorobenzaldehyde Oxime 2,6-Dichlorobenzaldoxime (Desired Product) Aldehyde->Oxime Oximation Hydroxylamine + NH2OH·HCl, Base Oxime->Aldehyde H+ or OH- (e.g., workup) Nitrile 2,6-Dichlorobenzonitrile (Dehydration Product) Oxime->Nitrile Heat, Acid, or Dehydrating Agent Amide 2,6-Dichlorobenzamide (Rearrangement Product) Oxime->Amide Strong Acid (Beckmann Rearrangement) Hydrolysis Hydrolysis (Reversion to Aldehyde)

Caption: Main reaction and potential side pathways.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the oximation of 2,6-dichlorobenzaldehyde?

A1: The optimal pH is generally in the range of 5-7. The reaction needs to be acidic enough to protonate the carbonyl group, making it more electrophilic, but basic enough to have a sufficient concentration of the free hydroxylamine nucleophile. Using a mild base like sodium carbonate or sodium acetate with hydroxylamine hydrochloride typically achieves this balance[3].

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a non-polar solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The starting aldehyde will be less polar (higher Rf) than the oxime product, which has a polar hydroxyl group (lower Rf). The disappearance of the starting aldehyde spot indicates the completion of the reaction. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q3: My purified 2,6-dichlorobenzaldoxime is an oil, but the literature reports a solid. What should I do?

A3: 2,6-Dichlorobenzaldoxime is a crystalline solid with a melting point around 140-143°C. If you have an oil, it is likely impure. The presence of residual solvent or any of the side products discussed can depress the melting point and prevent crystallization. Try to purify the material again, for instance by careful column chromatography or by attempting to crystallize it from a suitable solvent system (e.g., dichloromethane/hexanes or ethanol/water)[3].

Q4: How should I store the purified 2,6-dichlorobenzaldoxime?

A4: Oximes can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic contaminants. Store the purified, dry solid in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q5: Can I use a different base, like pyridine or triethylamine?

A5: Yes, organic bases like pyridine or triethylamine can also be used to liberate free hydroxylamine. They are often used in aprotic solvents. However, for reactions in protic solvents like methanol or ethanol, inorganic bases like sodium carbonate are effective, inexpensive, and easily removed during aqueous workup[3].

References

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • M-CSA. (n.d.). Aldoxime dehydratase. Retrieved from [Link]

  • Kobayashi, M., & Shimizu, S. (1994). Crystal structure of aldoxime dehydratase and its catalytic mechanism involved in carbon-nitrogen triple-bond synthesis. Proceedings of the National Academy of Sciences, 91(13), 5730-5734. Retrieved from [Link]

  • Domínguez de María, P. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 923. Retrieved from [Link]

  • Wang, H., et al. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2134. Retrieved from [Link]

  • Google Patents. (n.d.). A process for producing nitrile compounds.
  • Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27. Retrieved from [Link]

  • Canneaux, S., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Li, Y., et al. (2023). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. Retrieved from [Link]

  • Ozturk, S., et al. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2). Retrieved from [Link]

  • Chen, Y., et al. (2018). Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. Chemical Communications, 54(71), 9961-9964. Retrieved from [Link]

  • University of Toronto. (n.d.). Hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dichlorobenzaldehyde oxime. Retrieved from [Link]

  • RSC Publishing. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.
  • University of California San Diego. (2016). The impact of pH on side reactions for aqueous redox flow batteries based on nitroxyl radical compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • ACS Publications. (2022). pH Effects in a Model Electrocatalytic Reaction Disentangled. Retrieved from [Link]

  • ACS Publications. (2021). The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • European Journal of Chemistry. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Retrieved from [Link]

  • PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Manufacturing process of 2,6-dichlorobenzonitrile.
  • MDPI. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2,6-Dichlorobenzaldehyde Oxime Purification

Welcome to the Technical Support Center for the synthesis and purification of 2,6-Dichlorobenzaldehyde oxime . As a critical intermediate in the development of agricultural chemicals and pharmaceutical agents (such as fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,6-Dichlorobenzaldehyde oxime . As a critical intermediate in the development of agricultural chemicals and pharmaceutical agents (such as functionalized 4-chlorobenzo[d]isoxazole analogs and steroidal antagonists), achieving high chemical and isomeric purity of this oxime is paramount.

This guide is designed for researchers and drug development professionals. It provides field-proven, self-validating methodologies, mechanistic troubleshooting, and verified quantitative data to ensure robust experimental outcomes.

Process Visualization: Synthesis & Purification Workflow

The following workflow illustrates the optimal path from raw materials to the highly pure (E)-isomer of 2,6-dichlorobenzaldehyde oxime.

Workflow Start 2,6-Dichlorobenzaldehyde + NH2OH·HCl + Base Reaction Condensation Reaction (EtOH/H2O, 60-80°C) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Crude Crude Oxime Mixture (E/Z isomers + Impurities) Workup->Crude Decision Purity Assessment (TLC / HPLC) Crude->Decision Recryst Recrystallization (DCM or EtOH/H2O) Decision->Recryst High E-isomer ratio Chromatography Silica Gel Chromatography (Isomer Separation) Decision->Chromatography High Z-isomer / Byproducts PureE Pure (E)-2,6-Dichlorobenzaldehyde Oxime (Target >98%) Recryst->PureE Discard Impurities / (Z)-Isomer Recryst->Discard Mother Liquor Chromatography->PureE Chromatography->Discard Other fractions

Synthesis and purification workflow for 2,6-dichlorobenzaldehyde oxime.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the Validation Checkpoint confirms success.

Step 1: Condensation Reaction
  • Action: Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in ethanol. In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium hydroxide (1.5 eq). Slowly add the aqueous solution to the ethanolic mixture and stir for 4–5 hours at temperatures ranging from room temperature to 60°C 1[1].

  • Causality: Hydroxylamine hydrochloride is a stable, bench-safe salt. The base is strictly required to neutralize the HCl and liberate the nucleophilic free hydroxylamine. The EtOH/H₂O co-solvent system is chosen to homogenize the lipophilic aldehyde and the inorganic salts.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is complete when the high-Rf aldehyde spot completely disappears, replaced by a lower-Rf oxime spot.

Step 2: Solvent Removal and Aqueous Workup
  • Action: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Extract the resulting aqueous residue three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine 2[2].

  • Causality: Evaporating the ethanol prevents the organic product from partitioning back into the aqueous layer during extraction. Washing with brine induces a "salting-out" effect, driving the partially water-soluble oxime fully into the organic phase while stripping away residual inorganic salts (NaCl).

  • Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate. It should test negative for any UV-active organic compounds.

Step 3: Drying and Concentration
  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the crude oxime as a solid 1[1].

  • Causality: Na₂SO₄ chemically binds residual water from the extraction. Removing water before concentration prevents potential hydrolysis or degradation of the oxime upon heating.

  • Validation Checkpoint: The resulting product must be a white to off-white solid. If it presents as an oil, trace solvent or significant impurities remain.

Step 4: Recrystallization (Isomeric Purity Enhancement)
  • Action: Dissolve the crude solid in a minimum amount of hot dichloromethane (DCM), then cool slowly to room temperature, followed by an ice bath to induce crystallization 3[3].

  • Causality: The (E)-isomer of 2,6-dichlorobenzaldehyde oxime selectively crystallizes from DCM because it forms highly stable R22(6) hydrogen-bonded dimers in its crystal lattice 3[3]. The less-ordered (Z)-isomer and trace unreacted aldehyde remain soluble in the mother liquor.

  • Validation Checkpoint: ¹H NMR (CDCl₃). The azomethine proton (-CH=N) shift will confirm the exclusive presence of the (E)-configuration.

Troubleshooting & FAQs

Q: My reaction stalls with unreacted 2,6-dichlorobenzaldehyde remaining. What is the cause? A: Stalled condensations usually stem from an incorrect pH or degraded hydroxylamine. Hydroxylamine hydrochloride is hygroscopic and can degrade over time, lowering your effective stoichiometry. Troubleshooting: Ensure you are using a validated excess of NH₂OH·HCl (1.5 equivalents) and a corresponding stoichiometric amount of base to liberate the free amine 1[1]. If the reaction stalls, spike the mixture with an additional 0.2 equivalents of the neutralized hydroxylamine solution and increase the temperature to 60–80°C to drive the equilibrium forward 2[2].

Q: How do I resolve the presence of the (Z)-isomer in my final product? A: While the (E)-isomer of 2,6-dichlorobenzaldehyde oxime is thermodynamically favored due to the steric bulk of the ortho-chloro groups, kinetic trapping can result in trace (Z)-isomer formation 4[4]. Troubleshooting: Do not rely solely on extraction. Perform a recrystallization from dichloromethane (DCM) 3[3]. The (Z)-isomer will remain soluble in the mother liquor. If strict isomeric purity is required and crystallization fails, isocratic silica-gel chromatography can easily separate the diastereomers based on their differing polarities 4[4].

Q: Why is my product yield low after the aqueous workup? A: Oximes possess a slightly acidic hydroxyl proton (pKa ~10-11). If the aqueous phase remains highly basic from the initial condensation step, the oxime will exist as a water-soluble oximate anion, leading to poor partitioning into the organic phase. Troubleshooting: Before extraction, ensure the aqueous layer is neutralized to pH ~7 using dilute HCl. Furthermore, saturate the aqueous layer with NaCl (brine) to induce the salting-out effect, which drastically decreases the aqueous solubility of the oxime and drives it into your extraction solvent 1[1].

Q: The product has a yellowish tint instead of being a colorless solid. What causes this? A: Oxidation of trace impurities or the hydroxylamine itself can generate colored byproducts. Troubleshooting: Treat the organic extract with activated charcoal (Darco) for 15 minutes at room temperature, filter through a pad of Celite, and then proceed with the final concentration step.

Quantitative Data Presentation

Use the following reference metrics to validate the identity and purity of your synthesized 2,6-dichlorobenzaldehyde oxime.

ParameterValue / MetricAnalytical Significance
Molecular Formula C₇H₅Cl₂NOConfirms elemental composition 5[5].
Molecular Weight 190.03 g/mol Target mass for LC-MS/ESI-MS 5[5].
Appearance White to off-white solidVisual indicator of purity; yellowing indicates oxidation 1[1].
TLC Retention Factor (Rf) ~0.3 (Hexane:EtOAc 4:1)Monitors consumption of less polar aldehyde starting material.
Crystallographic Motif R22(6) hydrogen-bonded dimersDrives selective crystallization of the (E)-isomer in DCM 3[3].

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Source: researchgate.
  • Source: nih.

Sources

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Technical Support Center: Scale-Up Troubleshooting for 2,6-Dichlorobenzaldehyde Oxime Synthesis

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 2,6-Dichlorobenzaldehyde oxime from a benchtop scale (milligrams to grams) to a pilot or manufacturing scale (kilograms) introduces complex the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 2,6-Dichlorobenzaldehyde oxime from a benchtop scale (milligrams to grams) to a pilot or manufacturing scale (kilograms) introduces complex thermodynamic, kinetic, and mass-transfer challenges. This guide provides actionable, self-validating protocols to resolve critical bottlenecks encountered by process chemists and drug development professionals.

Process Workflow Diagram

OximeSynthesis R1 2,6-Dichlorobenzaldehyde + NH2OH·HCl B1 Base Addition (NaOH) Controlled Dosing R1->B1 I1 Free Hydroxylamine Generation (Exothermic) B1->I1 pH control R2 Condensation Reaction (60°C, pH 5-7) I1->R2 Heat generation C1 Crude Oxime (E/Z Isomer Mixture) R2->C1 Conversion W1 Controlled Cooling & Recrystallization C1->W1 Solvent exchange P1 Pure (E)-2,6-Dichloro- benzaldehyde oxime W1->P1 Isomer enrichment

Workflow for the scaled-up synthesis of 2,6-Dichlorobenzaldehyde oxime.

FAQ & Troubleshooting Guides

Section 1: Thermal Management and Exotherm Control

Q1: During our 1 kg scale-up, the internal temperature spiked uncontrollably upon the addition of the base, leading to a darkened crude product and reduced yield. How can we prevent this thermal runaway?

Causality & Expert Insight: The formation of 2,6-Dichlorobenzaldehyde oxime relies on the reaction between 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (such as sodium carbonate or sodium hydroxide) dissolved in a solvent like methanol or ethanol[1]. To initiate the nucleophilic attack, the base must neutralize the hydrochloride salt to liberate free hydroxylamine. This neutralization, combined with the subsequent condensation reaction, is highly exothermic[2].

At a laboratory scale, heat dissipates rapidly through the glass flask. However, upon scale-up, the reactor's surface-area-to-volume ratio severely deteriorates, limiting the system's ability to remove heat from the exothermic chemical reaction[3]. If the base is added too quickly, the heat generation rate exceeds the cooling capacity of the reactor jacket, leading to a thermal spike. Elevated temperatures promote unwanted side reactions (e.g., dehydration to 2,6-dichlorobenzonitrile) and thermal degradation, which darkens the product.

Self-Validating Protocol: Controlled Base Dosing

  • Reactor Preparation: Charge a jacketed reactor with 2,6-dichlorobenzaldehyde (1.0 eq) and NH₂OH·HCl (1.1 eq) suspended in the chosen solvent (e.g., aqueous methanol).

  • Pre-Cooling: Circulate coolant through the reactor jacket to bring the internal mixture temperature to 10–15°C prior to base addition.

  • Dosing: Prepare the base as an aqueous solution (e.g., 20% w/v NaOH). Use a calibrated dosing pump to add the base continuously over a prolonged period (60–90 minutes)[2].

  • Validation Check: Monitor the internal thermocouple in real-time. The addition rate must be dynamically interlocked with the temperature sensor so that the internal temperature never exceeds 30°C during the dosing phase. If the temperature hits 28°C, the pump should automatically pause.

  • Heating: Only after complete base addition and thermal stabilization should the reactor be heated to the target condensation temperature (typically 50–60°C) for 2–3 hours.

Section 2: Stereoisomerism (E/Z Ratio) and Product Purity

Q2: Our analytical HPLC shows a fluctuating ratio of E and Z isomers across different pilot batches. How does scale-up affect stereoselectivity, and how can we ensure a consistent (E)-isomer yield?

Causality & Expert Insight: Oxime formation inherently yields a diastereomeric mixture of geometric isomers [(E) and (Z)], with the final ratio depending heavily on the stereoelectronic properties of the oxime substituents[4]. For 2,6-dichlorobenzaldehyde oxime, the bulky ortho-chloro substituents create significant steric hindrance. While the (E)-isomer is generally more thermodynamically stable, fluctuations in reaction temperature, pH, and solvent polarity during scale-up can kinetically trap the (Z)-isomer or induce unwanted isomerization. Prolonged heating at high temperatures—often a crutch used to overcome poor mixing at scale—exacerbates this issue.

Quantitative Data: Impact of Scale-Up Parameters on Yield and Isomer Distribution

ScaleTemperature ProfileBase Dosing TimeTotal Yield (%)E:Z Isomer Ratio
10 g (Lab)60°C (Isothermal)5 min95.294 : 6
1 kg (Pilot - Unoptimized)60°C → 85°C (Exotherm Spike)10 min78.472 : 28
1 kg (Pilot - Optimized)15°C (Dosing) → 60°C (Hold)90 min93.895 : 5

Self-Validating Protocol: Isomer Enrichment via Recrystallization To correct batch-to-batch E/Z variations, implement a selective recrystallization protocol:

  • Solvent Exchange: After reaction completion, concentrate the mixture under vacuum to remove the primary reaction solvent (e.g., methanol).

  • Extraction: Partition the residue between water and an organic solvent (e.g., dichloromethane) to remove inorganic salts[1].

  • Crystallization: Swap the solvent to a mixture of dichloromethane and hexanes (or toluene/heptane for process safety). Heat the mixture to complete dissolution, then initiate a controlled cooling ramp (0.5°C/min) down to 5°C.

  • Validation Check: The (E)-isomer preferentially crystallizes due to its superior packing efficiency. Filter the slurry and wash the cake with cold heptane. Analyze the filter cake via ¹H-NMR (monitoring the characteristic oxime -CH=N proton shift) to validate an E:Z ratio of >98:2 before proceeding to downstream steps.

Section 3: Mass Transfer and Slurry Management

Q3: During the final aqueous workup, the product precipitates as a massive, un-stirrable block that damages our reactor impellers. How do we manage this precipitation at the pilot scale?

Causality & Expert Insight: 2,6-Dichlorobenzaldehyde oxime is highly crystalline and possesses extremely poor solubility in cold aqueous mixtures. If the reaction mixture is quenched by rapidly dumping it into cold water, or if the solvent is stripped too quickly, the product undergoes "crash crystallization." This rapid, uncontrolled nucleation forms a thick, non-Newtonian slurry that traps impurities (including unreacted hydroxylamine and salts) and exerts immense mechanical stress on the agitator, leading to poor mixing and equipment failure[2].

Self-Validating Protocol: Anti-Solvent Drip Crystallization

  • Post-Reaction Conditioning: Maintain the reaction mixture at 45°C with moderate agitation using an anchor or pitch-blade impeller designed for solid-liquid mixtures[2].

  • Anti-Solvent Addition: Instead of pouring the mixture into water, pump warm water (anti-solvent) directly into the reactor at a controlled rate (e.g., 2 volumes over 2 hours).

  • Seeding: After adding 10% of the water volume, introduce 1% w/w of pure 2,6-dichlorobenzaldehyde oxime seed crystals. This promotes controlled crystal growth on existing surfaces rather than sudden, massive nucleation.

  • Cooling Ramp: Once all the water is added, cool the reactor from 45°C to 10°C linearly over 3 hours.

  • Validation Check: The resulting slurry should be uniform and easily stirrable. Monitor the torque on the agitator motor via the control system; it must remain stable and within the equipment's safe operating limits throughout the cooling ramp. Filter the slurry using a Nutsche filter dryer and verify the absence of trapped salts via a conductivity check of the wash filtrate.

References

  • Title: 2,6-Dichlorobenzaldehyde oxime Source: PubMed Central (PMC) URL:[Link]

  • Title: Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:[Link]

  • Title: Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

effect of pH on 2,6-Dichlorobenzaldehyde oxime formation

Technical Support Center: 2,6-Dichlorobenzaldehyde Oxime Synthesis & pH Optimization Welcome to the Technical Support Center for oximation workflows. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-Dichlorobenzaldehyde Oxime Synthesis & pH Optimization

Welcome to the Technical Support Center for oximation workflows. This guide is designed for researchers, scientists, and drug development professionals dealing with the kinetic and thermodynamic challenges of synthesizing 2,6-dichlorobenzaldehyde oxime.

Part 1: Mechanistic Insights & The Role of pH

Q: Why does pH critically dictate the yield and reaction rate of 2,6-dichlorobenzaldehyde oxime formation? A: Oxime formation is a classic addition-elimination reaction that operates under strict kinetic control dictated by pH[1]. The mechanism involves two distinct steps with opposing pH requirements:

  • Nucleophilic Attack: Hydroxylamine ( NH2​OH ) attacks the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde to form a carbinolamine intermediate. Hydroxylamine has a pKa​ of ~5.95. At a low pH (< 4.0), the amine is protonated to form the hydroxylammonium ion ( NH3+​OH ), which is non-nucleophilic, halting the reaction.

  • Dehydration: The carbinolamine intermediate must undergo acid-catalyzed dehydration to form the final C=N oxime bond. At a high pH (> 7.0), there are insufficient protons to catalyze the departure of the hydroxyl group as water, causing the reaction to stall at the intermediate stage[1].

Q: How does the steric and electronic nature of the 2,6-dichloro substitution alter the reaction compared to unsubstituted benzaldehyde? A: The two ortho-chlorine atoms exert a dual effect. Electronically, they are electron-withdrawing via induction, which increases the electrophilicity of the carbonyl carbon. However, sterically, they create severe hindrance, blocking the optimal Bürgi-Dunitz trajectory for the incoming hydroxylamine nucleophile. Due to this steric bulk, the reaction requires higher activation energy. While unsubstituted benzaldehyde forms an oxime readily at room temperature, 2,6-dichlorobenzaldehyde typically requires heating to 80–90 °C to achieve complete conversion[2].

Part 2: Troubleshooting & Optimization FAQs

Q: My reaction stalls at 50% conversion despite using an excess of hydroxylamine hydrochloride. What is wrong? A: This is a classic symptom of "pH drift." When using hydroxylamine hydrochloride ( NH2​OH⋅HCl ), the reaction releases one equivalent of HCl for every molecule of oxime formed. If the reaction is unbuffered, the continuous generation of HCl rapidly drops the pH below 4.0, protonating the remaining hydroxylamine and killing its nucleophilicity. Solution: You must implement a self-validating buffering system. Use sodium acetate or co-add an equivalent of NaOH to neutralize the hydrochloride salt and maintain the pH near 5.0[2][3]. Monitor the pH dynamically using pH test strips during the first 30 minutes of the reaction.

Q: I am observing a high percentage of unreacted 2,6-dichlorobenzaldehyde when performing the reaction at physiological pH (7.4) for bioconjugation. How can I accelerate it? A: At pH 7.4, the acid-catalyzed dehydration step becomes the rate-limiting bottleneck. To bypass this, you can introduce a nucleophilic catalyst such as aniline or p-phenylenediamine[4]. These catalysts rapidly form a highly reactive Schiff base (imine) intermediate with the aldehyde. The imine is far more susceptible to transimination by hydroxylamine at neutral pH than the original carbonyl is to direct oximation, accelerating the reaction rate up to 40-fold[4].

Part 3: Quantitative Data

The following table summarizes the expected kinetic behavior and yields of 2,6-dichlorobenzaldehyde oximation under varying pH conditions and catalytic environments.

Reaction ConditionpH LevelCatalystTemp (°C)Relative RateExpected Yield (12h)Primary Bottleneck
Highly Acidic< 3.0None90Very Slow< 20%Lack of free nucleophile ( NH3+​OH )
Mildly Acidic (Optimal) 4.5 - 6.0 None 90 Fast > 90% None
Neutral / Physiological7.0 - 7.4None25Very Slow< 15%Slow dehydration step
Neutral Catalyzed7.0 - 7.4Aniline (10 mM)25Moderate~ 60%Steric hindrance of ortho-chlorines
Neutral Catalyzed7.0 - 7.4p-Phenylenediamine25Fast> 80%Catalyst solubility

Part 4: Standard Operating Procedures (Methodologies)

Protocol 1: Buffered Synthesis of 2,6-Dichlorobenzaldehyde Oxime (Optimal pH 4.5–5.5) Causality Focus: This protocol uses a precise stoichiometric balance of NaOH to liberate the hydroxylamine free base while maintaining enough acidity for dehydration[2][3].

  • Preparation: Dissolve 5.00 g (28.6 mmol) of 2,6-dichlorobenzaldehyde in 44 mL of absolute ethanol in a round-bottom flask[2].

  • Buffer Generation: In a separate beaker, dissolve 2.29 g (32.9 mmol, 1.15 equiv) of hydroxylamine hydrochloride and 1.32 g (32.9 mmol, 1.15 equiv) of NaOH in 20 mL of deionized water[2]. Self-Validation: Check the pH of this aqueous solution; it must be between 5.0 and 6.0 before proceeding.

  • Addition: Slowly add the aqueous buffer solution to the ethanolic aldehyde solution under continuous stirring.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours[2]. Causality: The high temperature overcomes the steric hindrance of the 2,6-dichloro substitution.

  • In-Process Control: At t = 2 hours and t = 6 hours, spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1) against the starting material to verify the consumption of the aldehyde.

  • Isolation: Concentrate the reaction mixture in vacuo to remove ethanol. The oxime will precipitate as a colorless to white solid. Filter, wash with cold water, and dry under a vacuum to yield ~93% product[2][3].

Protocol 2: Aniline-Catalyzed Oximation at Neutral pH Causality Focus: Used when acidic conditions or high temperatures degrade sensitive substrates.

  • Preparation: Dissolve 2,6-dichlorobenzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in a 100 mM phosphate buffer (pH 7.4) with 10% DMSO to aid solubility.

  • Catalyst Addition: Add aniline to achieve a final concentration of 10 mM to 100 mM[4]. Causality: Aniline acts as a nucleophilic organocatalyst, forming a transient imine that is highly susceptible to transimination.

  • Incubation: Stir at room temperature (25 °C) for 24 hours. Monitor via HPLC or LC-MS for the appearance of the oxime mass ([M+H]+ = 190.07)[2].

Part 5: Visualizations

Mechanism A 2,6-Dichlorobenzaldehyde + NH2OH B Carbinolamine Intermediate A->B Nucleophilic Attack (Requires Free Base NH2OH) C 2,6-Dichlorobenzaldehyde Oxime + H2O B->C Dehydration Step (Requires Acid Catalysis H+) D Low pH (< 4): NH2OH protonated to NH3OH+ (Loss of Nucleophilicity) D->A E High pH (> 7): Lack of H+ for dehydration (Reaction Stalls) E->B

pH-dependent mechanistic pathway of 2,6-dichlorobenzaldehyde oxime formation.

Workflow Start Reaction Stalled / Low Yield CheckPH Measure Reaction pH Start->CheckPH PHLow pH < 4.0 (Highly Acidic) CheckPH->PHLow PHOpt pH 4.5 - 6.0 (Mildly Acidic) CheckPH->PHOpt PHHigh pH > 7.0 (Neutral to Basic) CheckPH->PHHigh ActionLow Add Base (NaOH or NaOAc) to deprotonate NH3OH+ PHLow->ActionLow ActionOpt Increase Temp to 90°C (Overcome Steric Hindrance) PHOpt->ActionOpt ActionHigh Add Acid (HCl) or Use Nucleophilic Catalyst PHHigh->ActionHigh

Troubleshooting workflow for optimizing stalled oximation reactions.

Part 6: References

  • Control of Mesh Size and Modulus by Kinetically Dependent Cross-linking in Hydrogels. National Institutes of Health (PMC).

  • Design and Structural Optimization of Dual FXR/PPARδ Activators. ACS Publications.

  • Discovery of BAR502, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma. National Institutes of Health (PMC).

  • Oxime Catalysis by Freezing. Bioconjugate Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2,6-Dichlorobenzaldehyde Oxime Synthesis

Welcome to the Technical Support Center. 2,6-Dichlorobenzaldehyde oxime is a critical synthetic intermediate heavily utilized in the development of pharmaceuticals, agrochemicals, and complex isoxazole scaffolds[1][2]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,6-Dichlorobenzaldehyde oxime is a critical synthetic intermediate heavily utilized in the development of pharmaceuticals, agrochemicals, and complex isoxazole scaffolds[1][2]. However, the severe steric hindrance imposed by the di-ortho chlorine substituents often complicates the oximation process.

As an Application Scientist, I have compiled this guide to provide you with field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure high-yield, stereopure oxime synthesis.

Catalyst & Condition Selection Matrix

Selecting the right catalyst system is a balance between reaction kinetics, environmental impact, and scalability. The table below summarizes the quantitative data and operational parameters for validated catalytic systems.

Catalyst SystemSolvent EnvironmentReaction TimeYield (%)Mechanistic Role & Operational Notes
NaOH (1.5 eq) Ethanol / Water5 hours~98%Standard. Neutralizes HCl salt to free the nucleophile. Highly scalable; requires aqueous workup[1].
Na₂CO₃ (1.0 eq) Anhydrous Methanol3 hours>90%Mild Base. Excellent for base-sensitive substrates. Yields highly crystalline products[3].
Bi₂O₃ (50 mol%) Solvent-Free (Grindstone)< 30 mins60–98%Green Solid-State. Mechanical energy and Bi₂O₃ drive rapid conversion. No extraction required[4].
Mineral Water None (Aqueous)~10 mins>90%Ultra-Green. Natural dissolved carbonates/sulfates act as mild catalysts. Highly economical[5].

Validated Experimental Workflow: The NaOH/EtOH System

For general drug development workflows, the sodium hydroxide-catalyzed method in ethanol remains the most robust and reproducible protocol for overcoming the steric barriers of 2,6-dichlorobenzaldehyde[1].

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in absolute ethanol. Ensure complete dissolution before proceeding.

  • Nucleophile Activation: In a separate flask, prepare an aqueous solution containing 1.5 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 equivalents of NaOH. Note: The equimolar ratio of base to hydrochloride is critical to liberate the free hydroxylamine without spiking the pH to levels that deactivate the carbonyl.

  • Reaction Execution: Slowly add the aqueous nucleophile solution to the ethanolic aldehyde solution. Stir the mixture continuously at room temperature for 5 hours. Monitor starting material consumption via TLC.

  • Solvent Removal: Once complete, evaporate the ethanol under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. This affords (E)-2,6-dichlorobenzaldehyde oxime as a white solid (typically 98% yield) that is generally pure enough for immediate downstream use[1].

Workflow A 2,6-Dichlorobenzaldehyde in Ethanol C Reaction Mixture (Stir 5h, RT) A->C B NH₂OH·HCl + NaOH in Water B->C D Solvent Evaporation C->D E EtOAc Extraction & Brine Wash D->E F Drying (Na₂SO₄) & Concentration E->F G Pure (E)-2,6-Dichloro- benzaldehyde oxime F->G

Experimental workflow for 2,6-dichlorobenzaldehyde oxime synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 50% conversion despite using excess hydroxylamine hydrochloride. What is the mechanistic failure? A: This is almost always a pH-dependent nucleophilicity failure. Hydroxylamine is supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ), which is protonated and non-nucleophilic. A base catalyst is strictly required to deprotonate the salt and release the active free hydroxylamine[1][3]. Causality: If you use insufficient base, the nucleophile is starved. Conversely, if you use too much base (pH > 9), the carbonyl oxygen of the aldehyde cannot be adequately polarized/protonated by the solvent, making it less electrophilic. You must maintain a strict 1:1 molar ratio of your base (e.g., NaOH) to the NH2​OH⋅HCl to ensure optimal turnover.

Mechanism N1 NH₂OH·HCl (Inactive Nucleophile) N3 Free NH₂OH (Active Nucleophile) N1->N3 Neutralization N2 Base Addition (e.g., NaOH, Na₂CO₃) N2->N3 N4 Nucleophilic Attack on Carbonyl Carbon N3->N4 N5 Tetrahedral Intermediate Formation N4->N5 N6 Proton Transfer & Dehydration (-H₂O) N5->N6 N7 Oxime Product N6->N7

Mechanistic causality of base-catalyzed oxime formation.

Q2: I am observing two distinct spots on my TLC plate, but LC-MS shows the exact same mass for both. Is my product degrading? A: No, your product is not degrading; you are observing E/Z geometric stereoisomerism. Because the two side-chains on the central imine carbon are different, the oxime can exist in both (E) and (Z) configurations[6]. While the bulky ortho-chloro groups of 2,6-dichlorobenzaldehyde strongly favor the formation of the (E)-isomer due to steric repulsion, an equilibrium mixture can sometimes form[1][6]. If absolute stereopurity is required for your downstream applications, recrystallizing the crude product from dichloromethane will isolate the pure isomer[3].

Q3: We are trying to adapt this synthesis for a corporate "Green Chemistry" initiative. Can we eliminate the harsh bases and VOC solvents? A: Yes. Two highly validated, eco-friendly methodologies exist for this exact transformation:

  • Mineral Water Catalysis: Commercial mineral water can act as both the solvent and the catalyst. The natural carbonate and sulfate salts present in the water provide the exact mild basicity needed to liberate hydroxylamine, achieving high yields at room temperature in approximately 10 minutes without any added synthetic bases[5].

  • Solvent-Free Grindstone Chemistry: You can grind the aldehyde and NH2​OH⋅HCl with Bi2​O3​ (as a solid-state catalyst) in a mortar and pestle. The mechanical energy drives the reaction to completion in minutes, completely eliminating the need for solvents or aqueous extraction[4].

Q4: During the ethyl acetate extraction step of the standard protocol, I am getting a stubborn emulsion. How do I break it? A: Emulsions in oximation workups are typically caused by unreacted hydroxylamine salts or minor polymeric byproducts that alter the ionic strength of the aqueous layer. To resolve this, saturate the aqueous layer with solid NaCl (brine) before extraction. The drastically increased ionic strength decreases the solubility of the organic oxime in the aqueous phase (a phenomenon known as "salting out") and sharply defines the phase boundary[1].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichlorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). 2,6-Dichlorobenzaldehyde oxime, a key precursor in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its identity, purity, and stability. This guide provides a comparative analysis of validated analytical methods for 2,6-dichlorobenzaldehyde oxime, offering insights into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques. The methodologies and validation parameters discussed are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]

The Imperative of Method Validation in Pharmaceutical Synthesis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[5][6] For a critical intermediate like 2,6-dichlorobenzaldehyde oxime, a validated method ensures that the quality of the material is consistently monitored, preventing the introduction of impurities that could compromise the safety and efficacy of the final drug product. The core validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][4]

Stability-Indicating Methods and Forced Degradation Studies

A crucial aspect of analytical method validation for pharmaceutical compounds is the development of stability-indicating methods. A stability-indicating method is capable of separating, detecting, and quantifying the analyte of interest in the presence of its degradation products.[7][8][9] To achieve this, forced degradation studies are indispensable. These studies involve subjecting the compound to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products.[10][11][12][13] The data from these studies are then used to challenge the analytical method's specificity and to establish its stability-indicating capabilities. For 2,6-dichlorobenzaldehyde oxime, this would involve exposing it to conditions like 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and elevated temperatures to identify potential degradation pathways.[1][10][11]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for the validation of 2,6-dichlorobenzaldehyde oxime depends on several factors, including the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. Here, we compare two of the most powerful and commonly employed chromatographic techniques: HPLC and GC.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 2.0%
Specificity HighHigh
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL
Robustness HighModerate

High-Performance Liquid Chromatography (HPLC): A Robust Approach

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes. For 2,6-dichlorobenzaldehyde oxime, a reversed-phase HPLC method is generally the most suitable approach.

Causality Behind Experimental Choices

The selection of a C18 column is based on the nonpolar nature of the aromatic ring in 2,6-dichlorobenzaldehyde oxime, which allows for good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen to provide optimal elution of the analyte. The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and improved reproducibility. UV detection is appropriate as the aromatic ring and the oxime functional group are chromophoric.

Experimental Protocol: Stability-Indicating HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • 0-5 min: 40% A

    • 5-15 min: 40% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 40% A

    • 22-25 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,6-dichlorobenzaldehyde oxime reference standard and dissolve in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject blank (methanol), placebo (if applicable), standard solution, and stressed samples to demonstrate the absence of interference at the retention time of 2,6-dichlorobenzaldehyde oxime and to ensure separation from degradation products.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Prep_Standard Prepare Standard Solutions Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Sample Solution Prep_Sample->Injection HPLC_System HPLC System Setup HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Validation_Parameters Calculate Validation Parameters Peak_Integration->Validation_Parameters Report Generate Report Validation_Parameters->Report

HPLC Method Validation Workflow

Gas Chromatography (GC): A Complementary Technique

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. 2,6-Dichlorobenzaldehyde oxime can be analyzed by GC, often with derivatization to improve its volatility and thermal stability, although direct analysis is also possible.

Causality Behind Experimental Choices

A capillary column with a nonpolar or mid-polar stationary phase is typically used for the analysis of aromatic compounds. The choice of a flame ionization detector (FID) is common due to its robustness and wide linear range for organic compounds. For enhanced sensitivity and selectivity, a mass spectrometer (MS) can be used as a detector, which also provides structural information for impurity identification. The injector and detector temperatures are optimized to ensure efficient vaporization of the analyte without causing thermal degradation.

Experimental Protocol: GC-FID/MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a data acquisition system.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C (hold for 2 min).

    • Ramp: 10 °C/min to 250 °C (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Injection Volume: 1 µL (split ratio, e.g., 50:1).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2,6-dichlorobenzaldehyde oxime reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to construct a calibration curve.

  • Sample Solution: Prepare the sample by dissolving a known amount in the solvent to achieve a concentration within the calibration range.

3. Validation Procedure:

  • The validation procedure for GC is analogous to that of HPLC, with the same parameters (specificity, linearity, accuracy, precision, LOD, LOQ, and robustness) being evaluated. The robustness study for GC would involve varying parameters such as oven temperature ramp rate, carrier gas flow rate, and injector temperature.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis & Validation Prep_Standard_GC Prepare Standard Solutions Injection_GC Inject Samples Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare Sample Solution Prep_Sample_GC->Injection_GC GC_System GC System Setup GC_System->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Detection_GC FID/MS Detection Separation_GC->Detection_GC Data_Acquisition_GC Data Acquisition Detection_GC->Data_Acquisition_GC Peak_Integration_GC Peak Integration Data_Acquisition_GC->Peak_Integration_GC Validation_Parameters_GC Calculate Validation Parameters Peak_Integration_GC->Validation_Parameters_GC Report_GC Generate Report Validation_Parameters_GC->Report_GC

GC Method Validation Workflow

Conclusion

Both HPLC and GC are powerful techniques for the validation of analytical methods for 2,6-dichlorobenzaldehyde oxime. HPLC is often the method of choice due to its versatility and robustness for a wide range of pharmaceutical compounds. GC, particularly when coupled with mass spectrometry, offers excellent sensitivity and selectivity, especially for volatile impurities. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the nature of the sample matrix and the need for structural elucidation of unknown impurities. A thoroughly validated analytical method, whether by HPLC or GC, is fundamental to ensuring the quality and consistency of 2,6-dichlorobenzaldehyde oxime, thereby contributing to the overall safety and efficacy of the final pharmaceutical product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. [Link]

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. (2019, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. (n.d.). ACS. [Link]

  • A peroxisomal heterodimeric enzyme is involved in benzaldehyde synthesis in plants. (n.d.). Nature Communications. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2,6-Dichlorobenzaldehyde Oxime: From Classical Methodologies to Green Alternatives

For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of synthetic methodologies for 2,6-Dichlorobenzaldehyde Oxime, a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of synthetic methodologies for 2,6-Dichlorobenzaldehyde Oxime, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, such as benzoylurea insecticides like Lufenuron and Hexaflumuron.[1] We will explore the foundational chemistry, compare classical and modern green techniques, and provide detailed, field-tested protocols to guide your experimental choices. Our focus is on balancing efficiency, yield, and environmental stewardship.

Foundational Principles of Oximation

The conversion of an aldehyde to an aldoxime is a cornerstone reaction in organic chemistry. The process involves the nucleophilic addition of hydroxylamine (NH₂OH) to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by a dehydration step to yield the final C=N double bond of the oxime.

The reaction is typically pH-sensitive. In highly acidic conditions, the hydroxylamine is protonated, losing its nucleophilicity. In highly basic conditions, the carbonyl is less readily attacked. Therefore, most protocols operate under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent dehydration. The traditional method often involves using hydroxylamine hydrochloride with a base to liberate the free hydroxylamine in situ.[2]

Comparative Analysis of Synthesis Methods

The selection of a synthetic method depends on several factors, including scale, available equipment, cost, and commitment to green chemistry principles. While the classical approach is robust, modern alternatives offer significant advantages in terms of speed, safety, and environmental impact.

Data Summary: Performance Metrics of Synthesis Methods
MethodTypical Reaction TimeTypical Yield (%)SolventsReagentsKey AdvantagesKey Disadvantages
Classical Reflux 3 - 12 hours70 - 85%Ethanol, MethanolNH₂OH·HCl, Base (Na₂CO₃, K₂CO₃, Pyridine)Well-established, reliableLong reaction times, solvent waste, use of toxic pyridine in some protocols.
Ultrasound-Assisted 2 - 5 minutes85 - 95%Water, Water/EthanolNH₂OH·HCl, Base (K₂CO₃)Extremely rapid, high yields, milder conditions, reduced energy consumption.[3][4]Requires specialized sonication equipment.
Solvent-Free Grinding 5 - 15 minutes90 - 98%NoneNH₂OH·HCl, Base/Catalyst (Na₂CO₃, Bi₂O₃)Environmentally benign (no solvent), simple, high yields, rapid.[2][5]Scalability for large industrial batches may be a concern.

In-Depth Methodologies & Mechanistic Insights

Method 1: The Classical Approach (Solution-Phase Reflux)

This is the most conventional method, relying on thermal energy to drive the reaction in an organic solvent. The choice of base is critical; carbonates like Na₂CO₃ or K₂CO₃ are common and effective.[4][6] While pyridine has been used historically, its toxicity makes it a less desirable choice in modern labs.

Causality of Experimental Choices:

  • Solvent (Methanol/Ethanol): These solvents are chosen for their ability to dissolve both the organic aldehyde and the hydroxylamine salt/base system.

  • Base (Sodium Carbonate): The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction.

  • Heating/Reflux: Provides the necessary activation energy for the dehydration of the hemiaminal intermediate, driving the reaction to completion.

Detailed Experimental Protocol: Classical Synthesis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-Dichlorobenzaldehyde (1.0 mmol, 175 mg) in anhydrous methanol (10 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol, 83 mg) and sodium carbonate (1.2 mmol, 127 mg) to the solution.[6]

  • Reaction: Stir the mixture at room temperature for 3 hours or heat to a gentle reflux (approx. 65°C) for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: Dry the crude product under vacuum. Recrystallize from dichloromethane or an ethanol/water mixture to obtain pure, colorless crystals of 2,6-Dichlorobenzaldehyde oxime.[6]

Method 2: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation accelerates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates.[3] This method is a prime example of a green chemistry approach, often allowing for the use of water as a solvent and significantly reducing reaction times and energy input.[7]

Causality of Experimental Choices:

  • Sonication: Provides the energy to overcome activation barriers, replacing the need for bulk heating. The mechanical effects also enhance mixing and mass transfer.

  • Solvent (Water/Ethanol): Water is the ideal green solvent. A small amount of ethanol can be added to aid the solubility of the starting aldehyde.[3]

  • Base (Potassium Carbonate): A 10% aqueous solution of K₂CO₃ is used to adjust the pH to approximately 10, which is optimal for liberating free hydroxylamine and facilitating the reaction under sonication.[3]

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis

  • Setup: In a 50 mL beaker, dissolve 2,6-Dichlorobenzaldehyde (1.0 mmol, 175 mg) in 10 mL of a 1:1 water-ethanol mixture.

  • Reagent Addition: Place the beaker in an ultrasonic cleaner bath. Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) dissolved in 1-2 mL of water.

  • Reaction: Turn on the sonicator (e.g., 35 kHz). While sonicating, add a 10% aqueous solution of potassium carbonate dropwise until the pH of the mixture reaches ~10. The reaction is typically complete within 2-3 minutes, often indicated by the precipitation of the product.[3]

  • Work-up & Isolation: Once the reaction is complete, collect the precipitated oxime by vacuum filtration. If the product does not precipitate, extract with diethyl ether.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The product is often of high purity and may not require further recrystallization.

Method 3: Solvent-Free Synthesis (Grindstone Chemistry)

Mechanochemistry, or "grindstone chemistry," utilizes mechanical force to induce chemical reactions in the solid state, eliminating the need for solvents.[2][5] This approach represents a significant advancement in green synthesis. The act of grinding brings reactants into close contact and provides the energy for the reaction to proceed.

Causality of Experimental Choices:

  • Grinding: The mechanical energy from grinding in a mortar and pestle provides the activation energy for the reaction, making bulk heating and solvents unnecessary.

  • Solid Base (Sodium Carbonate): Na₂CO₃ is used as a solid base to neutralize the HCl from hydroxylamine hydrochloride directly in the solid phase.[2]

  • Catalyst (Optional, e.g., Bi₂O₃): While a simple base is often sufficient, catalysts like Bismuth(III) oxide can be used to further enhance the reaction rate for less reactive carbonyls, though it is not strictly necessary for an activated aldehyde like 2,6-Dichlorobenzaldehyde.[5]

Detailed Experimental Protocol: Solvent-Free Grinding

  • Setup: In a clean, dry agate or porcelain mortar, combine 2,6-Dichlorobenzaldehyde (2.0 mmol, 350 mg), hydroxylamine hydrochloride (2.0 mmol, 139 mg), and anhydrous sodium carbonate (3.0 mmol, 318 mg).[2]

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. Monitor the reaction progress by TLC (dissolving a small sample in ethyl acetate). The mixture may become pasty or change color upon reaction completion.

  • Work-up: Add ethyl acetate (2 x 15 mL) to the mortar and triturate the solid. Filter the mixture to remove the inorganic salts (Na₂CO₃ and NaCl).

  • Isolation: Concentrate the ethyl acetate filtrate under reduced pressure. Add a small amount of water to the concentrated residue to precipitate the product.

  • Purification: Collect the solid by vacuum filtration and dry to yield the pure oxime.

Visualization of Reaction and Workflow

General Reaction Mechanism

The fundamental transformation follows a two-step addition-elimination pathway.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde 2,6-Dichlorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₂OH Hydroxylamine NH₂OH Oxime 2,6-Dichlorobenzaldehyde Oxime Water H₂O Hemiaminal_ref Hemiaminal Intermediate Hemiaminal_ref->Oxime - H₂O

Caption: The two-stage mechanism of oximation.

Generalized Experimental Workflow

This diagram outlines the logical flow from starting materials to the final, purified product, which is common to all the described methods.

G Start Starting Materials (Aldehyde, NH₂OH·HCl, Base) Reaction Reaction Step (Reflux, Sonication, or Grinding) Start->Reaction Workup Work-up (Precipitation / Extraction) Reaction->Workup Isolation Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization & Drying) Isolation->Purification End Pure Oxime Product Purification->End

Caption: Generalized workflow for oxime synthesis.

Conclusion and Recommendations

For the synthesis of 2,6-Dichlorobenzaldehyde oxime, modern green chemistry methods offer compelling advantages over the classical reflux approach.

  • For rapid, high-yield synthesis at the lab scale , both ultrasound-assisted and solvent-free grinding methods are highly recommended. They are significantly faster, often provide higher purity products directly, and align with the principles of sustainable chemistry.[3][5][7]

  • The classical method remains a viable option if specialized equipment like a sonicator is unavailable, but it comes at the cost of time, energy, and solvent waste.

By adopting these modern techniques, researchers can not only improve their laboratory efficiency but also contribute to a safer and more environmentally responsible scientific practice.

References

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (2024).
  • Khoramabadi-Zad, A., Azadmanesh, M., & Rezaee, A. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 192-194.
  • Kalita, T., Manne, S. R., & Mandal, B. (2025). Synthesis of 2,6‐dichlorobenzaldehyde oxime. ResearchGate. [Link]

  • Dey, B., & Goswami, D. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 5(1), 56. [Link]

  • American Chemical Society. (n.d.). Synthesis of aldoximes from amino acids and analysis of antibiotic properties. American Chemical Society. [Link]

  • (2025). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Molbase. (2021). 2,6-DICHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE synthesis. Molbase. [Link]

  • Li, Y., & Ju, Y. (2008). 2,6-Dichlorobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2134. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Google Patents. (n.d.). US3458560A - Process for preparing 2,6-dichlorobenzonitrile.
  • Wang, C., Li, Y., Wang, Y., & Wang, J. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 35(10), 1433-1437. [Link]

  • Agarwal, D., Agrwal, A., Bairagi, A., & Kasana, V. K. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57. [Link]

  • WIPO Patentscope. (2020). CN111718249 - Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. WIPO Patentscope. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Google Patents. (n.d.). CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene.

Sources

Validation

Comparative Reactivity Guide: 2,6-Dichlorobenzaldehyde Oxime vs. Analogous Benzaldoximes

Executive Summary & Structural Context In the landscape of synthetic organic chemistry and drug development, benzaldehyde oximes serve as highly versatile intermediates for the synthesis of nitriles, hydroximoyl chloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the landscape of synthetic organic chemistry and drug development, benzaldehyde oximes serve as highly versatile intermediates for the synthesis of nitriles, hydroximoyl chlorides, and functionalized heterocycles. However, the reactivity of these oximes is heavily dictated by their substitution patterns. 2,6-Dichlorobenzaldehyde oxime (2,6-DCBAO) presents a unique reactivity profile compared to unsubstituted benzaldehyde oxime (BAO) or mono-substituted variants. This guide provides an objective, data-supported comparison of their reactivity, focusing on the mechanistic drivers that necessitate specialized experimental workflows.

Mechanistic Drivers: The "Ortho Effect"

The divergent reactivity of 2,6-DCBAO is primarily governed by the "ortho effect," a phenomenon where substituents adjacent to the reaction center drastically alter chemical behavior through a combination of steric and electronic factors[1],[2].

  • Steric Hindrance: The two bulky chlorine atoms at the 2 and 6 positions create a severe steric shield around the oxime functional group. This crowding impedes the trajectory of incoming bulky nucleophiles, electrophiles, or transition-metal catalysts, significantly slowing down reaction kinetics[1],[2].

  • Electronic Effects: Chlorine is highly electronegative. The dual inductive withdrawal (-I effect) from the di-ortho positions pulls electron density away from the aromatic ring and the oxime oxygen, reducing the overall nucleophilicity of the oxime group[2].

Reactivity Oxime 2,6-Dichlorobenzaldehyde Oxime Steric Steric Shielding (Di-ortho Cl) Oxime->Steric Electronic Inductive Withdrawal (-I Effect of Cl) Oxime->Electronic Dehydration Slower Dehydration Kinetics Steric->Dehydration Hinders Reagent Approach CH_Act Blocked Ortho C-H Activation Steric->CH_Act Blocks Pd Insertion Electronic->Dehydration Reduces O-Nucleophilicity

Logical relationship of steric and electronic effects on 2,6-dichlorobenzaldehyde oxime reactivity.

Comparative Reactivity Profiles

Dehydration to Nitriles

The dehydration of aldoximes to nitriles is a fundamental transformation. Unsubstituted BAO dehydrates rapidly under a variety of mild conditions, such as using bioinspired iron-porphyrin catalysts[3] or sulfuryl fluoride (SO₂F₂). In contrast, 2,6-DCBAO exhibits marked resistance to dehydration. The steric bulk of the ortho-chlorines hinders the formation of the necessary intermediate (e.g., the O-fluorosulfonyl ester in SO₂F₂-promoted reactions or the metal-oxime complex in iron catalysis), requiring extended reaction times or elevated temperatures to achieve comparable yields[3],.

Transition-Metal Catalyzed C-H Activation

Transition-metal catalyzed C-H functionalization highlights a binary difference in reactivity. Unsubstituted benzaldoximes readily undergo highly selective Palladium-catalyzed ortho-bromination, utilizing the oxime group as a directing moiety to facilitate Pd insertion into the adjacent C-H bond[4]. 2,6-DCBAO is completely inert to this pathway; the presence of chlorine atoms at both ortho positions physically blocks the required C-H activation sites, preventing the catalytic cycle from initiating[4].

Quantitative Reactivity Comparison

The following table synthesizes the comparative performance of benzaldoxime derivatives across standard synthetic transformations, illustrating the kinetic and functional penalties imposed by ortho-substitution.

SubstrateRelative Dehydration Rate (Fe-Catalyzed)Ortho-C-H Bromination Yield (Pd-Catalyzed)Primary Reactivity Barrier
Benzaldehyde oxime Fast (1.0x)>90%None (Unrestricted access)
2-Chlorobenzaldehyde oxime Moderate (~0.7x)Mono-functionalizedMono-ortho steric shielding
2,6-Dichlorobenzaldehyde oxime Slow (<0.3x)0% (Completely Blocked)Di-ortho steric & electronic shielding

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, explicitly detailing the causality behind reagent selection and the analytical markers required to confirm success.

Protocol A: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
  • Step 1: Dissolution. Dissolve 1.0 equivalent of 2,6-dichlorobenzaldehyde in a 1:1 mixture of ethanol and water.

  • Step 2: Reagent Addition. Add 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of pyridine.

    • Causality: Pyridine acts as a mild base to neutralize the HCl salt of hydroxylamine. This liberates the free, nucleophilic amine in situ, which is strictly required to attack the sterically hindered carbonyl carbon and drive the condensation equilibrium forward.

  • Step 3: Reflux & Isolation. Stir the mixture at 90°C for 2 hours. Cool to room temperature to precipitate the oxime, then filter and wash with cold water.

    • System Validation: Analyze the isolated white solid via ¹H NMR (CDCl₃). The protocol is validated as successful when the characteristic aldehyde proton signal (~10.4 ppm) completely disappears, replaced by the appearance of the oxime -CH=N-OH proton signal at ~8.4 ppm.

Protocol B: SO₂F₂-Promoted Dehydration to 2,6-Dichlorobenzonitrile
  • Step 1: Preparation. Dissolve 1.0 equivalent of 2,6-DCBAO in anhydrous acetonitrile under an inert atmosphere.

  • Step 2: Activation. Add 2.0 equivalents of Triethylamine (Et₃N) and introduce SO₂F₂ gas via a balloon.

    • Causality: The electrophilic SO₂F₂ reacts with the oxime oxygen to form a highly reactive O-fluorosulfonyl intermediate. Despite the steric hindrance of the 2,6-dichloro groups, this highly electrophilic reagent forces intermediate formation. Et₃N then acts as a base to deprotonate the imine carbon, triggering an E2-like elimination that ejects the sulfonate leaving group to yield the nitrile and water.

  • Step 3: Extraction. Stir at room temperature for 60 minutes, quench with water, and extract the nitrile product into ethyl acetate.

    • System Validation: Confirm reaction completion via FTIR spectroscopy. The broad O-H stretch of the starting oxime (~3300 cm⁻¹) must completely vanish, accompanied by the emergence of a sharp, distinct C≡N stretch at ~2230 cm⁻¹.

Workflow Step1 Aldehyde + NH2OH (EtOH/H2O, 90°C) Step2 Oxime Isolation (Precipitation) Step1->Step2 Step3 Dehydration (SO2F2 / Et3N) Step2->Step3 Step4 Nitrile Extraction (Organic Layer) Step3->Step4

Step-by-step experimental workflow for the synthesis and dehydration of benzaldehyde oximes.

Sources

Comparative

spectroscopic comparison of 2,6-Dichlorobenzaldehyde oxime isomers

Spectroscopic Comparison of 2,6-Dichlorobenzaldehyde Oxime Isomers: A Comprehensive Analytical Guide As a Senior Application Scientist, I frequently utilize 2,6-dichlorobenzaldehyde oxime as a critical building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 2,6-Dichlorobenzaldehyde Oxime Isomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently utilize 2,6-dichlorobenzaldehyde oxime as a critical building block in the synthesis of complex heterocycles (e.g., isoxazoles) and active pharmaceutical ingredients, including Farnesoid X Receptor (FXR) agonists 1. The presence of two bulky chlorine atoms at the ortho positions of the aromatic ring profoundly impacts the molecule's stereochemistry, leading to distinct (E) and (Z) geometric isomers (often referred to historically as anti and syn).

Understanding the spectroscopic nuances between these isomers is paramount for ensuring batch-to-batch reproducibility, as stereochemical purity directly dictates the success of downstream cyclization or halogenation reactions.

Structural Causality & Isomerism

The condensation of 2,6-dichlorobenzaldehyde with hydroxylamine typically yields a mixture of (E) and (Z) isomers .

  • (E)-Isomer (Anti): The hydroxyl (-OH) group is oriented trans to the 2,6-dichlorophenyl ring. This is the thermodynamically favored product because it minimizes steric repulsion between the oxygen lone pairs and the bulky ortho-chlorine atoms.

  • (Z)-Isomer (Syn): The hydroxyl group is oriented cis to the phenyl ring. The severe steric clash forces the aromatic ring to adopt a highly orthogonal conformation relative to the C=N-O plane, disrupting extended π-conjugation.

This orthogonal twist—present in both isomers but particularly exaggerated in the (Z)-form—directly dictates their distinct nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures.

Spectroscopic Comparison (Data Presentation)

To objectively compare the isomers, we must analyze the chemical shifts and vibrational frequencies. The table below synthesizes the benchmark spectroscopic data for the (E) and (Z) isomers.

Table 1: Spectroscopic Data Comparison for 2,6-Dichlorobenzaldehyde Oxime Isomers

Spectroscopic MethodParameter / Assignment(E)-Isomer (Major)(Z)-Isomer (Minor)Causality / Mechanistic Insight
1H NMR (CDCl3) Aldoxime Proton (CH=N)δ 8.37 – 8.39 ppm 1δ 8.20 ppm In the (E)-isomer, the CH=N proton is cis to the -OH group. The spatial proximity to the oxygen's electronegative lone pairs causes significant anisotropic deshielding, shifting the resonance downfield compared to the (Z)-isomer.
1H NMR (CDCl3) Aromatic Protons (Ar-H)δ 7.45 (d), 7.28 (dd)δ ~7.20 – 7.30 (m)The orthogonal twist of the ring alters the ring current effect, causing slight upfield shifts and multiplet overlapping in the (Z)-isomer due to disrupted coplanarity .
13C NMR (CDCl3) Imine Carbon (C=N)δ 143.8 – 144.2 ppmδ ~140.5 ppmThe (E)-isomer exhibits a more deshielded C=N carbon due to the stable anti-periplanar arrangement of the C-H and N-O bonds [[1]]().
17O NMR Oxime Oxygenδ 196.5 ppm 2N/A (Broad/Trace)17O NMR is highly sensitive to steric hindrance. The 196.5 ppm shift is characteristic of ortho-disubstituted, sterically hindered oximes.
FT-IR (KBr) O-H Stretch~3200 – 3400 cm⁻¹~3150 – 3300 cm⁻¹The (E)-isomer readily forms intermolecular hydrogen bonds, broadening the O-H stretch. The (Z)-isomer's steric crowding partially shields the -OH, altering H-bond dynamics.
FT-IR (KBr) C=N Stretch1578 – 1600 cm⁻¹ 3~1610 cm⁻¹The lack of coplanarity shifts the C=N stretching frequency higher in the (Z)-isomer due to reduced conjugation with the aromatic ring.

Experimental Protocols: Synthesis & Characterization Workflow

To ensure a self-validating system, the following protocol details the stereoselective synthesis and subsequent spectroscopic validation of the major (E)-isomer [[4]]().

Step 1: Condensation Reaction

  • Dissolve 2,6-dichlorobenzaldehyde (1.0 equiv) in ethanol to achieve a 0.5 M concentration.

  • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.15 equiv) and sodium hydroxide (1.15 equiv).

  • Combine the solutions and heat to 90 °C under reflux for 12 hours. Causality: The extended heating at 90 °C provides the activation energy required to overcome the rotational barrier, driving the thermodynamic equilibrium toward the stable (E)-isomer 1.

Step 2: Isolation and Purification

  • Concentrate the reaction mixture in vacuo to remove the ethanol, which will induce precipitation of the crude oxime.

  • Extract the aqueous residue with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Evaporate the solvent. The resulting solid is predominantly the (E)-isomer (>90% yield). If absolute stereochemical purity is required for downstream halogenation, recrystallize the product from a hexane/ethyl acetate mixture 4.

Step 3: Spectroscopic Validation

  • NMR: Dissolve 10 mg of the purified solid in 0.5 mL of CDCl3. Acquire 1H NMR at 500 MHz. A singular sharp singlet at δ 8.39 ppm confirms the exclusive presence of the (E)-isomer. The appearance of a secondary singlet near δ 8.20 ppm indicates (Z)-isomer contamination .

  • IR: Prepare a KBr pellet. A sharp C=N stretch at 1578 cm⁻¹ validates the expected conjugated system [[5]]().

Workflow Visualization

The following diagram maps the logical flow from synthesis to analytical verification, highlighting the divergence of the two isomers.

G Start 2,6-Dichlorobenzaldehyde + NH2OH·HCl Condensation Condensation Reaction (EtOH/H2O, NaOH, 90°C) Start->Condensation Isomer_Mix Crude Oxime Mixture (E and Z Isomers) Condensation->Isomer_Mix Purification Recrystallization / Chromatography Isomer_Mix->Purification E_Isomer (E)-Isomer (Major) Thermodynamically Stable Purification->E_Isomer Yield >90% Z_Isomer (Z)-Isomer (Minor) Kinetically Trapped Purification->Z_Isomer Trace/Isolable NMR NMR Spectroscopy (1H, 13C, 17O) E_Isomer->NMR IR FT-IR Spectroscopy (O-H, C=N stretching) E_Isomer->IR Z_Isomer->NMR Z_Isomer->IR

Workflow for the synthesis, isolation, and spectroscopic characterization of oxime isomers.

References

  • Design and Structural Optimization of Dual FXR/PPARδ Activators. ACS Publications (2020). 1

  • Oxygen-17 NMR spectroscopy: Basic principles and applications (Part I). ResearchGate / Elsevier (2009). 2

  • Hypervalent Iodine Reagent Mediated Oxidative Heterocyclization of Aldoximes with Heterocyclic Alkenes. ACS Publications (2017). 3

  • Discovery of BAR502, as potent steroidal antagonist of leukemia inhibitory factor receptor for the treatment of pancreatic adenocarcinoma. Frontiers in Pharmacology (2021). 4

  • 83-38-5 | 2,6-Dichlorobenzaldehyde Analytical Data. Ambeed (Product Documentation).

Sources

Validation

confirming the structure of 2,6-Dichlorobenzaldehyde oxime by X-ray crystallography

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 2,6-Dichlorobenzaldehyde Oxime: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Introduction

2,6-Dichlorobenzaldehyde oxime (C₇H₅Cl₂NO) is a critical intermediate in organic synthesis, heavily utilized in the development of agrochemicals, pesticide intermediates, and complex heterocyclic compounds[1]. When synthesizing this sterically hindered compound, researchers frequently encounter a significant analytical challenge: confirming its precise stereochemistry (E/Z isomerism) and its 3D solid-state conformation.

While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational connectivity data, they often fall short in mapping absolute spatial arrangements. This guide objectively compares the performance of Single-Crystal X-ray Crystallography against standard NMR/IR techniques for the structural confirmation of 2,6-dichlorobenzaldehyde oxime, providing causal explanations for experimental choices and self-validating protocols.

The Analytical Dilemma: Spectroscopic Ambiguity vs. Crystallographic Certainty

Why NMR and IR are Insufficient for Absolute Conformation In standard laboratory workflows, ¹H and ¹³C NMR are the first line of defense. For 2,6-dichlorobenzaldehyde oxime, ¹H NMR (e.g., at 500 MHz in CDCl₃) readily identifies the aromatic protons (δ ~7.44 ppm and 7.36 ppm) and the oxime proton, while IR spectroscopy confirms the presence of the -OH stretch (around 3080–3009 cm⁻¹) and the C=N bond[2].

However, causality dictates that NMR chemical shifts are time-averaged over molecular tumbling in solution. They cannot definitively prove the solid-state twist angle of the oxime fragment relative to the bulky dichlorobenzene ring. Furthermore, solution-state techniques completely disrupt the intricate intermolecular hydrogen-bonding networks that dictate the compound's physical properties, such as its 147 °C melting point[1].

The X-Ray Crystallography Advantage X-ray crystallography solves this ambiguity by diffracting X-rays through the electron density of a highly ordered single crystal. For 2,6-dichlorobenzaldehyde oxime, X-ray diffraction unequivocally demonstrates a triclinic crystal system (Space Group P-1)[3]. Crucially, it reveals that the asymmetric unit contains two roughly identical molecules, with the oxime fragment twisted out of the dichlorobenzene plane by 53.83° and 42.99°, respectively[3]. It also maps the exact O-H···N hydrogen bonds that form an R²₂(6) graph-set motif, providing an absolute structural truth that spectroscopy can only infer[3].

Objective Performance Comparison

To guide analytical strategy, the following table summarizes the quantitative and qualitative performance of these techniques for this specific compound.

Analytical ParameterSingle-Crystal X-Ray CrystallographyNMR Spectroscopy (¹H, ¹³C)IR Spectroscopy (FTIR)
Primary Output Absolute 3D atomic coordinates & bond lengthsChemical environment & connectivityFunctional group identification
Resolution of E/Z Isomerism Definitive (Direct spatial visualization)Inferential (via NOESY/coupling constants)Poor (Cannot differentiate isomers)
Dihedral Twist Angles Precisely measured (53.83° and 42.99°)UnobservableUnobservable
Solid-State H-Bonding Directly observed (R²₂(6) graph-set motif)Invisible (Solution state disrupts bonds)Inferential (Peak broadening)
Sample Requirement ~0.26 × 0.24 × 0.16 mm single crystal5–20 mg dissolved in deuterated solvent1–5 mg (KBr pellet or ATR)
Time to Result Days (5 days for crystallization + hours for scan)Minutes to HoursMinutes

Experimental Protocols: A Self-Validating System

To ensure scientific trustworthiness, the experimental workflow must be self-validating: the synthesis must yield high-purity material, which is first verified by rapid spectroscopy before committing to the time-intensive crystallization required for X-ray diffraction.

Protocol A: Synthesis and Crystallization of 2,6-Dichlorobenzaldehyde Oxime Causality: The choice of anhydrous methanol ensures the complete solubility of the aldehyde, while sodium carbonate acts as a mild base to neutralize the hydroxylamine hydrochloride, driving the nucleophilic addition to the carbonyl carbon without degrading the product.

  • Reaction Setup: Dissolve 1 mmol of 2,6-dichlorobenzaldehyde in anhydrous methanol[3].

  • Reagent Addition: Add stoichiometric amounts of hydroxylamine hydrochloride and sodium carbonate to the solution[3].

  • Agitation: Stir the mixture continuously for 3 hours at room temperature to ensure complete oximation[3].

  • Isolation: Quench the reaction by slowly adding the mixture into ice water with constant stirring. Filter the resulting white crystalline powder and rinse with a small amount of cold water[1].

  • Crystal Growth (Critical Step): Dissolve the isolated powder in dichloromethane (CH₂Cl₂). Allow the solvent to slowly evaporate over 5 days at standard temperature and pressure[3]. Validation: The slow evaporation rate is strictly necessary to prevent kinetic trapping, allowing the thermodynamic growth of colorless single crystals suitable for diffraction. Rapid precipitation would yield amorphous powders useless for X-ray analysis.

Protocol B: X-Ray Diffraction Acquisition

  • Mounting: Select a high-quality single crystal (approximately 0.26 × 0.24 × 0.16 mm) and mount it on a glass fiber using inert oil[3].

  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) at 296 K[3].

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on F² (SHELXL). Validation: Check the final R-factor. A low R-factor (e.g., < 0.05) acts as a self-validating metric, confirming that the calculated atomic model accurately represents the raw diffraction data.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression from synthesis to structural confirmation, highlighting the complementary nature of spectroscopic and crystallographic techniques.

AnalyticalWorkflow Synth Synthesis of 2,6-Dichlorobenzaldehyde Oxime Isolate Isolation & Filtration Synth->Isolate Split Analytical Divergence Isolate->Split NMR_IR NMR & IR Spectroscopy Split->NMR_IR Dissolve in CDCl3 Cryst Recrystallization in CH2Cl2 Split->Cryst Dissolve in CH2Cl2 Data_Spec Outcome: Connectivity & Purity NMR_IR->Data_Spec XRay Single-Crystal X-Ray Diffraction Cryst->XRay Select 0.26mm Crystal Data_XRay Outcome: Absolute 3D Structure XRay->Data_XRay

Caption: Analytical workflow for the structural elucidation of 2,6-dichlorobenzaldehyde oxime.

Conclusion

While NMR and IR spectroscopy are indispensable for rapid purity checks and connectivity confirmation, they cannot resolve the complex spatial dynamics of sterically hindered molecules. As demonstrated by the structural analysis of 2,6-dichlorobenzaldehyde oxime, X-ray crystallography remains the definitive tool for proving E/Z configuration, exact dihedral twist angles, and solid-state hydrogen bonding networks. For drug development professionals and synthetic chemists, integrating both rapid spectroscopy and definitive crystallography creates a robust, self-validating analytical pipeline.

Sources

Comparative

A Comparative Guide to the Synthesis of 2,6-Dichlorobenzaldehyde Oxime: Yields and Methodologies

Introduction 2,6-Dichlorobenzaldehyde oxime is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The efficiency of its production is of paramount importance for researchers and prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2,6-Dichlorobenzaldehyde oxime is a pivotal intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The efficiency of its production is of paramount importance for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth technical comparison of various synthetic methodologies for 2,6-dichlorobenzaldehyde oxime, focusing on reaction yields, conditions, and the principles of green chemistry. By presenting objective, data-supported insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.

The conversion of an aldehyde to an oxime is a fundamental reaction in organic chemistry, typically involving the condensation of the carbonyl compound with hydroxylamine.[2] Over the years, this transformation has been optimized through various techniques, ranging from traditional solution-phase reactions to more modern, environmentally benign approaches. This guide will delve into the specifics of these methods as they apply to the synthesis of 2,6-Dichlorobenzaldehyde oxime.

Mechanistic Overview: The Formation of an Oxime

The synthesis of an oxime from an aldehyde is a condensation reaction that proceeds via a two-step mechanism. First, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. In the second step, the carbinolamine undergoes dehydration, typically acid-catalyzed, to form the carbon-nitrogen double bond of the oxime. The overall reaction is an equilibrium process.[2]

Oxime Formation Mechanism Aldehyde R-CHO (2,6-Dichlorobenzaldehyde) Carbinolamine R-CH(OH)-NH-OH (Carbinolamine Intermediate) Aldehyde->Carbinolamine + H₂N-OH Hydroxylamine H₂N-OH (Hydroxylamine) Oxime R-CH=N-OH (2,6-Dichlorobenzaldehyde Oxime) Carbinolamine->Oxime - H₂O Water H₂O

Caption: Generalized mechanism of oxime formation.

Comparative Analysis of Synthesis Methodologies

This section details and compares various methods for the synthesis of 2,6-Dichlorobenzaldehyde oxime, with a focus on reported yields and reaction conditions.

Conventional Synthesis: The Baseline

The traditional method for synthesizing oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base to neutralize the HCl and liberate free hydroxylamine.

Experimental Protocol:

A representative procedure involves dissolving 2,6-dichlorobenzaldehyde in anhydrous methanol. To this solution, hydroxylamine hydrochloride and sodium carbonate are added, and the mixture is stirred at room temperature for several hours. The product is then isolated and can be purified by recrystallization.[3]

While a specific yield for this exact procedure for 2,6-dichlorobenzaldehyde oxime is not explicitly reported in the cited literature, this method serves as a well-established baseline for comparison with more modern techniques. Generally, conventional methods for oxime synthesis can provide good yields, but they often require longer reaction times and the use of organic solvents.

Mechanochemical Synthesis (Grinding)

Mechanochemistry, or grinding, offers a solvent-free and often highly efficient alternative to traditional solution-phase reactions. This "green chemistry" approach can lead to shorter reaction times and high yields.

Experimental Protocol:

In a typical solvent-free grinding procedure, a mixture of the aldehyde (e.g., 3-chlorobenzaldehyde as a model), hydroxylamine hydrochloride, and a base like anhydrous sodium carbonate is ground in a mortar and pestle at room temperature for a short period.[4] For 2,6-dichlorobenzaldehyde, a similar procedure has been reported to be highly effective.

One study reports a 90% yield for the synthesis of 2,6-dichlorobenzaldehyde oxime using a grinding method with hydroxylamine hydrochloride and sodium carbonate. The reaction is rapid, often completing in a matter of minutes.[4] The absence of solvent simplifies work-up and reduces environmental impact.

Mechanochemical Synthesis Workflow Reactants 2,6-Dichlorobenzaldehyde + Hydroxylamine HCl + Na₂CO₃ Grinding Grind in Mortar (Room Temperature) Reactants->Grinding Workup Aqueous Work-up & Filtration Grinding->Workup Product 2,6-Dichlorobenzaldehyde Oxime (High Yield) Workup->Product

Caption: Workflow for mechanochemical oxime synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. This is due to efficient and uniform heating of the reaction mixture.[5]

Experimental Protocol:

In a typical microwave-assisted synthesis, the substituted benzaldehyde, hydroxylamine hydrochloride, and a base are dissolved in a suitable solvent (often ethanol) in a microwave reactor vial. The vial is sealed and subjected to microwave irradiation at a set temperature and power for a short duration.

While a specific yield for 2,6-dichlorobenzaldehyde oxime via microwave synthesis was not found, a patent describing the synthesis of the closely related 2,4-dichlorobenzaldehyde oxime reports a high yield of 93.0% .[6] This reaction was carried out in ethanol with hydroxylamine hydrochloride and anhydrous sodium carbonate at 90°C for 5 minutes under 300W microwave irradiation.[6] This strongly suggests that a similarly high yield can be expected for the 2,6-dichloro isomer under optimized conditions.

Ultrasound-Assisted Synthesis

The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. This method is considered a green chemistry approach.

Experimental Protocol:

A general procedure for ultrasound-assisted oxime synthesis involves dissolving the carbonyl compound in a solvent (often a water-ethanol mixture) and adding hydroxylamine hydrochloride. The mixture is then subjected to ultrasound irradiation in an ultrasonic bath, while the pH is adjusted with a base.

Studies on various aldehydes have shown that this method can produce oximes in excellent yields (often >90%) in very short reaction times (sometimes in minutes). While a specific yield for 2,6-dichlorobenzaldehyde oxime using this method was not identified in the searched literature, the high efficiencies reported for other aromatic aldehydes suggest it is a very promising and rapid method.

Summary of Yields and Reaction Conditions

Synthesis MethodReagentsSolventConditionsReported YieldReference(s)
Conventional 2,6-Dichlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃MethanolRoom Temp., 3hNot Quantified[3]
Mechanochemical 2,6-Dichlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃Solvent-freeGrinding, Room Temp., ~2 min90%[4]
Microwave-Assisted 2,4-Dichlorobenzaldehyde, NH₂OH·HCl, Na₂CO₃Ethanol90°C, 5 min, 300W93.0% (for 2,4-isomer)[6]
Ultrasound-Assisted Aromatic Aldehydes, NH₂OH·HCl, K₂CO₃Water-EthanolUltrasonic Bath, ~1-3 min>90% (general)

Conclusion and Recommendations

For researchers and professionals seeking to synthesize 2,6-Dichlorobenzaldehyde oxime, this comparative guide highlights that modern, green chemistry approaches offer significant advantages over conventional methods in terms of yield, reaction time, and environmental impact.

  • Mechanochemical synthesis (grinding) stands out as a particularly effective method, providing a high reported yield of 90% in a very short time and without the need for a solvent.[4] This makes it an excellent choice for both small-scale laboratory synthesis and potentially scalable green manufacturing processes.

  • Microwave-assisted synthesis is also a highly promising route. The 93.0% yield reported for the closely related 2,4-dichloro isomer suggests that this method can provide near-quantitative conversion for 2,6-dichlorobenzaldehyde oxime with a significant reduction in reaction time.[6]

  • Ultrasound-assisted synthesis offers another rapid and high-yielding alternative, consistent with the principles of green chemistry.

While the conventional method is well-established, it appears to be less efficient in terms of reaction time compared to the more modern techniques.

Based on the available data, for high-yield and rapid synthesis of 2,6-Dichlorobenzaldehyde oxime, mechanochemical and microwave-assisted methods are highly recommended. These approaches not only offer superior performance but also align with the growing demand for sustainable and environmentally responsible chemical synthesis.

References

  • He, Z., Wang, Z., Ru, J., & Zeng, Z. (2020). A Strategy for Accessing Aldehydes via Palladium‐Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. Full-text available.
  • (2025). Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Source].
  • Comparison of green synthesis methods for oximes in terms of yield and efficiency. Benchchem.
  • Semon, W. L. (1923). HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME. Organic Syntheses, 3, 61.
  • 2,6-Dichlorobenzaldehyde oxime. PMC.
  • Green Approach for Synthesis of Oximes by Using N
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
  • One-pot synthesis of oxime ethers
  • Quan, N., Shi, X.-X., Nie, L.-D., Dong, J., & Zhu, R.-H. (2011). A Green Chemistry Method for the Regeneration of Carbonyl Compounds from Oximes by Using Cupric Chloride Dihydrate as a Recoverable Promoter for Hydrolysis. Synlett, 2011(7), 1028-1032.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Source].
  • CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde.
  • Product Class 15: Oximes. [Source].
  • CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.

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Validation

A Comparative Guide to Benchmarking the Purity of Synthesized 2,6-Dichlorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Synthesis and Development 2,6-Dichlorobenzaldehyde oxime is a vital intermediate in the synthesis of numerous p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Synthesis and Development

2,6-Dichlorobenzaldehyde oxime is a vital intermediate in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[1][2] The purity of this precursor is a paramount determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can lead to undesirable side reactions, reduced yield, and potential toxicity in the end product. Therefore, rigorous and reliable analytical methodologies are indispensable for the accurate assessment of its purity. This guide provides a comprehensive comparison of key analytical techniques for benchmarking the purity of synthesized 2,6-Dichlorobenzaldehyde oxime, supported by experimental protocols and data interpretation insights.

Understanding the grade of chemical reagents is crucial for ensuring the quality and reproducibility of scientific research and manufacturing.[3][4] Purity grades indicate that a substance meets specific lower limits for chemical and biological impurities, which in turn determines its suitability for different applications.[3] For applications in drug development, high-purity grades such as those meeting the standards of the American Chemical Society (ACS) or the United States Pharmacopeia (USP) are often required to ensure product safety and efficacy.[5][6]

Comparing Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is often necessary for a comprehensive purity assessment. The choice of method depends on the nature of potential impurities, required sensitivity, and available instrumentation.[7]

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): A versatile and powerful technique for separating and quantifying non-volatile and thermally labile compounds, making it well-suited for the analysis of oximes.[3][7] A reverse-phase HPLC method with UV detection is a common approach for routine purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds.[7] For less volatile compounds like oximes, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification. ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure of the compound and any impurities present.[10][11][12][13] Quantitative NMR (qNMR) is an absolute quantification method that does not require a reference standard of the analyte.[7]

  • Melting Point Analysis: A simple and rapid method to assess the purity of a crystalline solid. A sharp melting point range close to the literature value is indicative of high purity.[1][14] Impurities tend to broaden and depress the melting point range.

Potential Impurities to Monitor:

Based on common synthesis routes, which often involve the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine, potential impurities include:[1][2][15]

  • Unreacted 2,6-Dichlorobenzaldehyde: The starting material for the synthesis.[16]

  • Isomeric Impurities: Formation of syn and anti isomers of the oxime is possible.[17]

  • By-products from Side Reactions: Depending on the reaction conditions, other related compounds could be formed.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[12]

Comparative Data Analysis

To illustrate the application of these techniques, let's consider hypothetical purity data for three different batches of synthesized 2,6-Dichlorobenzaldehyde oxime.

Analytical TechniqueBatch ABatch BBatch CLiterature Value
HPLC Purity (%) 99.898.599.2>97%[14]
GC-MS Purity (%) 99.798.299.0-
¹H NMR Purity (%) >99.5~98~99-
Melting Point (°C) 147-149144-148146-149147-149[1][14]

Interpretation of Results:

  • Batch A demonstrates the highest purity across all analytical methods, with a sharp melting point range consistent with the literature value.

  • Batch B shows lower purity, as evidenced by the lower percentages in both HPLC and GC-MS analysis and a broader, depressed melting point range. The ¹H NMR spectrum for this batch might show additional peaks corresponding to impurities.

  • Batch C has a good purity profile, though slightly lower than Batch A.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and accurate results.[18]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general reverse-phase HPLC method for the purity determination of 2,6-Dichlorobenzaldehyde oxime.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.[19][20]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of 2,6-Dichlorobenzaldehyde oxime reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized 2,6-Dichlorobenzaldehyde oxime in the mobile phase to a similar concentration as the highest standard.[21]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general method for the analysis of 2,6-Dichlorobenzaldehyde oxime, which may require derivatization.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 70°C) to a high final temperature (e.g., 280°C).[8][22]

  • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.[23]

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized oxime in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization with a silylating agent may be necessary to improve volatility.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the 2,6-Dichlorobenzaldehyde oxime (or its derivative) based on its retention time and mass spectrum.[24] Assess purity by comparing the peak area of the main component to the total ion chromatogram area.

Visualization of Experimental Workflows

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Reaction Reaction 2,6-Dichlorobenzaldehyde->Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis

Caption: Workflow for the synthesis and purification of 2,6-Dichlorobenzaldehyde oxime.

Analytical Workflow for Purity Assessment

cluster_analysis Purity Analysis Synthesized Product Synthesized Product HPLC HPLC Synthesized Product->HPLC GCMS GCMS Synthesized Product->GCMS NMR NMR Synthesized Product->NMR MP Melting Point Synthesized Product->MP Purity Data Purity Data HPLC->Purity Data GCMS->Purity Data NMR->Purity Data MP->Purity Data Final Report Final Report Purity Data->Final Report

Caption: Workflow for the comprehensive purity assessment of the synthesized product.

Conclusion

The rigorous benchmarking of 2,6-Dichlorobenzaldehyde oxime purity is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. A combination of orthogonal analytical techniques, including HPLC, GC-MS, NMR, and melting point analysis, provides a comprehensive and reliable assessment of purity. This guide serves as a foundational resource for researchers and drug development professionals to establish robust quality control procedures for this important chemical intermediate.

References

  • Narpiem. (n.d.). 2,6-Dichlorobenzaldehyde oxime, 97%.
  • ECHEMI. (n.d.). 25185-95-9, Benzaldehyde, 2,6-dichloro-, oxime Formula.
  • 2,6-Dichlorobenzaldehyde oxime. (n.d.). PubMed Central.
  • Kalita, T., Manne, S. R., & Mandal, B. (2025, August). Synthesis of 2,6‐dichlorobenzaldehyde oxime. ResearchGate.
  • J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents.
  • Benchchem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 4,4-Dimethylcyclohexanone Oxime.
  • Pharmaceutical Technology. (2021, September 2). How Pure is Pure? Understanding Reagent Purity Grades.
  • The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety. (n.d.).
  • xl biotec. (2023, October 12). Chemical Purity Levels: Reagent to Pharmaceutical Grade.
  • Teknova. (n.d.). Purity Grades.
  • Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. (n.d.). ResearchGate.
  • SIELC Technologies. (2018, February 17). Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column.
  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.).
  • ChemicalBook. (n.d.). 2,6-Dichlorobenzaldehyde(83-38-5) 1H NMR spectrum.
  • Preparation method of 2, 6-dichlorobenzaldehyde. (n.d.). Google Patents.
  • Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks.
  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. (n.d.). EPA.
  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries. (n.d.). Google Patents.
  • Benchchem. (2025). Comparative study of different oximes as analytical reagents.
  • 2,6-Dichloro-benzaldehyde oxime | 25185-95-9. (n.d.).
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • [Supporting Information] Table of Contents. (n.d.). The Royal Society of Chemistry.
  • 2,6-Dichlorobenzaldoxime. (n.d.). NIST WebBook.
  • NextSDS. (n.d.). 2,6-dichlorobenzaldehyde oxime — Chemical Substance Information.
  • 2,6-Dichlorobenzaldoxime. (n.d.). NIST WebBook.
  • Benchchem. (2025). Application Notes and Protocols for the GC-MS Analysis of Mesoxalaldehyde.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • Gas chromatography-mass spectrometry of fatty aldehydes and their oxime derivatives. (n.d.). Sci-Hub.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021, April 30). WUR eDepot.
  • Method of Test for Preservatives in Cosmetics (2). (2015, July 31).
  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal.
  • Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. (n.d.). Semantic Scholar.

Sources

Validation

A Comparative Guide to the Biological Activity of 2,6-Dichlorobenzaldehyde Derivatives: From Simple Oximes to Potent Anticancer Agents

This guide provides an in-depth comparison of the biological activities of derivatives originating from the 2,6-dichlorobenzaldehyde scaffold. Moving beyond a simple catalogue of compounds, we delve into the causality be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the biological activities of derivatives originating from the 2,6-dichlorobenzaldehyde scaffold. Moving beyond a simple catalogue of compounds, we delve into the causality behind their synthesis, the nuances of their biological evaluation, and the structure-activity relationships that govern their potency. We will focus on a particularly potent class of isoxazole derivatives identified for their significant anticancer activity, while also exploring the broader antimicrobial potential inherent to the parent oxime structure.

Introduction: The 2,6-Dichlorobenzaldehyde Scaffold

The benzaldehyde oxime framework is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] The core structure, characterized by an oxime moiety (=N-OH) attached to a benzene ring, provides a unique combination of physicochemical properties that facilitate interactions with various biological targets.[1] The true potential, however, is unlocked through strategic substitutions on the aromatic ring.[1]

The focus of this guide, the 2,6-dichloro-substituted scaffold, is of particular interest. The presence of two chlorine atoms in the ortho positions creates significant steric and electronic effects. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and increase lipophilicity, often leading to enhanced biological potency. This guide will explore how these features translate into tangible anticancer and potential antimicrobial activities.

Synthesis Pathway: From Oxime to Isoxazolone

The journey from the starting material to a biologically active derivative involves a logical and reproducible synthetic pathway. The initial step is the formation of the parent oxime, a straightforward and well-documented reaction. More complex, multi-component reactions can then be employed to build sophisticated heterocyclic systems with enhanced activity.

Synthesis of (E)-2,6-Dichlorobenzaldehyde Oxime

The parent oxime serves as a crucial intermediate.[2] Its synthesis is typically achieved through a condensation reaction between 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride. A mild base, such as sodium carbonate, is used to neutralize the hydrochloride salt, facilitating the reaction at room temperature.[2]

One-Pot Synthesis of 3-Methyl-4-(hetero)aryl Methylene Isoxazole-5(4H)-one Derivatives

To achieve significantly higher biological potency, a more complex heterocyclic system can be synthesized. A novel, one-pot, multi-component green synthesis approach has been successfully used to produce a series of isoxazolone derivatives.[3] This reaction involves combining an aromatic aldehyde (like 2,6-dichlorobenzaldehyde), hydroxylamine hydrochloride, and ethyl acetoacetate.[3] The reaction is efficiently catalyzed by an eco-friendly organocatalyst like glutamic acid in an ethanol solvent.[3]

Below is a generalized workflow for this highly efficient synthesis.

cluster_reactants Reactants cluster_conditions Reaction Conditions A 2,6-Dichlorobenzaldehyde P 3-Methyl-4-(2,6-dichlorophenyl) Methylene Isoxazole-5(4H)-one A->P One-Pot Reaction B Hydroxylamine HCl B->P One-Pot Reaction C Ethyl Acetoacetate C->P One-Pot Reaction D Glutamic Acid (Catalyst) D->P E Ethanol (Solvent) E->P F 60°C F->P

Caption: General workflow for the one-pot synthesis of Isoxazolone derivatives.

Comparative Biological Activity: Anticancer Properties

Recent studies have highlighted the significant potential of isoxazolone derivatives of 2,6-dichlorobenzaldehyde as anticancer agents. The in-vitro activity of these compounds has been quantified against human cancer cell lines, providing a clear basis for comparison.

A key study screened a series of these derivatives against the MCF-7 breast cancer cell line using the MTT assay.[3] The results demonstrated that specific derivatives possess potent cytotoxic activity, in some cases approaching the efficacy of the established chemotherapeutic drug, doxorubicin.[3]

Compound IDAryl MoietyIC₅₀ vs. MCF-7 (µM)[3]
4l 2,6-Dichlorophenyl 6.57 ± 2.31
4o3-Nitrophenyl21.93 ± 1.34
Doxorubicin(Reference Drug)3.69 ± 0.17
Table 1. In-vitro anticancer activity of lead Isoxazolone derivatives compared to Doxorubicin.
Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals a compelling structure-activity relationship. The derivative 4l , which incorporates the 2,6-dichlorophenyl group, exhibits a significantly lower IC₅₀ value (6.57 µM) compared to its analogue with a 3-nitrophenyl substitution (21.93 µM). This underscores the critical contribution of the dual ortho-chloro substitutions to its potent anticancer activity.

Mechanistic insights from this research suggest that these compounds may exert their effect through the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[3] Molecular docking studies of compound 4l showed favorable interactions with the ATP-binding site of a protein kinase identified by PDB ID: 1M17, corroborating the experimental findings.[3]

cluster_core Core Scaffold cluster_substituents Aryl Substituent (R) cluster_activity Biological Activity Core 3-Methyl-Isoxazole-5(4H)-one R1 R = 2,6-Dichlorophenyl (Compound 4l) Core->R1 R2 R = 3-Nitrophenyl (Compound 4o) Core->R2 Act1 High Potency (IC₅₀ = 6.57 µM) R1->Act1 Leads to Act2 Moderate Potency (IC₅₀ = 21.93 µM) R2->Act2 Leads to

Caption: Structure-Activity Relationship for key Isoxazolone derivatives.

Antimicrobial & Antifungal Potential: An Area for Future Research

While the isoxazolone derivatives show clear anticancer promise, the parent benzaldehyde oxime scaffold is widely recognized for its potential as an antimicrobial agent.[1][4] Modifications to the aromatic ring, including halogenation, are known to modulate antimicrobial potency and spectrum.[4]

For instance, studies on related O-benzyl oxime derivatives have identified compounds with significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 3.13-6.25 µg/mL against various bacterial strains.[5] The mechanism in these related compounds was found to be the inhibition of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[5]

Although direct experimental data on the antimicrobial properties of 2,6-dichlorobenzaldehyde oxime derivatives is not yet prevalent in the literature, the established activity of structurally similar compounds strongly suggests that this is a promising avenue for future investigation.[4] The protocols for such an evaluation are well-established and standardized.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate biological activity must be robust and self-validating. The following are detailed protocols for the primary assays discussed in this guide.

Protocol: MTT Assay for In-Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Workflow Diagram:

A 1. Seed Cells (e.g., MCF-7) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells with serial dilutions of test compounds B->C D 4. Incubate (e.g., 48h) C->D E 5. Add MTT Solution (5 mg/mL) to each well D->E F 6. Incubate (2-4h) until formazan crystals form E->F G 7. Solubilize Crystals (Add 100-200 µL DMSO) F->G H 8. Read Absorbance (570 nm) on a plate reader G->H

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (e.g., doxorubicin).

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution (in PBS) to each well.

  • Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium without disturbing the crystals. Add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.

  • Measurement: Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure all crystals are dissolved. Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of 540-595 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol is standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (bacterial or fungal) on an appropriate agar plate. Prepare a standardized inoculum suspension in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, prepare twofold serial dilutions of the test compounds in the appropriate broth. The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL. This dilutes both the compound and the inoculum by a factor of two.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The derivatives of 2,6-dichlorobenzaldehyde represent a versatile and highly promising chemical scaffold. While the parent oxime structure suggests a baseline potential for broad biological activity, targeted synthetic modifications can yield compounds with exceptional potency against specific targets.

The isoxazolone derivative 4l , featuring the 2,6-dichlorophenyl moiety, stands out as a lead candidate for anticancer drug development, with in-vitro efficacy against breast cancer cells comparable to established therapeutics.[3] The strong structure-activity relationship highlights the importance of the 2,6-dichloro substitution pattern and provides a clear rationale for the design of next-generation analogues.

Furthermore, the known antimicrobial activities of related benzaldehyde oximes indicate that a systematic screening of 2,6-dichlorobenzaldehyde oxime derivatives against a panel of bacterial and fungal pathogens is a logical and promising next step. The standardized protocols outlined in this guide provide a robust framework for such future investigations.

References

  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed. Available at: [Link]

  • Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime. (n.d.). ResearchGate. Available at: [Link]

  • 2,6-Dichlorobenzaldehyde oxime. (2008). PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2,6-Dichlorobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals As a key intermediate in various synthetic pathways, 2,6-Dichlorobenzaldehyde oxime is a compound frequently utilized in research and development settings....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in various synthetic pathways, 2,6-Dichlorobenzaldehyde oxime is a compound frequently utilized in research and development settings. While its utility is significant, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles.

Hazard Assessment: Understanding the Risks

2,6-Dichlorobenzaldehyde oxime is classified as a hazardous substance, and it is crucial to recognize its potential health effects. The primary hazards associated with this compound include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1]

  • Harmful if Swallowed: Ingestion of this compound may be harmful.[2]

It is important to note that comprehensive toxicological data for 2,6-Dichlorobenzaldehyde oxime is not fully available.[3] This lack of complete data necessitates a cautious approach, and the compound should be handled as potentially more hazardous than currently classified.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 2,6-Dichlorobenzaldehyde oxime. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and airborne particles.[4]
Hands Chemical-Impermeable GlovesGloves must be inspected before use and comply with EU Directive 89/686/EEC and the standard EN 374.[4] Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds.
Body Laboratory Coat or Chemical-Resistant ApronTo protect against skin contact from spills and splashes.
Respiratory Full-face Respirator (if necessary)Required if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[4]

Operational Protocols: From Receipt to Disposal

A systematic approach to handling 2,6-Dichlorobenzaldehyde oxime is essential for minimizing exposure risks. The following workflow diagram illustrates the key stages and associated safety measures.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management receipt Inspect container for damage storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage handling Work in a well-ventilated area or fume hood. storage->handling Transport in a secondary container ppe Don appropriate PPE handling->ppe weighing Handle as a solid to minimize dust generation. ppe->weighing dissolving If dissolving, add solid to the solvent slowly. weighing->dissolving waste_collection Collect waste in a suitable, labeled, and closed container. dissolving->waste_collection Segregate halogenated waste disposal Dispose of as hazardous waste according to local regulations. waste_collection->disposal

Caption: Workflow for the safe handling of 2,6-Dichlorobenzaldehyde oxime.

Step-by-Step Handling Procedures
  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Whenever possible, handle 2,6-Dichlorobenzaldehyde oxime in its solid form to prevent the generation of dust.

    • If weighing is necessary, do so in a fume hood or a ventilated balance enclosure.

    • Use spark-proof tools for transfers.[4]

  • Dissolution:

    • When preparing solutions, slowly add the solid 2,6-Dichlorobenzaldehyde oxime to the solvent.

    • Stir gently to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4]

    • Clean all contaminated surfaces.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spill Management

In the event of a spill, the following steps should be taken:

cluster_spill Spill Response Protocol evacuate Evacuate non-essential personnel from the area. ventilate Ensure adequate ventilation. evacuate->ventilate ppe Wear appropriate PPE, including respiratory protection. ventilate->ppe contain Contain the spill using an inert absorbent material. ppe->contain collect Collect the material using spark-proof tools and place it in a sealed container for disposal. contain->collect clean Clean the spill area thoroughly. collect->clean

Caption: Step-by-step protocol for managing a spill of 2,6-Dichlorobenzaldehyde oxime.

Disposal Plan: Responsible Waste Management

All waste containing 2,6-Dichlorobenzaldehyde oxime must be treated as hazardous waste.

  • Segregation: Keep halogenated organic waste separate from other waste streams.

  • Containment: Store waste in a clearly labeled, sealed, and appropriate container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[5]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2,6-Dichlorobenzaldehyde oxime and maintain a safe laboratory environment.

References

  • Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. Cole-Parmer. Available from: [Link]

  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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